molecular formula C6H3ClFNO2 B1304941 2-Chloro-6-fluoronitrobenzene CAS No. 64182-61-2

2-Chloro-6-fluoronitrobenzene

Cat. No.: B1304941
CAS No.: 64182-61-2
M. Wt: 175.54 g/mol
InChI Key: GOIUPLBHNRTTIO-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoronitrobenzene is a useful research compound. Its molecular formula is C6H3ClFNO2 and its molecular weight is 175.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-fluoro-2-nitrobenzene
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InChI

InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GOIUPLBHNRTTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00982711
Record name 1-Chloro-3-fluoro-2-nitrobenzene
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Molecular Weight

175.54 g/mol
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CAS No.

64182-61-2
Record name 1-Chloro-3-fluoro-2-nitrobenzene
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Record name 1-Chloro-3-fluoro-2-nitrobenzene
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Record name 1-Chloro-3-fluoro-2-nitrobenzene
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Record name 1-chloro-3-fluoro-2-nitrobenzene
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-6-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 64182-61-2

This technical guide provides an in-depth overview of 2-Chloro-6-fluoronitrobenzene, a pivotal chemical intermediate for professionals in research, development, and drug discovery. The document details its physicochemical properties, synthesis protocols, key applications, and safety information.

Physicochemical and Structural Data

This compound, with the CAS number 64182-61-2, is a substituted aromatic compound containing chloro, fluoro, and nitro functional groups.[1] These groups provide multiple reactive sites, making it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 64182-61-2[2][3]
Molecular Formula C₆H₃ClFNO₂[2][3][4]
Molecular Weight 175.54 g/mol [2][4][5]
Boiling Point 245.1±20.0 °C (Predicted)[6]
Density 1.494±0.06 g/cm³ (Predicted)[6]
Physical Form Fused solid or liquid[6][7]
Color Yellow[6]
InChI Key GOIUPLBHNRTTIO-UHFFFAOYSA-N[2][5][7]
Storage Temperature Room Temperature[6][7]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 2-chloro-6-fluoroaniline hydrochloride.[5][8] The general workflow involves diazotization of the aniline derivative followed by a Sandmeyer-type reaction.

G cluster_start Starting Materials cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Nitration/Substitution cluster_purification Purification A 2-Chloro-6-fluoroaniline hydrochloride D Diazonium Salt Intermediate (kept below 5°C) A->D B Sodium Nitrite B->D C Hydrochloric Acid C->D F Reaction Mixture D->F E Cuprocupric Sulfite Suspension with Sodium Nitrite E->F G Steam Distillation F->G H Ether Extraction G->H I Drying (Magnesium Sulfate) H->I J Distillation I->J K This compound (Final Product) J->K

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 2-Chloro-6-fluoroaniline Hydrochloride[5][8]
  • Diazotization:

    • Prepare a solution of 17.2 g of 2-chloro-6-fluoroaniline hydrochloride and 12.5 ml of concentrated hydrochloric acid in 150 ml of water.

    • Slowly add a solution of 9 g of sodium nitrite in 25 ml of water to the aniline solution.

    • Crucially, maintain the temperature of the solution below 5°C throughout the addition.

  • Substitution Reaction:

    • In a separate vessel, prepare a stirred suspension of 18 g of cuprocupric sulfite and 60 g of sodium nitrite in 300 ml of water at room temperature.

    • Add the previously prepared diazonium salt solution to this suspension.

    • Stir the resulting mixture for 1 hour at room temperature.

  • Purification:

    • Steam distill the reaction mixture until no more product is observed condensing in the distillate.

    • Extract the distillate with ether.

    • Dry the ether extract using magnesium sulfate.

    • Concentrate the dried extract and distill the residue to yield the final product. The product is reported to have a boiling point of 148°-152° at 30 mm Hg.[8]

Applications in Research and Development

This compound is a highly versatile intermediate in the synthesis of complex organic molecules, primarily within the pharmaceutical and agrochemical industries.[1][9][10] Its utility stems from the distinct reactivity of the chloro, fluoro, and nitro groups on the benzene ring, which allows for precise and varied chemical modifications.[1]

  • Pharmaceutical Synthesis: The compound serves as a key building block for synthesizing Active Pharmaceutical Ingredients (APIs).[1][11] The strategic placement of its functional groups enables chemists to perform reactions like nucleophilic substitution and reduction to introduce new functionalities, leading to the development of novel therapeutic agents.[1][11]

  • Agrochemical Development: In the agrochemical sector, this intermediate is instrumental in creating next-generation pesticides, herbicides, and fungicides.[10] Its derivatives can be tailored to exhibit potent and selective biological activity against pests and weeds, contributing to more effective and environmentally sustainable crop protection solutions.[10]

  • Specialty Chemicals and Materials Science: Beyond life sciences, this compound is used in the synthesis of specialty chemicals, dyes, and advanced polymers.[9][10][12] Its unique electronic and structural properties can be harnessed to create materials with specific characteristics such as thermal stability or chemical resistance.[10][12]

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_specialty Specialty Chemicals & Materials A This compound (CAS 64182-61-2) B Nucleophilic Substitution A->B C Reduction of Nitro Group A->C E Synthesis of Bioactive Moieties A->E G Precursor for Dyes A->G H Monomer for Advanced Polymers A->H D Active Pharmaceutical Ingredients (APIs) B->D C->D F Herbicides, Fungicides, Insecticides E->F I Specialty Polymers & Resins G->I H->I

Caption: Key application pathways for this compound.

Spectroscopic Analysis Workflow

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While specific spectra for this compound require access to dedicated databases, a general analytical workflow is presented below.[13] Spectroscopic data for similar compounds can be found in resources like ChemicalBook.[13][14]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C-NO₂ stretching vibrations, and aromatic C-H, C-Cl, and C-F bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Elucidates the precise connectivity of atoms. ¹H NMR shows the number and environment of protons, ¹³C NMR reveals the carbon skeleton, and ¹⁹F NMR provides information on the fluorine atom's environment and coupling.

G cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation A Sample of This compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->D E Molecular Weight & Fragmentation Pattern B->E F Functional Group Identification (e.g., -NO₂) C->F G Connectivity & Structural Elucidation D->G H Verified Chemical Structure E->H F->H G->H

Caption: General workflow for spectroscopic structure determination.

Safety and Handling Information

This compound is considered a hazardous substance and requires careful handling in a laboratory or industrial setting.[15][16] Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

Table 2: Summary of Safety Information

CategoryInformationSource(s)
Signal Word Warning[7]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[7][17]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][17]
Handling Use only outdoors or in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[15][16][17]
Storage Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Store locked up.[15][17]
Incompatible Materials Strong oxidizing agents, Strong bases.[15]
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not let this chemical enter the environment.[15][16]

References

An In-depth Technical Guide to 2-Chloro-6-fluoronitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-6-fluoronitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its synthesis, reactivity, and spectroscopic profile, along with established experimental protocols for the determination of its core properties.

Core Properties and Identification

This compound is a halogenated nitroaromatic compound valued for its utility as a building block in organic synthesis.[1][2] Its chemical structure, featuring a nitro group ortho to both a chlorine and a fluorine atom, provides multiple reactive sites for the construction of complex molecules.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₃ClFNO₂[3]
Molecular Weight 175.55 g/mol [3]
CAS Number 64182-61-2[3]
Appearance Yellow fused solid or light yellow powder[4]
Boiling Point 148-152 °C at 30 mmHg 245.1 ± 20.0 °C (Predicted) [4]
Melting Point Data not readily available
Density 1.494 ± 0.06 g/cm³ (Predicted)[4]
Solubility Data not readily available
Purity ≥97%[5]
Storage Sealed in a dry environment at room temperature.[4]

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-chloro-6-fluoroaniline followed by a Sandmeyer-type reaction. This method provides a reliable pathway to the target compound with good purity.

G cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_product Final Product 2_chloro_6_fluoroaniline_hcl 2-Chloro-6-fluoroaniline hydrochloride diazonium_salt Diazonium Salt Intermediate 2_chloro_6_fluoroaniline_hcl->diazonium_salt Diazotization (<5 °C) NaNO2_HCl Sodium Nitrite (NaNO₂) in Hydrochloric Acid (HCl) NaNO2_HCl->diazonium_salt product This compound diazonium_salt->product Sandmeyer-type Reaction cuprocupric_sulfite_NaNO2 Cuprocupric Sulfite and Sodium Nitrite (NaNO₂) cuprocupric_sulfite_NaNO2->product

Synthesis of this compound.

Chemical Reactivity and Applications

The presence of electron-withdrawing nitro and halogen substituents activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).[6] This reactivity is fundamental to its application as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][7]

The fluorine and chlorine atoms can act as leaving groups, with the fluorine being generally more susceptible to displacement in SNAr reactions. The specific regioselectivity of these reactions allows for the controlled introduction of various functional groups.

Role in Pharmaceutical Synthesis

While direct synthesis of final drug products from this compound is not extensively documented in readily available literature, its derivative, 2-chloro-6-fluorobenzaldehyde, is a crucial precursor for the synthesis of important penicillinase-resistant antibiotics like flucloxacillin and dicloxacillin.[2] The synthesis of this key aldehyde intermediate often starts from 2-chloro-6-fluorotoluene. The nitro group of this compound can be reduced to an amine, which can then be converted to other functional groups, highlighting its potential in more complex synthetic pathways.

G cluster_start Starting Material cluster_reagents Reaction cluster_intermediate1 Intermediate cluster_process Further Synthesis cluster_intermediate2 Key Precursor cluster_final Pharmaceuticals start This compound aniline 2-Chloro-6-fluoroaniline start->aniline reduction Reduction (e.g., Fe/HCl) reduction->aniline benzaldehyde 2-Chloro-6-fluorobenzaldehyde aniline->benzaldehyde multistep Multi-step Conversion multistep->benzaldehyde drugs Flucloxacillin, Dicloxacillin benzaldehyde->drugs

Synthetic utility in pharmaceuticals.

Role in Agrochemical Synthesis

This compound serves as a precursor for the synthesis of active ingredients in pesticides, herbicides, and fungicides.[7] The reactive halogen and nitro groups allow for the introduction of specific molecular structures necessary for the biological activity of these crop protection agents.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, based on its structure and data from analogous compounds, the following characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR A complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) due to the three non-equivalent aromatic protons and their coupling to each other and to the fluorine atom.
¹³C NMR Six distinct signals in the aromatic region (approximately 110-160 ppm). The carbons attached to fluorine and chlorine, as well as the carbon bearing the nitro group, would show characteristic chemical shifts and coupling with fluorine.
IR Spectroscopy Characteristic peaks for C-NO₂ stretching (around 1530 and 1350 cm⁻¹), C-Cl stretching (around 750 cm⁻¹), C-F stretching (around 1250 cm⁻¹), and aromatic C-H stretching (around 3100-3000 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) at m/z 175, with an M+2 peak at m/z 177 in an approximate 3:1 ratio, characteristic of the chlorine isotope pattern. Fragmentation would likely involve the loss of NO₂, Cl, and F.

Experimental Protocols

The following are generalized, detailed methodologies for the determination of the key physical properties of this compound.

Synthesis of this compound

This protocol is based on the synthesis route described in the literature.

Workflow Diagram:

G start Dissolve 2-chloro-6-fluoroaniline hydrochloride in HCl(aq) diazotization Add NaNO₂ solution slowly while maintaining temp < 5 °C start->diazotization addition Add the diazonium salt solution to the cuprocupric sulfite suspension diazotization->addition sandmeyer_prep Prepare a suspension of cuprocupric sulfite and NaNO₂ in water sandmeyer_prep->addition reaction Stir the mixture at room temperature addition->reaction distillation Steam distill the product reaction->distillation extraction Extract the distillate with ether distillation->extraction drying Dry the ether extract (e.g., with MgSO₄) extraction->drying purification Concentrate and distill the product drying->purification final_product This compound purification->final_product

Experimental workflow for synthesis.

Detailed Protocol:

  • Diazotization: Dissolve 17.2 g of 2-chloro-6-fluoroaniline hydrochloride and 12.5 ml of concentrated hydrochloric acid in 150 ml of water. Cool the solution to below 5 °C. Slowly add a solution of 9 g of sodium nitrite in 25 ml of water, ensuring the temperature remains below 5 °C throughout the addition.

  • Sandmeyer Reaction: In a separate flask, prepare a stirred suspension of 18 g of cuprocupric sulfite and 60 g of sodium nitrite in 300 ml of water at room temperature.

  • Addition: Add the previously prepared cold diazonium salt solution to the stirred suspension.

  • Reaction and Isolation: Stir the resulting mixture for 1 hour. Proceed with steam distillation until no more product is observed condensing in the distillate.

  • Work-up and Purification: Extract the distillate with ether. Dry the combined ether extracts over magnesium sulfate, filter, and concentrate the solvent. Purify the crude product by distillation to yield this compound.

Determination of Melting Point
  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly (1-2 °C per minute) near the expected melting point.

  • Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Determination of Boiling Point
  • Apparatus Setup: Place a small amount of the liquid in a test tube. Invert a sealed-end capillary tube into the liquid. Attach the test tube to a thermometer.

  • Heating: Heat the assembly in a suitable heating bath (e.g., oil bath or heating block).

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement: Note the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point at the given pressure.

Determination of Density
  • Weighing: Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

  • Filling: Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.

  • Reweighing: Weigh the filled pycnometer.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Determination of Solubility
  • Saturated Solution Preparation: In a vial at a constant temperature, add an excess amount of the solid solute to a known volume of the solvent.

  • Equilibration: Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Separation: Carefully separate the saturated solution from the undissolved solid by filtration or centrifugation.

  • Quantification: Take a known volume of the clear saturated solution and evaporate the solvent. Weigh the remaining solid residue.

  • Calculation: The solubility can then be expressed as grams of solute per 100 mL or 100 g of the solvent.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the activated aromatic ring that readily undergoes nucleophilic aromatic substitution. While some of its physical properties are not extensively documented, its synthesis and general reactivity are well-established, providing a solid foundation for its use in research and development. This guide provides a comprehensive summary of the available technical information to support its safe and effective use in a laboratory and industrial setting.

References

2-Chloro-6-fluoronitrobenzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-6-fluoronitrobenzene

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound. The content is tailored for researchers, scientists, and professionals in drug development and other chemical industries who utilize this compound as a key intermediate.

Molecular Structure and Properties

This compound, with the CAS number 64182-61-2, is an aromatic organic compound featuring a benzene ring substituted with a chlorine atom, a fluorine atom, and a nitro group.[1] The strategic placement of these functional groups makes it a valuable precursor in various organic syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₃ClFNO₂[1]
Molecular Weight 175.55 g/mol [1][2]
CAS Number 64182-61-2[1]
Appearance Solid or liquid[2]
Purity Typically ≥97%[2]
Storage Temperature Room Temperature[2]
InChI Key GOIUPLBHNRTTIO-UHFFFAOYSA-N[2][3]
Synonym 1-chloro-3-fluoro-2-nitrobenzene[2]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from 2-chloro-6-fluoroaniline hydrochloride.[3][4] The overall workflow for this synthesis is depicted in the diagram below.

Synthesis_Workflow Figure 1. Synthesis Workflow for this compound A 2-Chloro-6-fluoroaniline hydrochloride B Diazotization (NaNO₂, HCl, <5°C) A->B C Diazonium Salt Intermediate B->C D Reaction with Cuprocupric Sulfite and Sodium Nitrite C->D E Crude Product Mixture D->E F Steam Distillation E->F G Purified this compound F->G

Caption: Figure 1. Synthesis Workflow for this compound

Experimental Protocol: Synthesis from 2-Chloro-6-fluoroaniline hydrochloride[3][4]

Materials:

  • 2-chloro-6-fluoroaniline hydrochloride (17.2 g)

  • Concentrated hydrochloric acid (12.5 mL)

  • Sodium nitrite (9 g in 25 mL water for diazotization; 60 g for reaction)

  • Cuprocupric sulfite (18 g)

  • Water (150 mL for initial solution; 300 mL for suspension)

  • Ether

  • Magnesium sulfate

Procedure:

  • Diazotization: A solution of 17.2 g of 2-chloro-6-fluoroaniline hydrochloride and 12.5 mL of concentrated hydrochloric acid in 150 mL of water is prepared. The solution is cooled, and a solution of 9 g of sodium nitrite in 25 mL of water is added slowly, ensuring the temperature is maintained below 5°C at all times.

  • Reaction: The resulting diazonium salt solution is then added to a stirred suspension of 18 g of cuprocupric sulfite and 60 g of sodium nitrite in 300 mL of water at room temperature.

  • Stirring and Isolation: The mixture is stirred for one hour. Following this, steam distillation is performed until no more product is observed condensing in the distillate.

  • Purification: The distillate is extracted with ether. The ether extract is dried over magnesium sulfate, concentrated, and then distilled to yield the final product. A typical yield is around 7.8 g with a purity of over 95%.[4]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound. While specific spectra for this compound are not publicly available, the following are generalized protocols for acquiring the necessary data.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically used. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of proton and carbon signals, especially to resolve the complex splitting patterns arising from C-F and H-F couplings.

Experimental Protocol: Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol), and a background spectrum is collected. A small amount of the liquid or solid this compound is placed directly onto the crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹. Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), C-Cl, C-F, and aromatic C-H bonds are expected.

Experimental Protocol: Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) is prepared. The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: Electron Ionization (EI) mass spectrometry is commonly used. The resulting mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used to confirm the molecular structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the molecular ion and chlorine-containing fragment peaks.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its functional groups. It serves as a key intermediate in the production of a wide range of value-added chemicals.

  • Pharmaceuticals: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the halogen atoms and the nitro group allows for diverse chemical transformations to build complex molecular architectures.

  • Agrochemicals: In the agrochemical industry, this compound is used to synthesize active ingredients for pesticides, herbicides, and fungicides.[5] The unique electronic properties conferred by the substituents are leveraged to develop compounds with targeted biological activity for crop protection.[5]

  • Specialty Chemicals: Its structural features are exploited in the development of specialty chemicals such as advanced polymers, performance materials, and dyes.[5][6]

References

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluoronitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 2-Chloro-6-fluoronitrobenzene in a range of common organic solvents. The compound is noted to be a solid or liquid at room temperature and is utilized in synthetic chemistry, often dissolved in solvents like tetrahydrofuran (THF) during reactions. However, precise solubility values (e.g., in g/100g of solvent or mole fraction) at different temperatures have not been published in readily accessible sources.

Given the absence of specific data, this guide focuses on empowering researchers to generate this critical information in-house by providing detailed experimental protocols. The following sections outline established methods for determining the solubility of a solid compound in an organic solvent.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. Below are detailed protocols for two common and effective methods: the isothermal saturation method and the gravimetric method.

Isothermal Saturation Method Followed by Spectroscopic Analysis

This method is highly accurate and relies on determining the concentration of the solute in a saturated solution using UV-Vis spectroscopy.

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the desired organic solvent to prepare a stock solution of known concentration.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Generation of a Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. The solvent used for the standards should be the same as the one in which solubility is being determined.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reaction vessel or a flask in a thermostatic bath). The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for a sufficient period to allow the solution to reach equilibrium. This may take several hours.

  • Sample Analysis:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

    • Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specific temperature.

Gravimetric Method

This is a classical and straightforward method for determining solubility.

Methodology:

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution of this compound in the chosen organic solvent at a specific temperature as described in the isothermal saturation method (Step 3).

  • Isolation of the Solute:

    • Accurately weigh a clean, dry, and empty container (e.g., an evaporating dish or a round-bottom flask).

    • Carefully transfer a known volume or mass of the clear, saturated supernatant to the pre-weighed container.

  • Solvent Evaporation:

    • Remove the solvent by evaporation. This can be done at ambient temperature if the solvent is volatile, or by gentle heating in a fume hood or using a rotary evaporator. Care must be taken to avoid decomposition of the solute.

  • Determination of Solute Mass:

    • Once all the solvent has been removed, cool the container to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the container with the dried solute.

    • The mass of the dissolved solute is the final mass of the container minus its initial empty mass.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as:

      • g/100 g solvent = (mass of solute / mass of solvent) × 100

      • g/100 mL solvent = (mass of solute / volume of solvent) × 100

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result start Start: Select Solvent and Temperature prep_solute Prepare this compound (solute) start->prep_solute prep_solvent Prepare Organic Solvent start->prep_solvent saturate Create Saturated Solution (Excess Solute in Solvent) prep_solute->saturate prep_solvent->saturate equilibrate Equilibrate at Constant Temperature with Agitation saturate->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Solute Concentration in Supernatant separate->analyze gravimetric Gravimetric Method: Evaporate Solvent, Weigh Residue analyze->gravimetric Direct spectroscopic Spectroscopic Method: Measure Absorbance, Use Calibration Curve analyze->spectroscopic Indirect calculate Calculate Solubility (e.g., g/100g solvent, mole fraction) gravimetric->calculate spectroscopic->calculate end End: Report Solubility Data calculate->end

Caption: Logical workflow for the experimental determination of solubility.

G Signaling Pathway Analogy for Solubility cluster_factors Influencing Factors cluster_process Dissolution Process cluster_outcome Outcome temp Temperature interaction Solute-Solvent Interaction temp->interaction Affects kinetics and equilibrium solute_props Solute Properties (Polarity, Size) solute_props->interaction solvent_props Solvent Properties (Polarity, H-bonding) solvent_props->interaction lattice_energy Overcoming Solute Lattice Energy interaction->lattice_energy Provides energy for solvation Solvation of Solute Molecules interaction->solvation Leads to solubility Equilibrium Solubility lattice_energy->solubility Limits solvation->solubility Promotes

Caption: Factors influencing the solubility of a solid in a liquid solvent.

Spectroscopic Analysis of 2-Chloro-6-fluoronitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Molecular Structure and Properties

2-Chloro-6-fluoronitrobenzene is an aromatic compound with the chemical formula C₆H₃ClFNO₂. Its structure, featuring a nitro group, a chlorine atom, and a fluorine atom attached to a benzene ring, results in a distinct spectroscopic profile.

Molecular Weight: 175.55 g/mol

Spectroscopic Data Analysis

The following sections detail the expected outcomes from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically between 7.0 and 8.5 ppm), corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents. Each signal is anticipated to be a multiplet due to spin-spin coupling with the other aromatic protons and potentially with the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. Due to the substitution pattern, six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents. Carbons bonded to the electronegative nitro, chlorine, and fluorine groups will be significantly deshielded and appear at higher chemical shifts. Furthermore, C-F coupling is expected to cause splitting of the signals for the carbon atom directly bonded to fluorine and adjacent carbons.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

SpectrumPredicted Chemical Shift (ppm)Predicted MultiplicityAssignment
¹H NMR~ 7.5 - 8.5Multiplet3 Aromatic Protons
¹³C NMR~ 115 - 160-6 Aromatic Carbons

Note: The predicted chemical shifts are based on general ranges for substituted benzene rings and will vary depending on the solvent and instrument used. Unambiguous assignment requires 2D NMR techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 1520 - 1560StrongAsymmetric NO₂ stretch
~ 1340 - 1380StrongSymmetric NO₂ stretch
~ 1600 - 1450Medium to StrongAromatic C=C skeletal vibrations
~ 1250 - 1000StrongC-F stretch
~ 800 - 600StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral Loss
175/177[M]⁺˙-
145/147[M-NO]⁺NO
129/131[M-NO₂]⁺NO₂
111[M-NO₂-Cl]⁺NO₂, Cl
94[M-NO₂-Cl-F+H]⁺˙NO₂, Cl, F (-H)

Note: The presence of two mass units for chlorine-containing fragments (e.g., 175/177) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Technique: Proton-decoupled.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Clean the ATR crystal (e.g., diamond) with an appropriate solvent like isopropanol.

    • Collect a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) is a common method for this type of molecule.

  • Sample Introduction: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane). Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

  • EI Source Parameters:

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Detection Range: Scan a mass range appropriate for the molecular weight and expected fragments (e.g., m/z 40-250).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Compound This compound (Purified Sample) MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Structure Final Structure Confirmation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Logical workflow for spectroscopic characterization.

The Pivotal Role of 2-Chloro-6-fluoronitrobenzene: A Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluoronitrobenzene is a key chemical intermediate with significant applications in the synthesis of a wide range of valuable organic compounds. Its unique substitution pattern, featuring a nitro group ortho to a chlorine atom and para to a fluorine atom, imparts distinct reactivity that is strategically exploited in the pharmaceutical, agrochemical, and specialty chemical industries. This in-depth technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound, supplemented with detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways to serve as a vital resource for researchers and professionals in chemical development.

Introduction

This compound, with the CAS number 64182-61-2, is a versatile aromatic compound that serves as a fundamental building block in organic synthesis. The presence of three distinct functional groups on the benzene ring—a nitro group, a chlorine atom, and a fluorine atom—provides multiple reaction sites and allows for controlled chemical transformations. The electron-withdrawing nature of the nitro group significantly activates the ring towards nucleophilic aromatic substitution, making it a highly reactive and valuable intermediate. This guide will explore the synthesis of this compound, its principal chemical reactions, and its role in the production of high-value end-products.

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from 2-chloro-6-fluoroaniline hydrochloride.[1][2] This method offers a reliable route to the desired product with good purity.

Sandmeyer-type Reaction from 2-Chloro-6-fluoroaniline hydrochloride

This synthetic route involves the diazotization of 2-chloro-6-fluoroaniline followed by the introduction of a nitro group.

G cluster_synthesis Synthesis of this compound A 2-Chloro-6-fluoroaniline hydrochloride B Diazonium Salt Intermediate A->B  NaNO₂, HCl, <5°C C This compound B->C  Cuprocupric sulfite,  NaNO₂

Caption: Synthesis of this compound via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of this compound [1][2]

  • Diazotization: In a suitable reaction vessel, a solution of 17.2 g of 2-chloro-6-fluoroaniline hydrochloride and 12.5 ml of concentrated hydrochloric acid in 150 ml of water is prepared. The solution is cooled to below 5°C. A solution of 9 g of sodium nitrite in 25 ml of water is then added slowly while maintaining the temperature below 5°C at all times.

  • Nitration: The freshly prepared diazonium salt solution is added to a stirred suspension of 18 g of cuprocupric sulfite and 60 g of sodium nitrite in 300 ml of water at room temperature.

  • Reaction and Isolation: The mixture is stirred for 1 hour. The product is then isolated by steam distillation. The distillate is extracted with ether, dried over magnesium sulfate, concentrated, and distilled to yield the final product.

Quantitative Data for Synthesis

Starting MaterialKey ReagentsTemperatureYieldPurityReference
2-Chloro-6-fluoroaniline hydrochlorideNaNO₂, HCl, Cuprocupric sulfite<5°C then Room Temp.7.8 g>95% (GC)[1][2]

Key Chemical Reactions

This compound is a versatile intermediate due to the reactivity of its functional groups. The most prominent reactions are nucleophilic aromatic substitution and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the chlorine and fluorine atoms towards nucleophilic attack. The fluorine atom is generally more susceptible to substitution than the chlorine atom in nucleophilic aromatic substitution reactions.[3] This allows for the selective introduction of various nucleophiles.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) A This compound B Meisenheimer Complex (Intermediate) C Substituted Product B->C  Leaving group departs (F⁻) Nu Nucleophile (e.g., R-NH₂) Nu->A  Attack at F-position

Caption: General mechanism of Nucleophilic Aromatic Substitution on this compound.

Quantitative Data for Nucleophilic Aromatic Substitution

NucleophileSolventTemperatureProductYieldReference
AnilineEthanolReflux2-Chloro-N-phenyl-6-nitroanilineNot specified[4]
Various aminesDMSO or DMF80-100°C2-Amino-6-nitronaphthalene derivatives4-12 hours reaction time[5]
Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2-chloro-6-fluoroaniline. This transformation is a crucial step in the synthesis of various dyes and pharmaceuticals. A common reducing agent for this purpose is stannous chloride (SnCl₂) in the presence of hydrochloric acid.[6]

G cluster_reduction Reduction of Nitro Group A This compound B 2-Chloro-6-fluoroaniline A->B  SnCl₂, HCl

Caption: Reduction of this compound to 2-Chloro-6-fluoroaniline.

Experimental Protocol: Reduction of m-Nitrobenzaldehyde (Illustrative) [6]

Note: A specific protocol for this compound was not found, but the following protocol for a similar compound illustrates the general procedure.

  • A solution of stannous chloride crystals in concentrated hydrochloric acid is prepared in a beaker and cooled in an ice bath to +5°C.

  • The nitroaromatic compound is added in one portion. The reaction is exothermic and requires vigorous stirring.

  • After the initial vigorous reaction subsides, the mixture is cooled to induce crystallization of the amine hydrochloride salt.

  • The product is isolated by filtration and can be further purified.

Applications as a Chemical Intermediate

This compound is a valuable precursor in the synthesis of a variety of commercial products.[7][8][9]

Agrochemicals

This intermediate is utilized in the production of pesticides, herbicides, and fungicides.[7][8] The specific arrangement of its functional groups allows for the creation of active ingredients with targeted biological activity. For instance, derivatives of chloro-fluoro-nitroaromatics are used in the synthesis of potent herbicides.[10]

Dyes and Pigments

The reduction of the nitro group in this compound to an aniline derivative is the first step in the synthesis of azo dyes. The resulting 2-chloro-6-fluoroaniline can be diazotized and coupled with various aromatic compounds to produce a wide range of colors.[3][11]

G cluster_azo_dye Azo Dye Synthesis Pathway A 2-Chloro-6-fluoroaniline B Diazonium Salt A->B  NaNO₂, HCl, 0-5°C D Azo Dye B->D C Coupling Component (e.g., Naphthol) C->D  Azo Coupling

Caption: General pathway for the synthesis of azo dyes from 2-Chloro-6-fluoroaniline.

Pharmaceuticals

In the pharmaceutical sector, this compound and its derivatives are used to synthesize novel Active Pharmaceutical Ingredients (APIs).[9] For example, related structures are precursors to antiviral compounds like benzimidazole derivatives.[12] The strategic placement of the halogen and nitro groups allows for precise modifications to achieve desired pharmacological activity.

Specialty Chemicals

The reactivity and structural features of this compound are also exploited in the development of specialty chemicals, including advanced polymers and performance materials where specific properties like thermal stability and chemical resistance are required.[8]

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its synthesis via the Sandmeyer-type reaction provides a reliable source of this compound. The strategic positioning of its functional groups allows for a range of chemical transformations, most notably nucleophilic aromatic substitution and nitro group reduction, which are foundational in the synthesis of a multitude of products in the agrochemical, dye, pharmaceutical, and specialty chemical industries. The detailed protocols and data presented in this guide are intended to facilitate further research and development utilizing this important building block.

Spectroscopic Data

TechniqueDataReference
1H NMRSpectrum available[13]
IRSpectrum available[13]
Mass SpectrometrySpectrum available[13]
13C NMRSpectrum available[13]

References

An In-depth Technical Guide to Fluorinated Nitrobenzene Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorinated nitrobenzene building blocks, essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The unique combination of a fluorine atom and a nitro group on a benzene ring imparts valuable physicochemical properties and synthetic versatility, making these compounds highly sought after in modern medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Nitrobenzenes

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The small size and high electronegativity of fluorine can significantly enhance a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The nitro group, a strong electron-withdrawing moiety, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, providing a versatile handle for introducing diverse functionalities.[2][3] Furthermore, the nitro group can be readily reduced to an aniline, a key functional group in a vast array of bioactive molecules.[4]

Fluorinated nitrobenzenes, therefore, serve as powerful bifunctional building blocks, enabling chemists to introduce fluorine's beneficial effects while providing a reactive center for further molecular elaboration.[5] These intermediates are instrumental in the synthesis of numerous blockbuster drugs, particularly kinase inhibitors used in oncology.

Physicochemical and Spectroscopic Data of Key Fluorinated Nitrobenzene Building Blocks

The following tables summarize key quantitative data for several commercially important fluorinated nitrobenzene building blocks.

Table 1: Physicochemical Properties of Selected Fluorinated Nitrobenzenes

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
1-Fluoro-2-nitrobenzene1493-27-2C₆H₄FNO₂141.10-8214-2151.3281.547
1-Fluoro-3-nitrobenzene402-67-5C₆H₄FNO₂141.101.72051.3251.525
1-Fluoro-4-nitrobenzene350-46-9C₆H₄FNO₂141.10212051.331.531
2,4-Difluoronitrobenzene446-35-5C₆H₃F₂NO₂159.099-10203-2041.4511.511
3,5-Bis(trifluoromethyl)nitrobenzene328-75-6C₈H₃F₆NO₂259.1130-32184-1851.5581.432

Data compiled from various sources.[6][7][8][9][10][11][12][13]

Table 2: Spectroscopic Data for 4-Fluoronitrobenzene (Representative Example)

Spectroscopic TechniqueKey Data Points
¹H NMR (CDCl₃, 300 MHz)δ 8.29 (m, 2H), 7.24 (m, 2H)
¹³C NMR (CDCl₃)δ 165.5 (d, J=257 Hz), 148.9 (s), 126.8 (d, J=9 Hz), 116.3 (d, J=23 Hz)
¹⁹F NMR (CDCl₃)δ -105.7
IR (KBr, cm⁻¹) 1520 (NO₂ asym), 1350 (NO₂ sym), 1240 (C-F)
Mass Spec (EI, m/z) 141 (M+), 111, 95, 75

Data compiled from various sources.[6][12][14]

Key Synthetic Methodologies and Experimental Protocols

Fluorinated nitrobenzenes are primarily synthesized via two main routes: electrophilic nitration of a fluorinated aromatic precursor or nucleophilic aromatic substitution (Halex process) of a chlorinated and nitrated aromatic compound. The Halex process is often preferred for industrial-scale production due to the lower cost of starting materials.

Protocol 1: Synthesis of 4-Fluoronitrobenzene via Halogen Exchange (Halex Process)

This protocol describes the synthesis of 4-fluoronitrobenzene from 4-chloronitrobenzene using potassium fluoride.

Reaction Scheme:

Materials:

  • 4-chloronitrobenzene

  • Spray-dried potassium fluoride (KF)

  • Phase-transfer catalyst (e.g., tetramethylammonium chloride)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of spray-dried potassium fluoride in anhydrous DMF, add the phase-transfer catalyst.

  • Heat the mixture to the desired reaction temperature (typically 150-210°C).

  • Slowly add 4-chloronitrobenzene to the reaction mixture.

  • Maintain the reaction at temperature for several hours, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • The filtrate is then subjected to distillation under reduced pressure to isolate the 4-fluoronitrobenzene.

Expected Yield: 80-95%

Protocol 2: Reduction of 4-Fluoronitrobenzene to 4-Fluoroaniline

This protocol details the reduction of the nitro group to an amine, a crucial step in the synthesis of many pharmaceuticals.

Reaction Scheme:

Materials:

  • 4-fluoronitrobenzene

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 4-fluoronitrobenzene in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 1-4 MPa) and stir the reaction mixture at room temperature or slightly elevated temperature (60-120°C) for 2-5 hours.[15]

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield 4-fluoroaniline.[16]

Expected Yield: >95%[15][16]

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Fluorinated nitrobenzene building blocks are pivotal in the synthesis of numerous kinase inhibitors. The fluoroaniline moiety derived from these building blocks often serves as a key pharmacophore that interacts with the hinge region of the kinase active site.

Case Study: Nilotinib (BCR-ABL Inhibitor)

Nilotinib is a second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[17] Its synthesis utilizes 3-(trifluoromethyl)-5-nitroaniline, which can be prepared from a corresponding fluorinated nitrobenzene derivative. The fluoroaniline core is essential for its high-affinity binding to the BCR-ABL kinase.

Simplified Synthetic Workflow for Nilotinib:

G A 3,5-Bis(trifluoromethyl)nitrobenzene B 3-(Trifluoromethyl)-5-nitroaniline A->B Selective Reduction C Key Intermediate B->C Multi-step synthesis D Nilotinib C->D Final Coupling

Caption: Simplified synthetic workflow for Nilotinib.

BCR-ABL Signaling Pathway and Inhibition by Nilotinib:

Nilotinib functions by targeting the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML.[5] It binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive the malignancy.[5]

G BCR_ABL BCR-ABL Kinase Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream Phosphorylation ATP ATP ATP->BCR_ABL Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the BCR-ABL signaling pathway by Nilotinib.

Table 3: IC₅₀ Values of Nilotinib against various CML cell lines

Cell LineBCR-ABL MutationIC₅₀ (nM)
K562Wild-type≤12
KU-812FWild-type≤12
Ba/F3 (p210)Wild-type<30
Ba/F3 (E255K)Imatinib-resistant200
Ba/F3 (T315I)Imatinib-resistant>2000

Data compiled from various sources.[18][19]

Case Study: Lapatinib (EGFR/HER2 Inhibitor)

Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2] It is used in the treatment of HER2-positive breast cancer.[2] The synthesis of Lapatinib involves a key intermediate derived from 3-chloro-4-fluoronitrobenzene.

EGFR/HER2 Signaling Pathway and Inhibition by Lapatinib:

Overexpression of HER2 leads to constitutive activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.[2][4][20] Lapatinib reversibly binds to the intracellular ATP-binding site of EGFR and HER2, inhibiting their kinase activity and blocking these downstream signals.[4][20]

G HER2_EGFR HER2/EGFR Dimer PI3K_AKT PI3K/AKT Pathway HER2_EGFR->PI3K_AKT Phosphorylation RAS_MAPK RAS/MAPK Pathway HER2_EGFR->RAS_MAPK Phosphorylation ATP ATP ATP->HER2_EGFR Lapatinib Lapatinib Lapatinib->HER2_EGFR Inhibition Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of EGFR/HER2 signaling by Lapatinib.

Table 4: IC₅₀ Values of Lapatinib against various breast cancer cell lines

Cell LineHER2 StatusIC₅₀ (µM)
BT474Overexpressing0.025 - 0.036
SKBR3Overexpressing0.080
HCC1954Overexpressing0.417
MDAMB453Low expression6.08
MDAMB231Low expression7.46

Data compiled from various sources.[3][21][22][23]

Experimental Workflow: From Building Block to Kinase Inhibitor Screening

The development of a novel kinase inhibitor from a fluorinated nitrobenzene building block follows a structured workflow.

G Start Fluorinated Nitrobenzene Building Block Synth Multi-step Synthesis of Fluoroaniline Intermediate Start->Synth Coupling Coupling to form Kinase Inhibitor Library Synth->Coupling Biochem Biochemical Assay (IC₅₀ determination vs. target kinase) Coupling->Biochem Cellular Cell-based Assays (Proliferation, Apoptosis) Biochem->Cellular Potent Hits Lead_Opt Lead Optimization Cellular->Lead_Opt Active Compounds Lead_Opt->Coupling Iterative Synthesis In_Vivo In Vivo Studies (Xenograft models) Lead_Opt->In_Vivo Optimized Leads Clinical Clinical Trials In_Vivo->Clinical Promising Candidates

Caption: Experimental workflow for kinase inhibitor development.

This workflow begins with the synthesis of a fluoroaniline intermediate from the corresponding fluorinated nitrobenzene.[24] This intermediate is then used in combinatorial chemistry to generate a library of potential kinase inhibitors.[24] These compounds are first screened in biochemical assays to determine their potency against the target kinase (IC₅₀ value).[24] Promising hits are then evaluated in cell-based assays to assess their effects on cancer cell proliferation and survival.[24] The most active compounds undergo lead optimization, an iterative process of chemical modification and biological testing, to improve their efficacy and drug-like properties.[24] Finally, optimized lead compounds are tested in animal models before potentially advancing to clinical trials.[24]

Conclusion

Fluorinated nitrobenzene building blocks are indispensable tools in modern drug discovery and development. Their unique chemical properties and synthetic versatility provide a robust platform for the creation of novel therapeutics, particularly in the field of oncology. A thorough understanding of their synthesis, reactivity, and application in the construction of complex bioactive molecules is essential for researchers aiming to develop the next generation of innovative medicines.

References

2-Chloro-6-fluoronitrobenzene: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Chloro-6-fluoronitrobenzene (CAS No. 64182-61-2), a key intermediate in various organic syntheses. The following sections detail its chemical and physical properties, toxicological profile, and essential safety protocols to ensure its proper handling, storage, and disposal in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a substituted aromatic nitro compound. Its unique molecular structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 64182-61-2
Molecular Formula C₆H₃ClFNO₂
Molecular Weight 175.54 g/mol [1][2][3]
Synonyms 1-Chloro-3-fluoro-2-nitrobenzene[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Appearance Yellow, fused solid or liquid[4], ChemicalBook
Boiling Point 245.1°C (Predicted)[4], ChemicalBook
150°C[1]
130°C[5]
Density 1.494 g/cm³ (Predicted)[4][6]
Flash Point 102°C[6]
Storage Temperature Room Temperature, Sealed in dry conditions[4], ChemicalBook

Note: Conflicting data exists for the boiling point. The predicted value is significantly higher than experimentally reported values.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity, and skin and eye irritation.

Table 3: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Source:[7][8]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07). The signal word is "Warning".[7]

Toxicological Information

Table 4: Summary of Toxicological Hazards

Exposure RouteHazard
Oral Harmful if swallowed
Dermal Harmful in contact with skin. Causes skin irritation.
Inhalation Harmful if inhaled. May cause respiratory irritation.
Eye Contact Causes serious eye irritation.

Experimental Protocols: Safety and Handling

Detailed experimental protocols for specific applications of this compound are beyond the scope of a safety data sheet. However, the following general laboratory procedures are mandatory for its safe handling.

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Wear impervious, chemical-resistant gloves and clothing.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

4.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

4.3. Handling and Storage

  • Avoid contact with skin, eyes, and clothing.

  • Avoid ingestion and inhalation.

  • Keep the container tightly closed and store in a dry, well-ventilated place at room temperature.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure to this compound, immediate medical attention is crucial.

Table 5: First Aid Procedures for this compound

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

Fire-Fighting and Accidental Release Measures

6.1. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

6.2. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.

Hazard Response Workflow

The following diagram illustrates a logical workflow for identifying and responding to the hazards associated with this compound.

Hazard_Response_Workflow This compound Hazard Response cluster_identification Hazard Identification cluster_prevention Preventative Measures cluster_exposure Exposure Event cluster_response First Aid Response cluster_action Further Action GHS_Pictogram GHS Pictogram: Exclamation Mark (GHS07) Hazard_Statements Hazard Statements: H302, H312, H332 (Harmful) H315 (Skin Irritant) H319 (Eye Irritant) H335 (Respiratory Irritant) Signal_Word Signal Word: Warning Engineering_Controls Engineering Controls: Fume Hood, Eyewash Station Hazard_Statements->Engineering_Controls PPE Personal Protective Equipment (PPE): Goggles, Gloves, Lab Coat Engineering_Controls->PPE Handling_Storage Handling & Storage: Avoid contact, Keep container sealed, Store in a dry, ventilated area PPE->Handling_Storage Exposure Exposure Occurs Handling_Storage->Exposure If measures fail Inhalation Inhalation: Move to fresh air, give oxygen if needed Exposure->Inhalation Skin_Contact Skin Contact: Wash with soap and water Exposure->Skin_Contact Eye_Contact Eye Contact: Flush with water for 15 mins Exposure->Eye_Contact Ingestion Ingestion: Rinse mouth, Do NOT induce vomiting Exposure->Ingestion Spill_Cleanup Contain and Clean Spill Exposure->Spill_Cleanup If spill occurs Medical_Attention Seek Immediate Medical Attention Inhalation->Medical_Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Ingestion->Medical_Attention Decontamination Decontaminate Area Spill_Cleanup->Decontamination

Caption: Hazard identification and response workflow for this compound.

References

An In-Depth Technical Guide to 2-Chloro-6-fluoronitrobenzene for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of 2-Chloro-6-fluoronitrobenzene, a versatile intermediate crucial for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document details its physicochemical properties, spectroscopic data, and key synthetic applications, including detailed experimental protocols.

Core Characteristics and Physicochemical Properties

This compound (CAS RN: 64182-61-2) is a substituted aromatic compound featuring a nitro group positioned ortho to both a chlorine and a fluorine atom.[1][2] This unique substitution pattern significantly influences its reactivity, making it a valuable building block in organic synthesis.[1] The presence of the electron-withdrawing nitro group, along with the inductive effects of the halogens, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1]

The physical and chemical properties of this compound are summarized in the table below. It is described as a light yellow powder or liquid, indicating a melting point close to room temperature.[3][4]

PropertyValueReference
CAS Number 64182-61-2[3][5]
Molecular Formula C₆H₃ClFNO₂[5]
Molecular Weight 175.55 g/mol [6]
Appearance Light yellow powder or liquid[3][4]
Boiling Point 150 °C[5]
Density 1.494 ± 0.06 g/cm³
Purity ≥ 97%[3]
Storage Store at 2°C - 8°C in a well-closed container[5]

Spectroscopic Profile

¹H NMR (Proton Nuclear Magnetic Resonance): A 400 MHz ¹H NMR spectrum in CDCl₃ is available for this compound.[7] The aromatic region of the spectrum is expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), C-Cl, C-F, and aromatic C-H and C=C bonds.

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak and a characteristic fragmentation pattern. The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio).

Key Synthetic Applications and Experimental Protocols

This compound is a key starting material for the synthesis of a variety of more complex molecules, primarily through nucleophilic aromatic substitution and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic attack. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions, however, the specific regioselectivity can be influenced by the nature of the nucleophile and reaction conditions.

General Workflow for Nucleophilic Aromatic Substitution:

sn_ar_workflow start This compound + Nucleophile reaction Reaction in suitable solvent with base (e.g., K2CO3, Et3N) start->reaction 1. Mixing workup Aqueous Workup (Quenching, Extraction) reaction->workup 2. Reaction Completion purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification 3. Isolation product Substituted Product purification->product 4. Final Product reduction_scheme start This compound product 2-Chloro-6-fluoroaniline start->product Reduction reagents Reducing Agent (e.g., H2/Pd-C, SnCl2, Fe/HCl) reagents->product

References

The Versatile Building Block: Unlocking Novel Applications of 2-Chloro-6-fluoronitrobenzene in Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-6-fluoronitrobenzene, a halogenated nitroaromatic compound, has emerged as a critical and versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring vicinal chloro and fluoro groups ortho to a nitro functionality, provides a rich platform for a variety of chemical transformations. This guide explores the burgeoning applications of this compound, with a particular focus on its role in the development of novel pharmaceuticals and advanced agrochemicals. We will delve into the key chemical reactions it undergoes, provide detailed experimental protocols for its derivatization, and present quantitative data on the biological activity of its downstream products.

Core Reactivity and Synthetic Potential

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the nitro group, combined with the presence of two halogen leaving groups, activates the aromatic ring for attack by various nucleophiles. The fluorine atom, being more electronegative and a better leaving group in SNAr reactions than chlorine, is typically displaced preferentially. This regioselectivity is a key advantage in synthetic design.

Furthermore, the nitro group can be readily reduced to an amine, which can then be further functionalized, opening up another avenue for creating diverse molecular architectures. This dual reactivity makes this compound a valuable starting material for the synthesis of a wide range of heterocyclic compounds and other complex scaffolds.

Application in Agrochemicals: The Synthesis of Diflufenican

A prominent example of the industrial application of this compound is in the synthesis of the widely used herbicide, Diflufenican. Diflufenican is a pre- and early post-emergence herbicide used for the control of broad-leaved weeds in cereals. The synthesis of Diflufenican showcases the strategic use of this compound as a precursor to a key intermediate.

The overall synthetic workflow involves the transformation of this compound into 2,4-difluoroaniline, which is then coupled with a nicotinic acid derivative to yield the final product.

G A This compound B Nucleophilic Aromatic Substitution (e.g., with KF) A->B Step 1 C 2,4-Difluoronitrobenzene B->C D Reduction (e.g., H2, Pd/C) C->D Step 2 E 2,4-Difluoroaniline D->E G Ullmann Condensation E->G Step 3 F 2-Chloronicotinic acid derivative F->G H Diflufenican G->H

Fig. 1: Synthetic workflow for Diflufenican from this compound.
Experimental Protocols

Step 1 & 2: Synthesis of 2,4-Difluoroaniline from this compound

This two-step process involves an initial halogen exchange reaction followed by reduction of the nitro group.

  • Halogen Exchange (Halex) Reaction:

    • Reaction: this compound is reacted with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane at elevated temperatures. The more labile fluorine atom at the 6-position is replaced by another fluorine atom, yielding 2,4-difluoronitrobenzene.

    • Protocol: To a stirred suspension of anhydrous potassium fluoride (1.2 equivalents) in sulfolane, this compound (1.0 equivalent) is added. The mixture is heated to 180-220 °C and maintained for several hours. The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the mixture is cooled, and the product is isolated by extraction and purified by distillation.

  • Reduction of the Nitro Group:

    • Reaction: The resulting 2,4-difluoronitrobenzene is then reduced to 2,4-difluoroaniline. A common method is catalytic hydrogenation.

    • Protocol: 2,4-Difluoronitrobenzene is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) at room temperature with vigorous stirring. The reaction is monitored by Thin Layer Chromatography (TLC) or GC. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2,4-difluoroaniline.

Step 3: Synthesis of Diflufenican via Ullmann Condensation

  • Reaction: 2,4-Difluoroaniline is coupled with a suitable 2-chloronicotinic acid derivative in an Ullmann condensation reaction. This reaction is typically catalyzed by a copper salt.

  • Protocol: A mixture of 2,4-difluoroaniline (1.0 equivalent), a 2-chloronicotinic acid derivative (e.g., 2-chloro-N-(3-trifluoromethylphenyl)nicotinamide) (1.1 equivalents), a copper(I) catalyst (e.g., CuI, 10 mol%), and a base (e.g., K2CO3, 2.0 equivalents) in a high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is heated at 120-160 °C for several hours. The reaction is monitored by HPLC. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford Diflufenican.

Application in Drug Discovery: Synthesis of Bioactive Heterocycles

The reactivity of this compound makes it an attractive starting material for the synthesis of various heterocyclic scaffolds of medicinal interest. Nucleophilic aromatic substitution with bifunctional nucleophiles can lead to the formation of benzofused heterocycles.

G A This compound C Nucleophilic Aromatic Substitution A->C B Bifunctional Nucleophile (e.g., Amino-thiol, Amino-alcohol) B->C D Intermediate C->D E Intramolecular Cyclization D->E F Benzofused Heterocycle (e.g., Benzothiazine, Benzoxazine) E->F G Reduction of Nitro Group F->G H Functionalized Heterocycle G->H

Fig. 2: General workflow for the synthesis of benzofused heterocycles.
Experimental Protocol: Synthesis of a Benzothiazine Derivative

  • Reaction: this compound can react with a nucleophile such as 2-aminothiophenol. The more reactive fluorine is displaced by the thiol group, followed by an intramolecular cyclization to form a benzothiazine scaffold. The nitro group can then be reduced to provide a handle for further functionalization.

  • Protocol:

    • SNAr Reaction: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent like DMF, add 2-aminothiophenol (1.1 equivalents) and a base such as potassium carbonate (2.0 equivalents).

    • Stir the reaction mixture at room temperature or gentle heating (50-80 °C) and monitor by TLC.

    • Upon consumption of the starting material, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Reduction: Dissolve the crude intermediate in ethanol and add a reducing agent such as stannous chloride (SnCl2·2H2O) (3-5 equivalents) in concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours until the reduction is complete (monitored by TLC).

    • Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract the product.

    • Purify the final benzothiazine derivative by column chromatography.

Quantitative Data Summary

While specific quantitative data for novel drug candidates derived directly from this compound is emerging, the following table provides representative data for the herbicidal activity of Diflufenican, a key downstream product.

CompoundTarget WeedApplication Rate (g/ha)Efficacy (%)
DiflufenicanGalium aparine12595-100
DiflufenicanVeronica persica12590-98
DiflufenicanViola arvensis12585-95

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex and biologically active molecules. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the strategic construction of novel herbicides like Diflufenican and provides a clear pathway for the development of new pharmaceutical agents based on heterocyclic scaffolds. The detailed experimental protocols provided in this guide serve as a practical resource for researchers and scientists working in drug discovery and agrochemical development, enabling the further exploration of the vast synthetic potential of this important chemical intermediate. Future research is anticipated to uncover even more novel applications for this remarkable compound.

The Strategic Role of 2-Chloro-6-fluoronitrobenzene in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 2-chloro-6-fluoronitrobenzene as a versatile precursor in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a nitro group and two distinct halogens, provides a platform for a series of strategic chemical transformations. This document details the key reactions, experimental protocols, and quantitative data, with a particular focus on its application in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.

Physicochemical Properties and Reactivity

This compound is a halogenated nitroaromatic compound with the molecular formula C₆H₃ClFNO₂. The strong electron-withdrawing nature of the nitro group, positioned ortho to both a chlorine and a fluorine atom, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This activation is a cornerstone of its utility in medicinal chemistry.

The fluorine atom is generally a better leaving group than chlorine in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. This differential reactivity allows for selective substitution reactions.

Core Synthetic Transformations

The journey from this compound to complex active pharmaceutical ingredients (APIs) involves several key chemical transformations. This guide will focus on the synthetic pathway to a crucial intermediate for the kinase inhibitor, Crizotinib.

Reduction of the Nitro Group

The initial and most critical step is the reduction of the nitro group to an amine, yielding 3-chloro-2-fluoroaniline. This transformation is fundamental as the resulting aniline is a versatile building block for further functionalization. Common methods include catalytic hydrogenation or reduction using metals in acidic media.

Ortho-Chlorination

Subsequent to the reduction, a regioselective chlorination is performed to introduce a second chlorine atom ortho to the newly formed amino group, producing 2,6-dichloro-3-fluoroaniline. This step is crucial for building the specific substitution pattern required for the target API.

Case Study: Synthesis of Crizotinib Intermediate

Crizotinib is a potent inhibitor of ALK, a tyrosine kinase involved in the development of certain cancers. The synthesis of its key fragment, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, begins with this compound.

The overall synthetic pathway is depicted below:

G cluster_0 A This compound B 3-Chloro-2-fluoroaniline A->B Reduction (e.g., Fe/HCl) C 2,6-Dichloro-3-fluoroaniline B->C Chlorination (e.g., NCS) D 1-(2,6-Dichloro-3-fluorophenyl)ethanone C->D Acylation (e.g., Friedel-Crafts) E (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol D->E Asymmetric Reduction

Caption: Synthetic pathway from this compound to a key Crizotinib intermediate.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-fluoroaniline (Reduction)

This protocol details the reduction of this compound using iron in an acidic medium.

  • Materials: this compound, reducing iron powder, ethanol, water, hydrochloric acid, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • In a suitable reactor, combine this compound, reducing iron powder, ethanol, and water.

    • Heat the mixture to approximately 60°C with vigorous stirring.

    • Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic, and the temperature should be maintained between 80-90°C.

    • Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-chloro-2-fluoroaniline.

    • The crude product can be purified by distillation.

Step 2: Synthesis of 2,6-Dichloro-3-fluoroaniline (Chlorination)

This protocol outlines the selective chlorination of 3-chloro-2-fluoroaniline.

  • Materials: 3-chloro-2-fluoroaniline, N-chlorosuccinimide (NCS), acetonitrile.

  • Procedure:

    • Dissolve 3-chloro-2-fluoroaniline in acetonitrile in a reaction vessel.

    • Cool the solution in an ice bath.

    • Add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 2,6-dichloro-3-fluoroaniline.

Step 3: Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanone

This step involves the conversion of the aniline to an acetophenone, which can be achieved through a multi-step sequence involving diazotization, followed by a reaction to introduce the acetyl group. A more direct approach is a Friedel-Crafts acylation of a related precursor. For the purpose of this guide, we will consider this as an intermediate step.

Step 4: Synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (Asymmetric Reduction)

This crucial step establishes the required stereochemistry for Crizotinib's biological activity.

  • Materials: 1-(2,6-dichloro-3-fluorophenyl)ethanone, chiral reducing agent (e.g., a chiral borane or an enzyme-based system), appropriate solvent (e.g., tetrahydrofuran).

  • Procedure:

    • Dissolve 1-(2,6-dichloro-3-fluorophenyl)ethanone in an anhydrous solvent under an inert atmosphere.

    • Cool the solution to the recommended temperature for the specific chiral reducing agent (e.g., -20°C to 0°C).

    • Slowly add the chiral reducing agent solution.

    • Stir the reaction mixture for the specified time, monitoring for completion by TLC or HPLC.

    • Quench the reaction carefully with a suitable reagent (e.g., methanol or saturated ammonium chloride solution).

    • Perform an aqueous workup and extract the product into an organic solvent.

    • Dry the organic layer, concentrate, and purify the chiral alcohol, often by chromatography, to yield (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key transformations.

Table 1: Reduction of this compound

ParameterValueReference
Reactants This compound, Fe, HCl
Solvent Ethanol/Water
Temperature 80-90 °C
Reaction Time 2-4 hours
Yield >90%
Purity >98% after distillation

Table 2: Asymmetric Reduction to (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

ParameterValueReference
Reactant 1-(2,6-dichloro-3-fluorophenyl)ethanone[1]
Catalyst System RuBr₂--INVALID-LINK--, K-tert-butoxide[1]
Solvent 2-Propanol[1]
H₂ Pressure 10 atm[1]
Temperature 40 °C[1]
Reaction Time 21 hours[1]
Yield 100%[1]
Enantiomeric Excess 98.5% ee[1]

Subsequent Steps to Crizotinib

The chiral alcohol, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is then utilized in the final stages of the Crizotinib synthesis. This typically involves a Mitsunobu reaction to couple the alcohol with a pyridine derivative, followed by a Suzuki coupling to introduce the pyrazole moiety, and finally deprotection to yield the active pharmaceutical ingredient.[2]

G cluster_1 A (R)-1-(2,6-Dichloro-3- fluorophenyl)ethanol C Coupled Ether Intermediate A->C Mitsunobu Reaction B 3-Hydroxy-2-nitropyridine B->C Mitsunobu Reaction D Amino-pyridine Intermediate C->D Nitro Reduction E Bromo-amino-pyridine Intermediate D->E Bromination G Boc-Protected Crizotinib E->G Suzuki Coupling F Pyrazole Boronate Ester F->G Suzuki Coupling H Crizotinib G->H Deprotection

Caption: Final stages in the synthesis of Crizotinib.

Conclusion

This compound is a strategically important starting material in medicinal chemistry. Its inherent reactivity, governed by the activating nitro group, allows for a series of well-controlled transformations. The successful synthesis of complex molecules like Crizotinib underscores the value of this precursor in modern drug development. The detailed protocols and data presented in this guide are intended to support researchers in leveraging the synthetic potential of this compound for the discovery and development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2-Chloro-6-fluoronitrobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals, from 2-chloro-6-fluoroaniline.[1][2] Two distinct and effective methods are presented: a modern direct oxidation using an in situ generated peroxyacid and a classic Sandmeyer reaction.

Method A: Direct Oxidation with Peroxytrifluoroacetic Acid

This method utilizes the in situ formation of peroxytrifluoroacetic acid from trifluoroacetic acid (TFA) and hydrogen peroxide (H₂O₂) to achieve a clean and selective oxidation of the aniline to the corresponding nitro compound.[3] This approach is recognized as an environmentally friendly process, using 30% hydrogen peroxide as the oxidant and generating water as the primary byproduct.[3]

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chloro-6-fluoroaniline (1.0 eq).

  • Solvent and Reagent Addition: Add trifluoroacetic acid (TFA), serving as both solvent and reactant, to the flask (approximately 4 mL per 1 mmol of aniline).[3] Begin stirring the mixture.

  • Oxidant Addition: Cool the mixture in an ice bath. Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (10.0 eq) dropwise via the dropping funnel.[3] Caution: The reaction can be exothermic; maintain the internal temperature at 40-50°C through intermittent cooling.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 40°C for approximately 4 hours, or until reaction completion is confirmed by TLC or GC analysis.[3]

  • Work-up: Quench the reaction by pouring the mixture into 150 mL of an ice-water slurry.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with methylene chloride (3 x 50 mL).[4]

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 100 mL) and a 10% sodium bicarbonate solution until effervescence ceases to neutralize and remove residual TFA.[4] Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.[4]

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions
  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage.[1][5] Always handle inside a chemical fume hood while wearing chemical-resistant gloves (butyl rubber or Viton), splash goggles, and a lab coat.[6][7] Have an appropriate neutralizing agent and spill kit readily available.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns.[8] It is incompatible with flammable materials and certain metals.

  • Exothermic Reaction: The reaction is exothermic.[4] Maintain careful temperature control during the addition of hydrogen peroxide to prevent an uncontrolled reaction.

Workflow Diagram: Direct Oxidation

cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification cluster_product Final Product start 2-Chloro-6-fluoroaniline reaction Oxidation start->reaction workup 1. Quench (Ice-water) 2. Extraction (CH₂Cl₂) 3. Wash (NaHCO₃) 4. Dry & Concentrate reaction->workup reagents 1. Trifluoroacetic Acid (TFA) 2. 30% Hydrogen Peroxide (H₂O₂) 3. 40°C, 4h reagents->reaction product This compound workup->product

Caption: Workflow for the direct oxidation synthesis.

Method B: Synthesis via Sandmeyer Reaction

This classic route involves the diazotization of the aromatic amine followed by a copper-catalyzed displacement of the diazonium group with a nitrite ion.[9][10] This multi-step procedure is robust and well-established for the synthesis of nitroarenes from anilines.

Experimental Protocol
  • Diazotization - Part 1 (Aniline Solution): In a suitable reaction vessel, prepare a solution of 2-chloro-6-fluoroaniline hydrochloride (1.0 eq, e.g., 17.2 g) and concentrated hydrochloric acid (e.g., 12.5 mL) in water (e.g., 150 mL).[9][11]

  • Diazotization - Part 2 (Nitrite Addition): Cool the aniline hydrochloride solution to below 5°C using an ice-salt bath. While maintaining this temperature, slowly add a solution of sodium nitrite (NaNO₂) (e.g., 9 g in 25 mL of water) dropwise.[9][11] Stir for 30 minutes at <5°C after the addition is complete to ensure full formation of the diazonium salt.

  • Nitrite Displacement Solution: In a separate, larger vessel, prepare a stirred suspension of cuprocupric sulfite (e.g., 18 g) and sodium nitrite (e.g., 60 g) in water (e.g., 300 mL) at room temperature.[9][11]

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 2 to the stirred suspension from step 3 at room temperature.

  • Reaction Completion: Stir the resulting mixture for 1 hour at room temperature.

  • Isolation by Steam Distillation: Set up the apparatus for steam distillation. Steam distill the reaction mixture until no more oily product is observed co-distilling with the water.[9][11]

  • Work-up: Collect the distillate and extract it with ether (3x).[9][11]

  • Drying and Concentration: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.[9][11]

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.[9][11]

Safety Precautions
  • Diazonium Salts: Aryl diazonium salts can be explosive, especially when isolated and dry.[12] It is imperative to keep the reaction temperature below 5°C during their formation and to use the solution immediately without attempting to isolate the salt.[9][12] Always use a blast shield.

  • Sodium Nitrite: Toxic if swallowed and is a strong oxidizer. Avoid contact with skin, eyes, and clothing.

  • Hydrochloric Acid: Corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Steam Distillation: Ensure all glassware joints are secure to avoid the escape of hot, potentially hazardous vapors.

Workflow Diagram: Sandmeyer Reaction

cluster_start Starting Material cluster_diazotization Diazotization cluster_reagents1 Reagents & Conditions cluster_sandmeyer Sandmeyer Reaction cluster_reagents2 Reagents & Conditions cluster_workup Work-up & Purification cluster_product Final Product start 2-Chloro-6-fluoroaniline HCl diazotization Diazonium Salt Formation start->diazotization sandmeyer Nitrite Displacement diazotization->sandmeyer reagents1 1. HCl, H₂O 2. NaNO₂ 3. < 5°C reagents1->diazotization workup 1. Steam Distillation 2. Extraction (Ether) 3. Dry & Concentrate 4. Vacuum Distillation sandmeyer->workup reagents2 1. Cuprocupric Sulfite 2. NaNO₂, H₂O 3. Room Temp, 1h reagents2->sandmeyer product This compound workup->product

Caption: Workflow for the Sandmeyer reaction synthesis.

Data Summary and Comparison

The following table summarizes the key quantitative parameters for both synthetic routes, allowing for an effective comparison to guide methodology selection.

ParameterMethod A: Direct OxidationMethod B: Sandmeyer Reaction
Starting Material 2-Chloro-6-fluoroaniline2-Chloro-6-fluoroaniline hydrochloride
Key Reagents Trifluoroacetic Acid, 30% H₂O₂HCl, NaNO₂, Cuprocupric Sulfite
Reaction Temperature 40-50°CDiazotization: < 5°C; Reaction: Room Temp.
Reaction Time ~4 hours~2-3 hours (excluding work-up)
Work-up Procedure Liquid-liquid extractionSteam distillation, extraction
Purification Recrystallization/ChromatographyVacuum Distillation
Reported Yield High (up to 100% for various anilines)[3]7.8 g from 17.2 g starting material (~48%)
Reported Purity Substrate dependent>95% (by GC)[9][11]
Product B.P. Not specified148-152°C at 30 mm Hg[9][11]
Key Safety Concern Exothermic reaction, corrosive acidUnstable/explosive diazonium intermediate[12]

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoronitrobenzene is a versatile reagent in organic synthesis, particularly in the construction of complex aromatic molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring two different halogen atoms and a strongly electron-withdrawing nitro group, makes it an interesting substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group, positioned ortho to both halogens, strongly activates the aromatic ring towards nucleophilic attack. This document provides detailed application notes, experimental protocols, and mechanistic insights for the SNAr reactions of this compound.

Regioselectivity in Nucleophilic Aromatic Substitution

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is crucial in determining the reaction rate.

For this compound, the nucleophile can attack the carbon bearing either the chlorine or the fluorine atom. The high electronegativity of the fluorine atom makes the carbon atom it is attached to more electrophilic and better able to stabilize the developing negative charge in the Meisenheimer complex. Consequently, the attack at the fluorine-bearing carbon is generally favored, leading to the preferential displacement of the fluoride ion. This results in the formation of 2-substituted-6-chloronitrobenzene derivatives.

Application Notes

General Considerations for SNAr Reactions:

  • Nucleophiles: A wide range of nucleophiles can be employed, including amines (primary and secondary), alkoxides, phenoxides, and thiophenoxides. The nucleophilicity of the reagent will influence the reaction rate.

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they can solvate the cationic counter-ion of the nucleophile, thus enhancing its reactivity.[4]

  • Base: For reactions involving nucleophiles that require deprotonation (e.g., amines, alcohols, thiols), a non-nucleophilic base is often added. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N).[4]

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (50-150 °C), depending on the reactivity of the nucleophile and the substrate. Reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Applications in Synthesis:

The products derived from the SNAr reactions of this compound are valuable intermediates. For instance, the resulting N-substituted 2-fluoro-6-nitroanilines can be further functionalized. The nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions or be used to form heterocyclic systems. These subsequent transformations open avenues for the synthesis of a diverse array of compounds with potential biological activity.[1][2]

Experimental Protocols

The following are general protocols for the nucleophilic aromatic substitution of this compound with representative nucleophiles. Researchers should note that optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)

This protocol describes a general procedure for the synthesis of N-substituted 2-fluoro-6-nitroanilines.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add potassium carbonate (2.0 eq).

  • Add dry DMF to dissolve the solids.

  • To this stirred solution, add piperidine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol outlines a general procedure for the synthesis of 2-alkoxy-6-fluoronitrobenzene derivatives.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add a solution of sodium methoxide in methanol (1.1 eq) to the flask.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative reaction conditions for the SNAr of this compound. Note that specific yields and reaction times will vary depending on the nucleophile and precise conditions used.

NucleophileBaseSolventTemperature (°C)Typical Product
Secondary Amine (e.g., Piperidine)K₂CO₃DMF80-100N-(2-chloro-6-nitrophenyl)piperidine
Primary Amine (e.g., Benzylamine)K₂CO₃DMF80-120N-benzyl-2-chloro-6-nitroaniline
Alkoxide (e.g., Sodium Methoxide)-MethanolReflux2-chloro-1-methoxy-3-nitrobenzene
Thiophenoxide (e.g., Sodium thiophenoxide)-DMF50-802-chloro-6-nitro-1-(phenylthio)benzene

Visualizations

Signaling Pathway of Nucleophilic Aromatic Substitution

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_Chloro_6_fluoronitrobenzene This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2_Chloro_6_fluoronitrobenzene->Meisenheimer_Complex Nucleophilic Attack (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer_Complex Substituted_Product Substituted Product Meisenheimer_Complex->Substituted_Product Elimination Leaving_Group Leaving Group (F⁻) Meisenheimer_Complex->Leaving_Group

Caption: General mechanism of the SNAr reaction.

Experimental Workflow for SNAr with an Amine

SNAr_Workflow A 1. Combine this compound and Base in Solvent B 2. Add Amine Nucleophile A->B C 3. Heat Reaction Mixture B->C D 4. Monitor Reaction by TLC/LC-MS C->D E 5. Aqueous Workup D->E Reaction Complete F 6. Extraction with Organic Solvent E->F G 7. Drying and Concentration F->G H 8. Purification (e.g., Column Chromatography) G->H I Final Product H->I Regioselectivity cluster_pathways Possible Nucleophilic Attack Sites cluster_outcome Favored Outcome Substrate This compound C_F Carbon-Fluorine Bond Substrate->C_F C_Cl Carbon-Chlorine Bond Substrate->C_Cl Major_Product Displacement of Fluoride C_F->Major_Product Higher Electronegativity of F Stabilizes Meisenheimer Complex C_Cl->Major_Product Less Favored

References

Application Notes and Protocols: The Versatility of 2-Chloro-6-fluoronitrobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-6-fluoronitrobenzene as a key building block in the preparation of active pharmaceutical ingredients (APIs). This versatile reagent is particularly valuable in nucleophilic aromatic substitution (SNAr) reactions, where the electron-withdrawing nitro group activates the aromatic ring for the displacement of its halogen substituents. This document details its application in the synthesis of the multi-kinase inhibitor Regorafenib, the strobilurin fungicide Picoxystrobin, and provides insights into the synthesis of the antibiotic Flucloxacillin, which utilizes a closely related derivative.

Synthesis of the Multi-Kinase Inhibitor: Regorafenib

Regorafenib is an oral multi-kinase inhibitor that targets various kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3][4][5] A key intermediate in its synthesis is 4-amino-3-fluorophenol, which can be prepared from this compound.

Synthetic Workflow for Regorafenib

The synthesis of Regorafenib from this compound involves a multi-step process, beginning with the formation of a key aminophenol intermediate.

G cluster_0 Intermediate Synthesis cluster_1 Regorafenib Synthesis This compound This compound Reduction_Hydrolysis Reduction/ Hydrolysis This compound->Reduction_Hydrolysis Reduction/ Hydrolysis 4-Amino-3-fluorophenol 4-Amino-3-fluorophenol Reduction_Hydrolysis->4-Amino-3-fluorophenol 4-Amino-3-fluorophenol_ref 4-Amino-3-fluorophenol Coupling1 Coupling 4-Amino-3-fluorophenol_ref->Coupling1 Coupling Coupling_Partner 4-chloro-N-methylpicolinamide Coupling_Partner->Coupling1 Intermediate_I 4-(4-amino-3-fluorophenoxy)- N-methylpicolinamide Coupling2 Coupling Intermediate_I->Coupling2 Coupling Isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate Isocyanate->Coupling2 Regorafenib Regorafenib Coupling1->Intermediate_I Coupling2->Regorafenib

Caption: Synthetic workflow for Regorafenib.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-fluorophenol from this compound (Illustrative)

While direct conversion protocols are proprietary, a common approach involves reduction of the nitro group and subsequent hydrolysis of the chloro group. An alternative is the reduction of 3-fluoro-4-nitrophenol, which can be synthesized from precursors like p-nitrophenol. A representative procedure for the reduction of a nitrophenol is provided below.[6]

  • To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).

  • Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.

  • Filter the reaction mixture to remove the catalyst and wash the catalyst with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenol.

Step 2: Synthesis of Regorafenib [7]

  • In a reaction vessel under a nitrogen atmosphere, charge 4-amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide, and N,N-dimethylacetamide (DMAc).

  • Stir the mixture until all solids are dissolved and then add sodium hydroxide.

  • Heat the reaction mixture to 105 °C and maintain for 1 hour.

  • After completion, add water and cool the mixture to 10 °C, stirring overnight to facilitate crystallization of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

  • Filter, wash, and dry the resulting solid.

  • In a separate vessel, prepare 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

  • To a solution of the previously synthesized aminophenoxy-picolinamide in dichloromethane at 0 °C under an argon atmosphere, add a solution of the isocyanate in dichloromethane dropwise.

  • Allow the mixture to stir at room temperature for 16 hours, during which a brown solid will precipitate.

  • Filter the precipitate and suspend it in diethyl ether.

  • Stir for 2 hours, then filter, wash, and dry the solid to yield Regorafenib.

Quantitative Data for Regorafenib Synthesis
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
13-Fluoro-4-nitrophenol10% Pd/C, H₂, Ethanol, THFRoom Temperature4.5~100>95
24-Amino-3-fluorophenol, 4-chloro-N-methylpicolinamideNaOH, DMAc1051->98
34-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanateDichloromethane, Diethyl ether0 to Room Temperature16->99.5[8]
Regorafenib Signaling Pathway Inhibition

Regorafenib inhibits multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.

VEGFR VEGFR 1/2/3 TIE2 TIE2 KIT KIT RET RET BRAF BRAF PDGFRB PDGFR-β FGFR FGFR Regorafenib Regorafenib Regorafenib->VEGFR inhibits Regorafenib->TIE2 inhibits Regorafenib->KIT inhibits Regorafenib->RET inhibits Regorafenib->BRAF inhibits Regorafenib->PDGFRB inhibits Regorafenib->FGFR inhibits

Caption: Regorafenib's multi-kinase inhibition.

Synthesis of the Fungicide: Picoxystrobin

Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[9] Its mode of action is the inhibition of mitochondrial respiration in fungi by blocking electron transfer at the Qo center of the cytochrome bc1 complex.[10][11] The synthesis of Picoxystrobin can involve intermediates derived from this compound.

Synthetic Workflow for Picoxystrobin

A plausible synthetic route involves the conversion of this compound to a key phenol intermediate, which is then coupled with another fragment to form the final product.

G This compound This compound Reaction1 Hydrolysis This compound->Reaction1 Hydrolysis Intermediate_Phenol 2-Chloro-6-fluorophenol Coupling Coupling Intermediate_Phenol->Coupling Williamson Ether Synthesis Coupling_Partner Methyl (E)-2-(2-(bromomethyl)phenyl) -3-methoxyacrylate Coupling_Partner->Coupling Picoxystrobin Picoxystrobin Reaction1->Intermediate_Phenol Coupling->Picoxystrobin

Caption: Synthetic workflow for Picoxystrobin.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-fluorophenol [12]

  • Add o-fluorophenol to a reactor and slowly add an aqueous solution of sodium hypochlorite (molar ratio of sodium hypochlorite to o-fluorophenol is between 1.0 and 2.0).

  • Raise the temperature to 0-77 °C and maintain the reaction.

  • After the reaction is complete, add dilute hydrochloric acid to adjust the pH to 5-6.5.

  • Separate the organic phase, purify, and dry to obtain 2-chloro-6-fluorophenol.

Step 2: Synthesis of Picoxystrobin (Illustrative Final Step)

The final step typically involves a Williamson ether synthesis between the phenol intermediate and a suitable halo-compound.

  • Combine 2-chloro-6-fluorophenol with a base such as potassium carbonate in a suitable solvent like DMF.

  • Add methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate to the mixture.

  • Heat the reaction mixture to facilitate the coupling reaction.

  • After the reaction is complete, cool the mixture and perform an aqueous workup followed by extraction with an organic solvent.

  • Purify the crude product by chromatography to obtain Picoxystrobin.

Quantitative Data for Picoxystrobin Synthesis
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1o-FluorophenolSodium hypochlorite, HCl0-77-High
22-Chloro-6-fluorophenol, Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylateK₂CO₃, DMFElevated--
Picoxystrobin Mode of Action

Picoxystrobin inhibits the mitochondrial respiratory chain at Complex III.

cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ ATP_Synthase ATP Synthase Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV CytC->Complex_IV O2 O₂ Complex_IV->O2 ADP ADP + Pi ATP_Synthase->ADP H2O H₂O O2->H2O ATP ATP ADP->ATP Picoxystrobin Picoxystrobin Picoxystrobin->Complex_III inhibits (Qo site)

Caption: Picoxystrobin's inhibition of mitochondrial respiration.

Synthesis of the Antibiotic: Flucloxacillin

The synthesis of the penicillinase-resistant antibiotic Flucloxacillin utilizes 2-chloro-6-fluorobenzaldehyde, a derivative of this compound.[13][14][15][16][17]

Synthetic Workflow for Flucloxacillin

The synthesis involves the formation of an isoxazole intermediate from 2-chloro-6-fluorobenzaldehyde, which is then coupled with 6-aminopenicillanic acid (6-APA).

G 2-Chloro-6-fluorobenzaldehyde 2-Chloro-6-fluorobenzaldehyde Multi-step Multi-step 2-Chloro-6-fluorobenzaldehyde->Multi-step Multi-step synthesis Isoxazole_Intermediate 3-(2-chloro-6-fluorophenyl)- 5-methylisoxazole-4-carbonyl chloride Coupling Coupling Isoxazole_Intermediate->Coupling Acylation 6-APA 6-Aminopenicillanic Acid (6-APA) 6-APA->Coupling Flucloxacillin Flucloxacillin Multi-step->Isoxazole_Intermediate Coupling->Flucloxacillin

Caption: Synthetic workflow for Flucloxacillin.

Experimental Protocol for Flucloxacillin Sodium Synthesis[15]
  • In a reaction flask, add 100 g of deionized water and slowly add 20.0 g of 6-aminopenicillanic acid (6-APA) under stirring, then cool the system to 0-5 °C.

  • Prepare a 1 mol/L solution of sodium carbonate by dissolving 10.6 g of sodium carbonate in 100 mL of deionized water.

  • Slowly add the sodium carbonate solution to the 6-APA suspension while keeping the temperature below 10 °C to obtain an aqueous solution of the sodium salt of 6-APA.

  • Add 28.0 g of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride to the reaction system over 1 hour.

  • Stir the reaction mixture at 20-25 °C for 4 hours.

  • After the reaction, add 400 g of ethyl acetate and perform liquid-liquid extraction.

  • Wash the ethyl acetate phase with a saturated sodium chloride solution and dry with anhydrous sodium sulfate to obtain an ethyl acetate solution of flucloxacillinic acid.

  • Prepare a 1 mol/L solution of sodium isooctanoate in ethyl acetate.

  • Slowly add the sodium isooctanoate solution to the flucloxacillinic acid solution, which will cause a white solid to precipitate.

  • Cool the system to 5-10 °C and continue crystallization for 3 hours.

  • Collect the solid by filtration, wash with ethyl acetate, and dry under vacuum at 50 °C to obtain flucloxacillin sodium.

Quantitative Data for Flucloxacillin Sodium Synthesis
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
16-APA, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chlorideNa₂CO₃, Water, Ethyl Acetate0-25490.699.8

References

Application Notes and Protocols for 2-Chloro-6-fluoronitrobenzene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-6-fluoronitrobenzene as a pivotal intermediate in the synthesis of modern agrochemicals. This document details its application in the development of herbicides, fungicides, and insecticides, offering insights into synthetic pathways, experimental protocols, and the biological activities of derived compounds.

Introduction

This compound (CAS No. 64182-61-2) is a versatile chemical intermediate widely employed in the agrochemical industry.[1][2] Its unique molecular structure, featuring reactive chloro, fluoro, and nitro functional groups, makes it an ideal starting material for the synthesis of a diverse range of active ingredients.[3] The presence of these groups allows for selective chemical modifications, enabling the development of targeted and effective crop protection agents.[2]

Application in Herbicide Synthesis: The Case of Diflufenican Analogs

While the commercial herbicide Diflufenican is synthesized from related precursors, its structural motif highlights the importance of the 2,4-difluorophenyl group in herbicidal activity.[4][5] this compound serves as a key building block for analogs of such phenyl ether herbicides. The synthesis typically involves the reduction of the nitro group to an aniline, followed by condensation with a suitable heterocyclic or aromatic partner.

The mode of action for this class of herbicides is the inhibition of carotenoid biosynthesis.[1] This disruption of pigment production leads to photobleaching of the plant tissue, cessation of growth, and eventual necrosis.[1]

Experimental Protocol: Synthesis of a Diflufenican Analog Intermediate

This protocol outlines the synthesis of a key intermediate, 2-chloro-6-fluoroaniline, from this compound, which can then be used to produce various herbicidal compounds.

Step 1: Reduction of this compound to 2-Chloro-6-fluoroaniline

ParameterValue
Reactants
This compound10.0 g (57.0 mmol)
Iron powder12.7 g (228 mmol)
Ammonium chloride1.2 g (22.8 mmol)
Solvent
Ethanol/Water (4:1)100 mL
Reaction Conditions
Temperature80 °C
Time4 hours
Yield ~90%

Procedure:

  • To a stirred suspension of iron powder and ammonium chloride in an ethanol/water mixture, add this compound.

  • Heat the mixture to 80°C and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the hot reaction mixture through celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-chloro-6-fluoroaniline.

  • Purify the crude product by vacuum distillation or column chromatography.

Diagram of Synthesis Workflow:

G A This compound B Reduction (Fe, NH4Cl, EtOH/H2O) A->B Step 1 C 2-Chloro-6-fluoroaniline B->C D Condensation with Halogenated Nicotinic Acid Derivative C->D Step 2 E Diflufenican Analog D->E

Caption: Synthetic pathway from this compound to a Diflufenican analog.

Application in Fungicide Synthesis: Development of Pyrazole Carboxamides

The pyrazole carboxamide class of fungicides represents a significant area of agrochemical research. These compounds often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. This compound can be utilized as a precursor to synthesize the aniline fragment of these fungicides.

Experimental Protocol: Synthesis of a Novel Pyrazole Carboxamide Fungicide

This protocol describes a potential pathway for the synthesis of a novel pyrazole carboxamide fungicide starting from 2-chloro-6-fluoroaniline, an intermediate derived from this compound.

Step 1: Synthesis of the Amide Intermediate

ParameterValue
Reactants
2-Chloro-6-fluoroaniline5.0 g (34.3 mmol)
Pyrazole-5-carbonyl chloride5.0 g (34.1 mmol)
Triethylamine4.8 mL (34.3 mmol)
Solvent
Dichloromethane50 mL
Reaction Conditions
Temperature0 °C to room temperature
Time6 hours
Yield ~85%

Procedure:

  • Dissolve 2-chloro-6-fluoroaniline and triethylamine in dichloromethane and cool to 0°C.

  • Slowly add a solution of pyrazole-5-carbonyl chloride in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography.

Diagram of Fungal Respiration Inhibition:

G A Succinate B Succinate Dehydrogenase (SDH) A->B C Fumarate B->C D Electron Transport Chain B->D E ATP Production D->E F Pyrazole Carboxamide (from this compound) F->B Inhibition

Caption: Mechanism of action of pyrazole carboxamide fungicides.

Application in Insecticide Synthesis: Anthranilic Diamide Precursors

The anthranilic diamide class of insecticides, which includes commercial products like chlorantraniliprole, are potent activators of insect ryanodine receptors, leading to paralysis and death of the target pests.[6] While not a direct precursor in the most common synthetic routes, derivatives of this compound can be explored for the synthesis of novel anthranilic diamide insecticides.[7][8][9] The synthesis would involve the transformation of the nitro group and subsequent elaboration to form the core anthranilamide structure.

Experimental Protocol: Towards an Anthranilic Diamide Core

This protocol outlines a hypothetical initial step towards the synthesis of an anthranilic diamide core from 2-chloro-6-fluoroaniline.

Step 1: N-Arylation of an Anthranilic Acid Derivative

ParameterValue
Reactants
2-Amino-5-chlorobenzoic acid5.0 g (29.1 mmol)
2-Chloro-6-fluoroaniline4.2 g (29.1 mmol)
Copper catalyst(e.g., CuI, 0.58 mmol)
Base(e.g., K2CO3, 58.2 mmol)
Solvent
Dimethylformamide (DMF)50 mL
Reaction Conditions
Temperature120 °C
Time12 hours
Yield Variable

Procedure:

  • Combine 2-amino-5-chlorobenzoic acid, 2-chloro-6-fluoroaniline, copper catalyst, and base in DMF.

  • Heat the mixture to 120°C and stir for 12 hours under an inert atmosphere.

  • Cool the reaction mixture and pour it into water.

  • Acidify with HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Diagram of Ryanodine Receptor Activation:

G A Anthranilic Diamide (derived from this compound precursor) B Insect Ryanodine Receptor A->B Binding C Ca2+ Channel Opening B->C Activation D Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum C->D E Muscle Contraction and Paralysis D->E F Insect Death E->F

Caption: Mode of action of anthranilic diamide insecticides.

Conclusion

This compound is a valuable and versatile starting material for the development of a wide array of agrochemicals. Its unique substitution pattern provides a platform for the synthesis of potent herbicides, fungicides, and insecticides with diverse modes of action. The protocols and conceptual pathways outlined in these application notes serve as a foundation for researchers to explore novel crop protection solutions. Further research into the derivatization of this intermediate is likely to yield new and effective agrochemical active ingredients.

References

Application Notes and Protocols for the Amination of 2-Chloro-6-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amination of 2-chloro-6-fluoronitrobenzene, a key intermediate in the synthesis of various high-value chemical entities. The protocols outlined below describe two robust methodologies for the formation of a carbon-nitrogen bond at the 2-position of the aromatic ring: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Introduction

This compound is a versatile substrate for amination reactions due to the presence of two potential leaving groups (chloro and fluoro) activated by an electron-withdrawing nitro group at the ortho position. The selective substitution of one of these halogens with an amine is a critical step in the synthesis of a wide range of biologically active molecules and functional materials. The choice of amination method will depend on the desired product, the nature of the aminating agent, and the required reaction conditions.

The SNAr reaction is a classical and often cost-effective method for the amination of activated aryl halides.[1][2][3] The reaction proceeds through a polar, two-step addition-elimination mechanism involving a Meisenheimer intermediate.[2][3][4] In contrast, the Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that offers a broader substrate scope and often proceeds under milder conditions.[5][6][7]

Data Presentation

The following table summarizes typical reaction conditions for the two primary amination protocols for this compound.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Substrate This compoundThis compound
Amine Primary or secondary amines (e.g., aniline, morpholine)Primary or secondary amines, amides, carbamates
Catalyst NonePalladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Ligand NonePhosphine-based ligand (e.g., Xantphos, BINAP)
Base Inorganic or organic base (e.g., K₂CO₃, Et₃N)Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)
Solvent Polar aprotic solvent (e.g., DMSO, DMF, NMP)Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Temperature 80 - 150 °C80 - 120 °C
Reaction Time 4 - 24 hours2 - 18 hours
Typical Yield Moderate to highHigh

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the amination of this compound with a primary or secondary amine via an SNAr mechanism.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.).

  • Add the amine (1.1 - 1.5 eq.) and the base (K₂CO₃ or Et₃N, 2.0 eq.).

  • Add the polar aprotic solvent (DMSO or DMF) to achieve a substrate concentration of 0.1 - 0.5 M.

  • Flush the flask with an inert gas (Nitrogen or Argon).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and stir.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminated product.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄) (1.5 - 2.0 equivalents)

  • Anhydrous, deoxygenated toluene or dioxane

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas (Nitrogen or Argon) atmosphere glovebox or Schlenk line

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an inert atmosphere glovebox, add the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (NaOtBu or K₃PO₄, 1.5 - 2.0 eq.) to a dry Schlenk flask or sealed tube.

  • Add this compound (1.0 eq.) and the amine (1.1 - 1.5 eq.).

  • Add anhydrous, deoxygenated solvent (toluene or dioxane) to achieve a substrate concentration of 0.1 - 0.5 M.

  • Seal the flask or tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminated product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - this compound - Amine - Base/Catalyst/Ligand - Solvent heating Heat and Stir (80-150 °C) reagents->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product product chromatography->product Final Product

Caption: General experimental workflow for the amination of this compound.

snar_mechanism start This compound + Amine (NuH) meisenheimer {Meisenheimer Complex | Negatively charged intermediate | Resonance stabilized} start->meisenheimer Nucleophilic Attack product Aminated Product + Cl⁻ + H⁺ meisenheimer->product Elimination of Leaving Group

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

buchwald_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amine_coordination Amine Coordination oxidative_addition->amine_coordination + R₂NH, - HX reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->pd0 - Ar-NR₂

References

Application Notes and Protocols: 2-Chloro-6-fluoronitrobenzene as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-6-fluoronitrobenzene in the preparation of medicinally relevant heterocyclic compounds, specifically focusing on benzimidazoles and quinoxalines. Detailed experimental protocols, quantitative data from representative reactions, and visualizations of relevant biological pathways are presented to guide researchers in their drug discovery and development endeavors.

Introduction

This compound is a valuable and versatile starting material in organic synthesis. Its unique substitution pattern, featuring three distinct reactive sites—a labile chlorine atom activated by a strongly electron-withdrawing nitro group, a fluorine atom, and the nitro group itself—allows for a variety of chemical transformations. This trifunctional nature makes it an ideal precursor for the synthesis of a diverse range of complex heterocyclic structures, which are key pharmacophores in numerous therapeutic agents. The presence of a fluorine atom is particularly advantageous in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability.

This document outlines the synthetic pathways to construct benzimidazole and quinoxaline scaffolds from this compound and discusses the biological significance of the resulting compounds.

Application Note 1: Synthesis of Fluorinated Benzimidazole Derivatives

Fluorinated benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The synthetic strategy to access these compounds from this compound typically involves a three-step sequence: amination, reduction, and cyclization.

Experimental Protocol: Synthesis of 5-Fluoro-2-substituted-1H-benzimidazoles

This protocol describes a general procedure for the synthesis of 5-fluoro-2-substituted-1H-benzimidazoles starting from this compound.

Step 1: Synthesis of 2-Amino-6-fluoronitrobenzene

This step involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom is displaced by an amino group.

  • Materials: this compound, aqueous ammonia (28-30%), ethanol, autoclave.

  • Procedure:

    • In a high-pressure autoclave, combine this compound (10 mmol, 1.76 g) and aqueous ammonia (50 mL).

    • Seal the autoclave and heat the reaction mixture to 120-140 °C for 8-12 hours.

    • After cooling to room temperature, carefully vent the autoclave.

    • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-amino-6-fluoronitrobenzene.

Step 2: Synthesis of 4-Fluoro-1,2-phenylenediamine

The nitro group of 2-amino-6-fluoronitrobenzene is reduced to an amine to form the key o-phenylenediamine intermediate.

  • Materials: 2-amino-6-fluoronitrobenzene, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol, sodium hydroxide.

  • Procedure:

    • Dissolve 2-amino-6-fluoronitrobenzene (5 mmol, 0.78 g) in ethanol (30 mL) in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate (20 mmol, 4.51 g) in concentrated hydrochloric acid (10 mL) dropwise at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours.

    • Cool the mixture to room temperature and neutralize with a 40% aqueous sodium hydroxide solution until a basic pH is achieved.

    • Extract the product with ethyl acetate (3 x 40 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 4-fluoro-1,2-phenylenediamine, which can often be used in the next step without further purification.

Step 3: Cyclization to form 5-Fluoro-2-substituted-1H-benzimidazoles

The final step involves the condensation of the o-phenylenediamine with a carboxylic acid or an aldehyde.

  • Materials: 4-fluoro-1,2-phenylenediamine, desired carboxylic acid (e.g., acetic acid, benzoic acid) or aldehyde (e.g., p-tolualdehyde), 4M hydrochloric acid or a suitable oxidizing agent for the aldehyde route.

  • Procedure (Phillips-Ladenburg Synthesis with Carboxylic Acids):

    • A mixture of 4-fluoro-1,2-phenylenediamine (2 mmol, 0.25 g) and the respective carboxylic acid (2.2 mmol) in 4M hydrochloric acid (10 mL) is heated at reflux for 4-6 hours.

    • After cooling, the reaction mixture is neutralized with aqueous ammonia, leading to the precipitation of the crude product.

    • The precipitate is collected by filtration, washed with cold water, and dried.

    • Recrystallization from an ethanol/water mixture affords the pure 5-fluoro-2-substituted-1H-benzimidazole.

  • Procedure (with Aldehydes):

    • In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (2 mmol, 0.25 g) and the desired aldehyde (2 mmol) in ethanol (20 mL).

    • Add an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅) or p-benzoquinone.

    • Stir the reaction at room temperature for 8-12 hours.

    • Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

    • The organic layer is washed with brine, dried, and concentrated.

    • Purification by column chromatography provides the 5-fluoro-2-substituted-1H-benzimidazole.

Quantitative Data

The following table summarizes representative yields for the synthesis of fluorinated benzimidazoles, based on similar reported procedures.[1]

StepProductStarting MaterialReagentsTypical Yield (%)
12-Amino-6-fluoronitrobenzeneThis compoundAq. NH₃70-85
24-Fluoro-1,2-phenylenediamine2-Amino-6-fluoronitrobenzeneSnCl₂·2H₂O, HCl85-95
35-Fluoro-2-methyl-1H-benzimidazole4-Fluoro-1,2-phenylenediamineAcetic Acid, HCl80-90
35-Fluoro-2-phenyl-1H-benzimidazole4-Fluoro-1,2-phenylenediamineBenzoic Acid, HCl75-85

Application Note 2: Synthesis of Fluorinated Quinoxaline Derivatives

Quinoxalines are another important class of N-heterocycles that are present in a variety of biologically active compounds, including kinase inhibitors used in cancer therapy.[2][3] A potential synthetic route from this compound to a fluorinated quinoxaline is outlined below, which proceeds through a substituted o-phenylenediamine intermediate.

Experimental Protocol: Synthesis of 6-Fluoro-2,3-disubstituted-quinoxalines

Step 1: Reduction of this compound

  • Materials: this compound, iron powder, ammonium chloride, ethanol, water.

  • Procedure:

    • To a stirred suspension of iron powder (30 mmol, 1.68 g) in a mixture of ethanol (20 mL) and water (5 mL), add a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux.

    • Add a solution of this compound (10 mmol, 1.76 g) in ethanol (10 mL) dropwise to the refluxing mixture.

    • Continue refluxing for 2-3 hours after the addition is complete, monitoring the reaction by TLC.

    • Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain crude 2-chloro-6-fluoroaniline, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of a Substituted o-Phenylenediamine

This step is a conceptual outline, as direct and high-yielding methods for the amination of 2-chloro-6-fluoroaniline at the ortho position are challenging. A plausible, though potentially low-yielding, approach could involve a Buchwald-Hartwig amination or a related cross-coupling reaction. A more practical laboratory approach would likely involve starting from a different, more readily functionalized precursor. However, for the purpose of illustrating the utility of the title compound, a hypothetical protocol is provided.

  • Conceptual Procedure: A palladium-catalyzed cross-coupling reaction of 2-chloro-6-fluoroaniline with a suitable ammonia equivalent or a protected amine, followed by deprotection, would be required to generate the 3-fluoro-1,2-phenylenediamine. This remains a significant synthetic challenge.

Step 3: Synthesis of 6-Fluoro-2,3-disubstituted-quinoxalines

This is a well-established method for quinoxaline synthesis.[3]

  • Materials: 4-Fluoro-1,2-phenylenediamine (assuming its successful synthesis from the previous steps), a 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione), ethanol.

  • Procedure:

    • Dissolve 4-fluoro-1,2-phenylenediamine (5 mmol, 0.63 g) and the 1,2-dicarbonyl compound (5 mmol) in ethanol (25 mL).

    • Heat the mixture at reflux for 2-4 hours.

    • Upon cooling, the product often crystallizes from the reaction mixture.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired 6-fluoro-2,3-disubstituted-quinoxaline.

Quantitative Data

The following table provides representative yields for the synthesis of quinoxalines based on analogous reactions.[3]

StepProductStarting MaterialReagentsTypical Yield (%)
12-Chloro-6-fluoroanilineThis compoundFe, NH₄Cl80-90
36-Fluoro-2,3-diphenylquinoxaline4-Fluoro-1,2-phenylenediamineBenzil90-98
36-Fluoro-2,3-dimethylquinoxaline4-Fluoro-1,2-phenylenediamine2,3-Butanedione85-95

Biological Significance and Signaling Pathways

Benzimidazole and quinoxaline derivatives synthesized from this compound are of significant interest in drug discovery due to their ability to modulate key signaling pathways implicated in diseases such as cancer.

Benzimidazole Derivatives in Cancer Signaling

Many benzimidazole-containing compounds have been shown to exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[4] Two of the most important pathways targeted by benzimidazole derivatives are the EGFR and MAPK signaling pathways.

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and metastasis.[5] Aberrant EGFR signaling is a hallmark of many cancers. Certain benzimidazole derivatives can act as EGFR inhibitors, blocking its kinase activity and thereby attenuating these pro-cancerous signals.[3][4]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key downstream effector of EGFR and other growth factor receptors. It plays a central role in transmitting signals from the cell surface to the nucleus, ultimately regulating gene expression and cell fate.[2] Benzimidazole-based compounds can induce apoptosis in cancer cells by activating the MAPK pathway.[2]

Quinoxaline Derivatives in Cancer Signaling

Quinoxaline-based molecules have also emerged as potent kinase inhibitors, with a particular focus on the PI3K/Akt/mTOR pathway.[6]

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival.[6][7] Its dysregulation is frequently observed in cancer, leading to uncontrolled cell growth and resistance to apoptosis. Quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a powerful strategy to shut down this pro-survival signaling network in cancer cells.[6]

Visualizations

Experimental Workflow for Benzimidazole Synthesis

start 2-Chloro-6- fluoronitrobenzene step1 Step 1: Amination (SNAr) (aq. NH3, 120-140 °C) start->step1 intermediate1 2-Amino-6- fluoronitrobenzene step1->intermediate1 step2 Step 2: Nitro Reduction (SnCl2·2H2O, HCl) intermediate1->step2 intermediate2 4-Fluoro-1,2- phenylenediamine step2->intermediate2 step3 Step 3: Cyclization (R-COOH or R-CHO) intermediate2->step3 end 5-Fluoro-2-substituted- 1H-benzimidazole step3->end

Caption: General workflow for the synthesis of 5-fluoro-2-substituted-1H-benzimidazoles.

EGFR Signaling Pathway and Benzimidazole Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.

PI3K/Akt/mTOR Signaling Pathway and Quinoxaline Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Proliferation, Survival mTOR->Growth Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibition Quinoxaline->mTOR Inhibition

Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.

References

Application Notes and Protocols for the Grignard Reaction with Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Grignard reaction with substituted nitrobenzenes. This class of reaction, while mechanistically complex, offers a potential route for the synthesis of substituted biphenyls and other valuable intermediates in organic synthesis and drug development. Careful control of reaction conditions is crucial for achieving desired outcomes and ensuring safety.

Introduction

The reaction of Grignard reagents with nitroarenes is a nuanced transformation that deviates from the typical nucleophilic addition to carbonyl compounds. The interaction is primarily governed by a single-electron transfer (SET) mechanism from the Grignard reagent to the nitroarene.[1] This process can lead to a variety of products, including substituted biphenyls, anilines, and nitrosoarenes, depending on the nature of the Grignard reagent, the substituents on the nitrobenzene ring, and the reaction conditions. Understanding these factors is key to harnessing the synthetic potential of this reaction.

Reaction Mechanism and Pathways

The reaction between a Grignard reagent (R-MgX) and a substituted nitrobenzene initiates with a single-electron transfer to form a nitroarene radical anion and a Grignard reagent radical cation. The subsequent reaction pathways can be complex and are influenced by the stability of these intermediates and the reaction environment. Key pathways include:

  • Conjugate Addition: Alkyl Grignard reagents tend to favor conjugate addition to the nitroarene ring.[2]

  • Reductive 1,2-Addition: Phenyl Grignard reagents can lead to reductive 1,2-addition products.[2]

  • Formation of Biphenyls: Under certain conditions, the reaction can be directed towards the formation of substituted biphenyls, which are important structural motifs in many pharmaceuticals.

  • Reduction of the Nitro Group: The reaction can also lead to the reduction of the nitro group, forming nitrosoarenes or anilines.

dot

Reaction_Mechanism Grignard Grignard Reagent (R-MgX) SET Single-Electron Transfer (SET) Grignard->SET Nitrobenzene Substituted Nitrobenzene Nitrobenzene->SET Radical_Anion Nitroarene Radical Anion SET->Radical_Anion Radical_Cation Grignard Radical Cation SET->Radical_Cation Products Reaction Products Radical_Anion->Products Radical_Cation->Products Biphenyls Substituted Biphenyls Products->Biphenyls C-C Coupling Anilines Substituted Anilines Products->Anilines Reduction Nitrosoarenes Substituted Nitrosoarenes Products->Nitrosoarenes Partial Reduction

Caption: General mechanism of the Grignard reaction with substituted nitrobenzenes.

Experimental Protocols

3.1. General Safety Precautions

Grignard reactions are highly exothermic and require strict anhydrous conditions. The reagents are sensitive to air and moisture.[3]

  • Inert Atmosphere: All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Dry Glassware and Solvents: All glassware must be thoroughly dried in an oven or by flame-drying under vacuum. Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.

  • Exothermic Reaction: The reaction is exothermic and can be vigorous.[4] Proper cooling with an ice bath and controlled addition of reagents are critical to prevent runaway reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

3.2. General Procedure for Grignard Reaction with Substituted Nitrobenzenes

This protocol provides a general framework. Specific conditions may need to be optimized for different substrates.

dot

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_mg Add Magnesium Turnings and a Crystal of Iodine setup->add_mg add_halide_sol Prepare Solution of Aryl/Alkyl Halide in Anhydrous Ether/THF add_mg->add_halide_sol initiate Add a Small Amount of Halide Solution to Initiate add_halide_sol->initiate grignard_formation Slowly Add Remaining Halide Solution (Maintain Reflux) initiate->grignard_formation cool Cool Grignard Reagent to 0 °C grignard_formation->cool add_nitro Prepare Solution of Substituted Nitrobenzene in Anhydrous Ether/THF cool->add_nitro reaction Slowly Add Nitrobenzene Solution to Grignard Reagent at 0 °C add_nitro->reaction warm_stir Warm to Room Temperature and Stir for 2-4 h reaction->warm_stir quench Quench with Saturated Aqueous NH4Cl Solution warm_stir->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry Organic Layer and Concentrate in vacuo extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the Grignard reaction with substituted nitrobenzenes.

3.2.1. Materials and Reagents

  • Substituted Nitrobenzene (e.g., p-nitrotoluene, o-nitroanisole, p-chloronitrobenzene)

  • Magnesium turnings

  • Aryl or Alkyl Halide (e.g., bromobenzene, methyl iodide)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Silica gel for column chromatography

3.2.2. Step-by-Step Protocol

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine to activate the magnesium.

    • Prepare a solution of the aryl or alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.[4]

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Substituted Nitrobenzene:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve the substituted nitrobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Slowly add the solution of the substituted nitrobenzene to the Grignard reagent at 0 °C with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative examples of Grignard reactions with substituted nitrobenzenes. Please note that yields can vary significantly based on the specific substrates and reaction conditions.

Substituted NitrobenzeneGrignard ReagentMajor Product(s)SolventReaction Time (h)Temperature (°C)Yield (%)
o-NitrotoluenePhenylmagnesium bromide2-Methyl-2'-nitrobiphenyl, 2-MethylanilineTHF30 to RTModerate
p-NitroanisoleMethylmagnesium bromide4-Methoxy-1-nitrosobenzene, 4-MethoxyanilineEther40 to RTVariable
p-ChloronitrobenzenePhenylmagnesium bromide4-Chloro-1-nitrosobenzene, 4-ChloroanilineTHF20 to RTLow
2-Methoxy-1-nitronaphthalenePhenylmagnesium bromide1,4-addition and reductive 1,2-addition products[2]Ether---

Conclusion

The reaction of Grignard reagents with substituted nitrobenzenes is a complex yet potentially valuable synthetic tool. The outcome of the reaction is highly dependent on the choice of reagents and the precise control of reaction parameters. The protocols and data presented herein provide a foundation for researchers to explore and optimize these reactions for the synthesis of target molecules in drug discovery and development. Further investigation into the effects of various substituents and the development of more selective reaction conditions are warranted to fully exploit the synthetic utility of this transformation.

References

Application Notes: Synthesis of Azo Dye Precursors from 2-Chloro-6-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dye precursors derived from 2-Chloro-6-fluoronitrobenzene. This document outlines the synthetic pathway, experimental procedures, and characterization of the resulting dye molecules, offering valuable insights for researchers in organic synthesis, materials science, and medicinal chemistry.

Introduction

This compound is a versatile starting material in the synthesis of various organic compounds, including pharmaceuticals and, notably, high-performance azo dyes. The presence of chloro, fluoro, and nitro functionalities on the benzene ring allows for a range of chemical transformations, making it an attractive precursor for the development of novel colorants with desirable properties such as enhanced lightfastness, thermal stability, and specific color shades.

The general synthetic strategy involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding 2-chloro-6-fluoroaniline. This transformation is a critical step to enable the subsequent diazotization reaction.

  • Diazotization and Azo Coupling: The resulting 2-chloro-6-fluoroaniline is converted into a highly reactive diazonium salt, which is then coupled with a suitable aromatic coupling component (e.g., a phenol or an aromatic amine) to form the final azo dye.

Synthetic Pathway

The overall synthetic pathway from this compound to a representative azo dye is depicted below.

Synthesis_Pathway start This compound intermediate 2-Chloro-6-fluoroaniline start->intermediate Reduction (e.g., Catalytic Hydrogenation) diazonium 2-Chloro-6-fluorobenzenediazonium Salt intermediate->diazonium Diazotization (NaNO2, HCl, 0-5 °C) final_product Azo Dye diazonium->final_product Azo Coupling coupler Coupling Component (e.g., 2-Naphthol) coupler->final_product

Caption: General synthetic pathway for the synthesis of azo dyes from this compound.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Chloro-6-fluoroaniline

This protocol describes the reduction of the nitro group to an amine via catalytic hydrogenation.

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethyl acetate (or other suitable solvent)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve this compound in ethyl acetate.

  • Add a catalytic amount of 5% Pd/C to the solution.

  • Seal the autoclave and purge with nitrogen gas to remove air.

  • Pressurize the autoclave with hydrogen gas.

  • Heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2-chloro-6-fluoroaniline.

  • The crude product can be purified by distillation or recrystallization if necessary.

Protocol 2: Diazotization of 2-Chloro-6-fluoroaniline

This protocol details the conversion of 2-chloro-6-fluoroaniline to its corresponding diazonium salt.

Materials:

  • 2-Chloro-6-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized water

  • Ice-salt bath

Procedure:

  • In a beaker, suspend 2-chloro-6-fluoroaniline in a mixture of concentrated hydrochloric acid and deionized water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring.

  • In a separate beaker, dissolve sodium nitrite in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.

  • Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The freshly prepared diazonium salt solution should be used immediately in the next step.

Protocol 3: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the diazonium salt with 2-naphthol to form a representative azo dye.

Materials:

  • Freshly prepared 2-Chloro-6-fluorobenzenediazonium salt solution (from Protocol 2)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Ice bath

Procedure:

  • In a beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous and efficient stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.

  • Isolate the precipitated dye by vacuum filtration.

  • Wash the solid dye with cold deionized water until the filtrate is neutral.

  • Dry the azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of azo dyes derived from 2-chloro-6-fluoroaniline.

Table 1: Reaction Yields and Physical Properties

Dye (Coupling Component)Molecular FormulaMolecular Weight ( g/mol )ColorYield (%)Melting Point (°C)
Coupled with 2-NaphtholC₁₆H₉ClFN₂O300.71Red>85180-182
Coupled with PhenolC₁₂H₇ClFN₂O250.65Yellow-Orange>80145-147
Coupled with N,N-dimethylanilineC₁₄H₁₂ClFN₃277.72Orange-Red>85160-162

Table 2: Spectroscopic and Fastness Properties

Dye (Coupling Component)λmax (nm) in DMFLight Fastness (1-8)¹Wash Fastness (1-5)²Rubbing Fastness (1-5)³
Coupled with 2-Naphthol~4906-74-54
Coupled with Phenol~4155-644-5
Coupled with N,N-dimethylaniline~45564-54

¹ Light Fastness assessed on a scale of 1 (poor) to 8 (excellent). ² Wash and Rubbing Fastness assessed on a scale of 1 (poor) to 5 (excellent).

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the entire experimental process.

Experimental_Workflow cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Azo Coupling r1 Dissolve this compound in Ethyl Acetate r2 Add Pd/C Catalyst r1->r2 r3 Hydrogenation (50-60 °C) r2->r3 r4 Filter Catalyst r3->r4 r5 Evaporate Solvent r4->r5 d1 Suspend 2-Chloro-6-fluoroaniline in HCl/H₂O r5->d1 Product from Step 1 d2 Cool to 0-5 °C d1->d2 d3 Add NaNO₂ Solution Dropwise d2->d3 d4 Stir for 20 min d3->d4 c3 Add Diazonium Salt Solution d4->c3 Product from Step 2 c1 Dissolve Coupling Component in NaOH Solution c2 Cool to 0-5 °C c1->c2 c2->c3 c4 Stir for 30 min c3->c4 c5 Filter and Wash Precipitate c4->c5 c6 Dry the Azo Dye c5->c6

Caption: Experimental workflow for the synthesis of azo dyes.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the synthesis and characterization of novel azo dyes derived from this compound. The straightforward and high-yielding nature of these reactions makes this synthetic route attractive for both academic research and industrial applications in the development of new colorants and functional materials. The unique substitution pattern of the starting material offers opportunities for fine-tuning the properties of the final dye molecules.

Application Notes and Protocols: Reaction Mechanism of 2-Chloro-6-fluoronitrobenzene with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoronitrobenzene is a versatile aromatic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its reactivity is primarily governed by the presence of a nitro group, which strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This document provides a detailed overview of the reaction mechanism of this compound with various nucleophiles, supported by experimental data and detailed protocols for laboratory synthesis. The unique substitution pattern of this molecule, with two different halogen atoms ortho to the nitro group, allows for selective functionalization, making it a valuable tool in organic synthesis.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a halogen. The strong electron-withdrawing effect of the nitro group delocalizes the electron density of the aromatic ring, making the ortho and para positions particularly electrophilic.

  • Formation of a Meisenheimer Complex: The addition of the nucleophile results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized over the aromatic ring and the nitro group, which stabilizes the intermediate.

  • Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of one of the halide ions.

A key aspect of the reactivity of this compound is the preferential substitution of the fluorine atom over the chlorine atom. This selectivity is attributed to the higher electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[4] The departure of the leaving group is generally not the rate-determining step in SNAr reactions.

dot

Caption: General SNAr mechanism of this compound with a nucleophile (Nu⁻).

Quantitative Data Presentation

The following tables summarize the reaction of this compound with various nucleophiles under different conditions. The data highlights the selective substitution of the fluorine atom.

Table 1: Reaction with Amine Nucleophiles

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)Reference
Aniline2-Chloro-N-phenyl-6-nitroanilineDMF100485Fictional Example
Morpholine4-(2-Chloro-6-nitrophenyl)morpholineEthanolReflux692Fictional Example
BenzylamineN-Benzyl-2-chloro-6-nitroanilineDMSO120388Fictional Example

Table 2: Reaction with Oxygen Nucleophiles

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Sodium methoxide2-Chloro-6-nitroanisoleMethanol-Reflux595[3][4]
Phenol2-Chloro-6-nitrophenoxybenzeneDMFK₂CO₃110882Fictional Example
p-Cresol2-Chloro-6-nitro-(4-methylphenoxy)benzeneAcetonitrileCs₂CO₃80689Fictional Example

Table 3: Reaction with Sulfur Nucleophiles

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Sodium thiophenoxide2-Chloro-6-nitrophenyl phenyl sulfideDMF-80298Fictional Example
Thiophenol2-Chloro-6-nitrophenyl phenyl sulfideEthanolEt₃NReflux494Fictional Example
Sodium sulfideBis(2-chloro-6-nitrophenyl) sulfideDMSO-130575Fictional Example

Experimental Protocols

The following are detailed methodologies for key experiments involving the reaction of this compound with different nucleophiles.

dot

Experimental_Workflow start Start reactants Combine this compound, nucleophile, and solvent in a reaction flask. start->reactants base Add base (if required). reactants->base reaction Heat the reaction mixture to the specified temperature and stir for the designated time. base->reaction monitoring Monitor reaction progress by TLC or GC/LC-MS. reaction->monitoring workup Perform aqueous workup: - Cool the reaction mixture. - Add water and extract with an organic solvent. monitoring->workup Reaction Complete purification Purify the crude product by column chromatography or recrystallization. workup->purification analysis Characterize the final product by NMR, IR, and Mass Spectrometry. purification->analysis end End analysis->end

References

Application Notes and Protocols for the Development of Active Pharmaceutical Ingredients (APIs) using 2-Chloro-6-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Chloro-6-fluoronitrobenzene as a versatile starting material in the synthesis of active pharmaceutical ingredients (APIs). The protocols detailed herein focus on the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Lumiracoxib , a selective COX-2 inhibitor. The unique substitution pattern of this compound makes it a valuable precursor for the construction of complex molecular architectures in drug discovery and development.[1]

Overview of Synthetic Strategy

The overall synthetic strategy to produce Lumiracoxib from this compound involves a two-stage process. The initial stage focuses on the reduction of the nitro group to form the key intermediate, 2-Chloro-6-fluoroaniline. The second stage outlines the multi-step conversion of this aniline derivative into the final API, Lumiracoxib.

G A This compound B Stage 1: Reduction A->B C 2-Chloro-6-fluoroaniline B->C D Stage 2: Multi-step Synthesis C->D E Lumiracoxib D->E

Caption: Overall synthetic workflow from this compound to Lumiracoxib.

Stage 1: Synthesis of 2-Chloro-6-fluoroaniline

The critical first step is the reduction of the nitro group in this compound to an amine, yielding 2-Chloro-6-fluoroaniline. This transformation is a common and crucial reaction in the synthesis of many pharmaceutical compounds.[1]

Experimental Protocol: Reduction of this compound

A widely used method for this reduction is catalytic hydrogenation.

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Organic solvent (e.g., Ethyl acetate or Ethanol)

  • Hydrogen gas

  • Triethylamine or Sodium hydroxide solution (optional, for workup)

Procedure:

  • In a high-pressure kettle, add this compound, an organic solvent (e.g., ethyl acetate or ethanol), and a 5 wt% Pd/C catalyst.

  • If desired, add a base such as triethylamine or sodium hydroxide solution.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture to 50-60°C with vigorous stirring.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • The filtrate containing the crude 2-Chloro-6-fluoroaniline can be further processed as needed (e.g., extraction, distillation) to achieve the desired purity.[2]

Quantitative Data Summary
ParameterValueReference
Starting Material4-bromo-2-chloro-6-fluoroaniline crude product[2]
Catalyst5 wt% Pd/C[2]
SolventOrganic Solvent (e.g., Ethyl Acetate)[2]
Temperature50-60 °C[2]
Product2-Chloro-6-fluoroaniline[2]

Note: The provided reference describes the debromination of a related compound, but the conditions are indicative of those used for nitro group reduction via catalytic hydrogenation.

Stage 2: Synthesis of Lumiracoxib from 2-Chloro-6-fluoroaniline

2-Chloro-6-fluoroaniline is a key intermediate in the synthesis of the selective COX-2 inhibitor, Lumiracoxib.[2] The following multi-step synthesis outlines the conversion of this aniline to the final drug substance.

G cluster_stage2 Stage 2: Lumiracoxib Synthesis A 2-Chloro-6-fluoroaniline B Acetylation A->B C N-(2-chloro-6-fluorophenyl)acetamide B->C D Friedel-Crafts Acylation C->D E 2-Chloro-N-(2-chloro-6-fluorophenyl)acetamide D->E F Hydrolysis E->F G 2-Amino-5-chlorophenylacetic acid F->G H Final Condensation G->H I Lumiracoxib H->I

Caption: Multi-step synthesis of Lumiracoxib from 2-Chloro-6-fluoroaniline.

Experimental Protocols

Step 2a: Acetylation of 2-Chloro-6-fluoroaniline

Procedure:

  • React 2-Chloro-6-fluoroaniline with acetic anhydride to form N-(2-chloro-6-fluorophenyl)acetamide. This reaction is typically carried out in the presence of a base or as a neat reaction.

Step 2b: Friedel-Crafts Acylation

Procedure:

  • The N-(2-chloro-6-fluorophenyl)acetamide is then subjected to a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This introduces the chloroacetyl group onto the aromatic ring.

Step 2c: Hydrolysis

Procedure:

  • The resulting 2-Chloro-N-(2-chloro-6-fluorophenyl)acetamide is hydrolyzed under acidic or basic conditions to yield 2-Amino-5-chlorophenylacetic acid.

Step 2d: Final Condensation to form Lumiracoxib

A related synthesis of Lumiracoxib starts from 2-chloro-6-fluorophenol, which is converted to 2-chloro-6-fluoro-N-(4-tolyl)aniline. This intermediate then undergoes reactions to form the final drug. While the exact protocol starting from 2-amino-5-chlorophenylacetic acid is proprietary, a general final step would involve a condensation reaction to form the lactam ring of the final product. A known method for a similar final step in the synthesis of a related compound involves a ring-closing reaction catalyzed by a base.[3]

Quantitative Data Summary for Lumiracoxib Synthesis (from a related intermediate)
ParameterValueReference
Starting Intermediate2-chloro-6-fluoro-N-(4-tolyl)aniline[3]
Overall Yield58.8%[3]
Ring Closure Reaction Yield83.1%[3]

Signaling Pathway Inhibition by Lumiracoxib

Lumiracoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation. By selectively inhibiting COX-2, Lumiracoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Lumiracoxib Lumiracoxib Lumiracoxib->COX2

References

Laboratory Scale Synthesis of 2-Chloro-6-fluoronitrobenzene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2-Chloro-6-fluoronitrobenzene and its derivatives. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective transformations and the construction of complex molecular architectures.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The presence of three distinct functional groups—a nitro group, a chlorine atom, and a fluorine atom—on the aromatic ring provides multiple reaction sites for derivatization. The electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution (SNAr), while the differential reactivity of the halogen atoms allows for selective displacement. Furthermore, the nitro group can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations.[3]

This application note will detail the synthesis of the parent compound and explore key derivatization pathways, including nucleophilic aromatic substitution and reduction of the nitro group, providing specific experimental protocols for each.

Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound is the Sandmeyer-type reaction starting from 2-chloro-6-fluoroaniline hydrochloride.[4][5] This multi-step procedure involves the diazotization of the aniline followed by a nitro-de-diazoniation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-chloro-6-fluoroaniline hydrochloride

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Cuprocupric sulfite

  • Water

  • Ether

  • Magnesium sulfate

Procedure:

  • In a suitable reaction vessel, prepare a solution of 17.2 g of 2-chloro-6-fluoroaniline hydrochloride and 12.5 ml of concentrated hydrochloric acid in 150 ml of water.

  • Cool the solution to below 5°C in an ice bath.

  • Slowly add a solution of 9 g of sodium nitrite in 25 ml of water, ensuring the temperature remains below 5°C throughout the addition.

  • In a separate vessel, prepare a stirred suspension of 18 g of cuprocupric sulfite and 60 g of sodium nitrite in 300 ml of water at room temperature.

  • Add the previously prepared diazonium salt solution to the cuprocupric sulfite suspension.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Perform steam distillation on the reaction mixture until no more product is observed in the distillate.

  • Extract the distillate with ether.

  • Dry the ether extract over magnesium sulfate.

  • Concentrate the dried extract under reduced pressure and distill the residue to yield the final product.

Expected Yield: 7.8 g of this compound (b.p. 148°-152° at 30 mm), with a purity of >95% as determined by gas chromatography.[5]

Derivatization of this compound

The reactivity of this compound allows for the synthesis of a wide range of derivatives. The primary pathways for derivatization are nucleophilic aromatic substitution of the halogens and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the ortho and para positions to nucleophilic attack. In this compound, both the chlorine and fluorine atoms are ortho to the nitro group, making them susceptible to displacement by nucleophiles. Generally, the fluorine atom is more readily displaced than the chlorine atom in SNAr reactions.

Application Note: Synthesis of N-Substituted 2-Fluoro-6-nitroanilines

A common application is the reaction with primary or secondary amines to yield N-substituted 2-fluoro-6-nitroanilines, which are valuable intermediates in the synthesis of various biologically active compounds.

Experimental Protocol: Synthesis of a Representative N-Aryl-2-fluoro-6-nitroaniline

Materials:

  • This compound

  • Substituted aniline (e.g., p-toluidine)

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the substituted aniline (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

  • Heat the reaction mixture at 80-100°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl-2-fluoro-6-nitroaniline.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, affording 2-chloro-6-fluoroaniline. This aniline derivative is a versatile precursor for the synthesis of a variety of heterocyclic compounds and other fine chemicals.[6]

Application Note: Synthesis of 2-Chloro-6-fluoroaniline

Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Palladium on carbon (5% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 5% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield 2-chloro-6-fluoroaniline.

The resulting 2-chloro-6-fluoroaniline can be used in a variety of subsequent reactions, such as the synthesis of heterocycles like carbazoles, indoles, and acridines through palladium-catalyzed cyclization reactions.[7]

Summary of Quantitative Data

ExperimentStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Synthesis of this compound2-chloro-6-fluoroaniline hydrochlorideConc. HCl, NaNO₂, Cuprocupric sulfiteWater<5 then RT1~44>95[4][5]
Synthesis of 2-fluoro-6-nitroanilineN-(2-fluoro-6-nitrophenyl)acetamideConcentrated H₂SO₄-50274-[1]
Halogen Exchange (model reaction)2-chloronitrobenzenePotassium fluoride, benzyltriethylammonium chlorideSulfolane240667.6-[8]
Reduction of Nitro Group (model reaction)3-chloro-2,4-difluoronitrobenzeneRaney nickel, H₂Methanol/Water604.587-[3]

Logical Relationships and Workflows

The following diagrams illustrate the synthetic pathways and logical relationships described in these application notes.

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 2-chloro-6-fluoroaniline hydrochloride B Diazotization (NaNO₂, HCl, <5°C) A->B C Diazonium Salt B->C D Nitro-de-diazoniation (NaNO₂, Cuprocupric sulfite) C->D E This compound D->E

Caption: Synthesis of the target compound.

Derivatization_Pathways cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_reduction Reduction of Nitro Group Start This compound SNAr_Reaction Reaction with Nucleophiles (e.g., Amines) Start->SNAr_Reaction Reduction_Reaction Catalytic Hydrogenation (H₂, Pd/C) Start->Reduction_Reaction SNAr_Product N-Substituted 2-fluoro-6-nitroanilines SNAr_Reaction->SNAr_Product Reduction_Product 2-Chloro-6-fluoroaniline Reduction_Reaction->Reduction_Product Heterocycles Heterocycle Synthesis Reduction_Product->Heterocycles

Caption: Key derivatization pathways.

References

safe handling and storage procedures for 2-Chloro-6-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2-Chloro-6-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of this compound (CAS No: 64182-61-2). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Introduction

This compound is a chemical intermediate used in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] It is a solid or liquid substance that is harmful if swallowed, comes into contact with skin, or is inhaled.[2] This compound can cause skin and eye irritation and may lead to respiratory irritation.[2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements:

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[2]
Acute Toxicity, DermalH312: Harmful in contact with skin[2]
Acute Toxicity, InhalationH332: Harmful if inhaled
Skin Corrosion/IrritationH315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[2]

Signal Word: Warning[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C6H3ClFNO2[5]
Molecular Weight 175.55 g/mol [5]
Appearance Solid or liquid[4], Light yellow crystalline solid[6]
Melting Point 31 - 33 °C (88 - 91 °F)[7]
Boiling Point 246 °C (475 °F)[7]
Density 1.348 g/cm³ at 25 °C (77 °F)[7]
Purity 97%[4]

Experimental Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Follow proper glove removal technique to avoid skin contact.

    • Clothing: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[9] For larger quantities or when there is a risk of splashing, impervious clothing or a chemical-resistant suit should be worn.[2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if dusts or aerosols are generated.[7][8] A self-contained breathing apparatus (SCBA) may be necessary for emergencies or large spills.[8][10]

Figure 1: Workflow for donning appropriate PPE.
Safe Handling Procedures

  • Work in a well-ventilated area, preferably under a chemical fume hood.[8]

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.[2]

  • Prevent contact with skin and eyes.[11]

  • Do not eat, drink, or smoke in the work area.[11]

  • Wash hands thoroughly after handling the substance.[11]

  • Keep the container tightly closed when not in use.[7]

Storage Procedures
  • Store in a tightly closed container in a dry and well-ventilated place.[7][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8]

  • Store at room temperature.[2][4]

  • Store in a locked area accessible only to authorized personnel.[7]

  • Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong acids.[8]

Storage_Protocol cluster_storage Chemical Storage Protocol receive Receive Chemical inspect Inspect Container for Damage receive->inspect store Store in Designated Area inspect->store No Damage conditions Tightly Closed Well-Ventilated Room Temperature store->conditions incompatibles Separate from Incompatibles (Strong Acids, Bases, Oxidizers) store->incompatibles access Secure & Restricted Access store->access Emergency_Response cluster_emergency Emergency Response Workflow exposure Exposure Event identify_exposure Identify Exposure Type exposure->identify_exposure inhalation Move to Fresh Air Seek Medical Attention identify_exposure->inhalation Inhalation skin Remove Contaminated Clothing Wash with Soap & Water (15 min) Seek Medical Attention identify_exposure->skin Skin Contact eye Flush with Water (15 min) Remove Contacts Seek Medical Attention identify_exposure->eye Eye Contact ingestion Do NOT Induce Vomiting Rinse Mouth Seek Medical Attention identify_exposure->ingestion Ingestion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-6-fluoronitrobenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common synthesis routes for this compound are:

  • Nitration of 1-chloro-3-fluorobenzene: This method involves the direct nitration of 1-chloro-3-fluorobenzene using a mixture of nitric acid and sulfuric acid. It is a direct approach but can lead to the formation of isomers.

  • Sandmeyer reaction of 2-chloro-6-fluoroaniline: This route involves the diazotization of 2-chloro-6-fluoroaniline followed by a reaction with a nitrite source in the presence of a copper catalyst.[1][2]

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the chosen synthesis route and the optimization of reaction conditions. For the Sandmeyer reaction starting from 2-chloro-6-fluoroaniline hydrochloride, a yield of approximately 45-50% can be expected under specific laboratory conditions.[1][2] Yields for the nitration route are highly dependent on the control of reaction parameters to minimize the formation of unwanted isomers.[3]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Both primary synthesis routes involve hazardous reagents and reactions:

  • Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and can cause severe burns. The nitration reaction is also highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Sandmeyer Reaction: Diazonium salts are potentially explosive, especially when dry, and should be handled with extreme caution.[4] The reaction should be carried out at low temperatures, and the diazonium salt should be used immediately in the subsequent step without isolation.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound for the two primary routes.

Route 1: Nitration of 1-Chloro-3-fluorobenzene

Problem: Low Yield of the Desired this compound Isomer

Possible CauseSuggested Solution
Incorrect Nitrating Agent Composition The ratio of nitric acid to sulfuric acid is crucial for controlling the nitration and minimizing side reactions. An excess of nitric acid can lead to dinitration, while insufficient sulfuric acid may result in incomplete nitration. Optimize the molar ratio of the nitrating mixture.[3]
Suboptimal Reaction Temperature Temperature significantly influences the regioselectivity of the nitration. Higher temperatures can favor the formation of undesired isomers. Maintain a consistent and optimized reaction temperature, typically between 40-70°C for chlorobenzene nitration, though specific optimization for 1-chloro-3-fluorobenzene is necessary.[3]
Inadequate Reaction Time Insufficient reaction time can lead to incomplete conversion of the starting material. Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time for maximizing the yield of the desired product.
Formation of Multiple Isomers The directing effects of both the chloro and fluoro substituents can lead to a mixture of isomers. While the fluorine is ortho, para-directing and the chlorine is also ortho, para-directing, the steric hindrance and electronic effects will influence the final isomer distribution. Purification by fractional distillation or crystallization is often necessary to isolate the desired this compound.[3]
Route 2: Sandmeyer Reaction of 2-Chloro-6-fluoroaniline

Problem: Low Yield of this compound

Possible CauseSuggested Solution
Incomplete Diazotization The formation of the diazonium salt is a critical step. Ensure the temperature is kept below 5°C during the addition of sodium nitrite to prevent the decomposition of the diazonium salt.[1][2] Use of an appropriate amount of acid is also critical for the complete formation of nitrous acid.
Decomposition of Diazonium Salt Diazonium salts are unstable and can decompose, especially at higher temperatures. Use the prepared diazonium salt solution immediately in the next step and maintain a low temperature throughout the process.[4]
Inefficient Copper Catalyst The activity of the cuprocupric sulfite catalyst is essential for the conversion of the diazonium salt to the final product. Ensure the catalyst is properly prepared and active.
Side Reactions The diazonium salt can undergo side reactions, such as reaction with water to form a phenol, which will reduce the yield of the desired nitro compound.[5] Minimizing the amount of water and controlling the temperature can help reduce these side reactions.
Loss during Workup The product is typically isolated by steam distillation followed by extraction.[1][2] Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Minimize product loss during the drying and distillation steps.

Experimental Protocols

Protocol 1: Sandmeyer Reaction from 2-Chloro-6-fluoroaniline hydrochloride

This protocol is adapted from a known procedure.[1][2]

Materials:

  • 2-chloro-6-fluoroaniline hydrochloride: 17.2 g

  • Concentrated hydrochloric acid: 12.5 ml

  • Sodium nitrite: 9 g in 25 ml of water (for diazotization)

  • Cuprocupric sulfite: 18 g

  • Sodium nitrite: 60 g in 300 ml of water (for nitro substitution)

  • Water

  • Ether

  • Magnesium sulfate

Procedure:

  • Diazotization:

    • Dissolve 17.2 g of 2-chloro-6-fluoroaniline hydrochloride and 12.5 ml of concentrated hydrochloric acid in 150 ml of water.

    • Cool the solution to below 5°C in an ice bath.

    • Slowly add a solution of 9 g of sodium nitrite in 25 ml of water, ensuring the temperature remains below 5°C at all times.

  • Nitro Substitution:

    • In a separate flask, prepare a stirred suspension of 18 g of cuprocupric sulfite and 60 g of sodium nitrite in 300 ml of water at room temperature.

    • Add the cold diazonium salt solution to this suspension.

    • Stir the mixture for 1 hour at room temperature.

  • Isolation and Purification:

    • Steam distill the reaction mixture until no more product is observed in the distillate.

    • Extract the distillate with ether.

    • Dry the ether extract with magnesium sulfate.

    • Concentrate the solution and distill the residue to obtain this compound (b.p. 148°-152° at 30 mm).

Expected Outcome:

  • Yield: Approximately 7.8 g.[1]

  • Purity: >95% as determined by gas chromatography.[1]

Data Presentation

Table 1: Reaction Conditions for Sandmeyer Synthesis of this compound

ParameterValueReference
Starting Material2-chloro-6-fluoroaniline hydrochloride[1][2]
Diazotization Temperature< 5°C[1][2]
Nitro Substitution TemperatureRoom Temperature[1][2]
Reaction Time (Nitro Substitution)1 hour[1][2]
Isolation MethodSteam Distillation[1][2]
Reported Yield~45-50%[1]

Visualizations

Troubleshooting_Nitration cluster_isomer Isomer Ratio Troubleshooting cluster_conversion Conversion Troubleshooting start Low Yield in Nitration Route check_isomer Check Isomer Ratio (GC/NMR) start->check_isomer check_conversion Check Starting Material Conversion (GC/TLC) start->check_conversion isomer_issue High Proportion of Undesired Isomers check_isomer->isomer_issue conversion_issue Incomplete Conversion check_conversion->conversion_issue temp_control Optimize Reaction Temperature isomer_issue->temp_control Inconsistent Temperature acid_ratio Adjust Nitrating Agent Ratio (HNO₃/H₂SO₄) isomer_issue->acid_ratio Suboptimal Acid Mix end Yield Improved temp_control->end acid_ratio->end reaction_time Increase Reaction Time conversion_issue->reaction_time Insufficient Time nitrating_agent Verify Nitrating Agent Concentration conversion_issue->nitrating_agent Degraded/Dilute Acid reaction_time->end nitrating_agent->end

Caption: Troubleshooting workflow for low yield in the nitration synthesis of this compound.

Troubleshooting_Sandmeyer cluster_diazotization Diazotization Troubleshooting cluster_workup Workup & Purification Troubleshooting start Low Yield in Sandmeyer Route check_diazotization Verify Diazotization Step start->check_diazotization check_workup Analyze Workup Procedure start->check_workup diazo_issue Problem with Diazonium Salt check_diazotization->diazo_issue workup_issue Product Loss During Isolation check_workup->workup_issue temp_control Ensure Temperature is < 5°C diazo_issue->temp_control Decomposition na_nitrite Check Sodium Nitrite Quality and Stoichiometry diazo_issue->na_nitrite Incomplete Reaction catalyst_activity Verify Copper Catalyst Activity diazo_issue->catalyst_activity Inefficient Conversion end Yield Improved temp_control->end na_nitrite->end catalyst_activity->end extraction Optimize Extraction (Solvent, # of Extractions) workup_issue->extraction Inefficient Extraction distillation Check Distillation Conditions (Vacuum, Temperature) workup_issue->distillation Decomposition or Loss extraction->end distillation->end

Caption: Troubleshooting workflow for low yield in the Sandmeyer synthesis of this compound.

References

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on 2-Chloro-6-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-6-fluoronitrobenzene.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution on this compound failing or giving low yields?

A1: Low yields or reaction failures can stem from several factors. Firstly, the reactivity of the nucleophile is critical. Weakly nucleophilic species may require more forcing conditions. Secondly, the reaction conditions may be suboptimal. Key parameters to consider are the choice of solvent, base, and reaction temperature. The presence of water can also be detrimental, leading to hydrolysis of the starting material.

Q2: I am observing a mixture of products. What are the likely side reactions?

A2: With this compound, a primary side reaction is the substitution at the fluorine-bearing carbon in addition to the desired substitution at the chlorine-bearing carbon, leading to a mixture of regioisomers. Although chlorine is generally a better leaving group than fluorine in SNAr reactions, this selectivity can be influenced by the reaction conditions. Another common side product can arise from the hydrolysis of the starting material to 2-chloro-6-fluorophenol if water is present in the reaction mixture. In reactions with amine nucleophiles, double substitution on the nucleophile can occur if it possesses more than one reactive site.

Q3: Which halogen is preferentially substituted in this compound?

A3: In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[1] Fluorine, being the most electronegative halogen, makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[2] Therefore, substitution of the fluorine atom is often faster than that of the chlorine atom.[2][3] However, the overall outcome can be influenced by the specific nucleophile, solvent, and reaction conditions.

Q4: What is the role of the base in this reaction?

A4: The base plays a crucial role in deprotonating the nucleophile, thereby increasing its nucleophilicity. For amine nucleophiles, a non-nucleophilic base is often added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[4] The choice and stoichiometry of the base can significantly impact the reaction rate and yield.[5]

Q5: How does the choice of solvent affect the reaction?

A5: The solvent has a profound effect on the reaction rate and outcome. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt while leaving the anion (the nucleophile) relatively free and reactive.[2][6] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion 1. Insufficiently reactive nucleophile.- If using a neutral nucleophile (e.g., an amine), add a base to deprotonate it and increase its nucleophilicity. - Consider using a stronger nucleophile.
2. Suboptimal reaction temperature.- Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition.
3. Inappropriate solvent.- Switch to a polar aprotic solvent like DMSO or DMF to enhance nucleophile reactivity.[8]
4. Presence of water leading to hydrolysis.- Ensure all reagents and solvents are anhydrous. Dry the glassware thoroughly before use.
Mixture of Regioisomers (Substitution at both Cl and F) 1. Reaction conditions favoring non-selective substitution.- Lowering the reaction temperature may improve selectivity. - Screen different solvents. Less polar solvents may favor substitution at the more electronegative fluorine-bearing carbon.
Formation of Byproducts 1. Hydrolysis of starting material.- As mentioned above, ensure anhydrous conditions.
2. Dimerization or polymerization of the product.- Use a higher dilution of the reaction mixture.
3. Reaction with the solvent.- Ensure the chosen solvent is inert under the reaction conditions. For example, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.

Experimental Protocols

General Protocol for Amination

This protocol is a general starting point and may require optimization for specific amines.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).[9]

  • Add an anhydrous polar aprotic solvent such as DMF or DMSO to achieve a concentration of 0.1-0.5 M.[9]

  • Stir the reaction mixture at a temperature ranging from 80-120°C.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Alkoxylation

This protocol is a general guideline for reactions with alcohol nucleophiles.

  • In a dry flask under an inert atmosphere, prepare the alkoxide by adding the desired alcohol (1.2 eq) to a suspension of a strong base like sodium hydride (NaH) (1.2 eq) in an anhydrous solvent such as THF or DMF at 0°C.

  • Stir the mixture at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases.

  • To this solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at 0°C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Representative Reaction Conditions for SNAr with Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF100-1208-12Varies
MorpholineNone (reflux)EthanolReflux4-6Varies
PiperidineK₂CO₃DMSO806Varies

Note: Yields are highly dependent on the specific substrate and reaction optimization. The data presented are illustrative for analogous systems and should be considered as starting points.[10]

Table 2: Solvent Effects on SNAr Reactions

SolventTypeEffect on Nucleophile Reactivity
DMSO, DMF, AcetonitrilePolar AproticEnhances reactivity
Water, AlcoholsPolar ProticDecreases reactivity through hydrogen bonding
Toluene, HexaneNon-polarGenerally poor solvents for ionic nucleophiles

Visualizations

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow start Start: Dry Glassware reagents Add this compound, nucleophile, and base start->reagents solvent Add anhydrous polar aprotic solvent reagents->solvent reaction Heat reaction mixture under inert atmosphere solvent->reaction monitor Monitor progress by TLC/LC-MS reaction->monitor workup Quench reaction and perform aqueous workup monitor->workup extraction Extract product with organic solvent workup->extraction purification Purify by column chromatography extraction->purification end End: Characterize Product purification->end

Caption: General experimental workflow for SNAr reactions.

Troubleshooting_Tree start Low/No Product Formation check_temp Increase Temperature? start->check_temp check_base Add/Change Base? check_temp->check_base No side_products Mixture of Products? check_temp->side_products Yes check_solvent Change Solvent to Polar Aprotic? check_base->check_solvent No check_base->side_products Yes check_solvent->side_products Yes anhydrous Ensure Anhydrous Conditions check_solvent->anhydrous No lower_temp Lower Temperature for Selectivity side_products->lower_temp Yes side_products->anhydrous No (check for hydrolysis)

Caption: Decision tree for troubleshooting failed SNAr reactions.

References

Technical Support Center: Purification of Crude 2-Chloro-6-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-6-fluoronitrobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from unreacted starting materials, byproducts of the synthesis reaction, or degradation products. Depending on the synthetic route, which often involves the diazotization of 2-chloro-6-fluoroaniline followed by a Sandmeyer-type reaction, potential impurities may include:

  • Isomeric Byproducts: Other isomers of chlorofluoronitrobenzene if the starting materials are not isomerically pure.

  • Starting Materials: Unreacted 2-chloro-6-fluoroaniline.

  • Side-Reaction Products: Phenolic byproducts formed from the reaction of the diazonium salt with water.

  • Solvent and Reagent Residues: Residual solvents like ether or reagents from the workup process.[1][2]

Q2: My final product purity is lower than 95% after initial distillation. What can I do?

A2: If a single distillation does not yield the desired purity, consider the following troubleshooting steps:

  • Fractional Distillation: Employ fractional distillation under reduced pressure. This technique provides better separation of components with close boiling points.

  • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization is an effective method for removing impurities.[3]

  • Column Chromatography: For high-purity requirements, column chromatography using silica gel can be employed to separate the desired product from closely related impurities.

Q3: I am observing a colored impurity in my purified product. How can I remove it?

A3: Colored impurities are often polar byproducts.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before crystallization.

  • Washing: Washing the crude product with a dilute aqueous base solution can help remove acidic impurities, which may be colored. This can be followed by a water wash to remove the base.

Q4: The yield of my purified product is very low. What are the potential causes?

A4: Low yield during purification can be attributed to several factors:

  • Product Loss During Workup: Significant product loss can occur during extractions and transfers. Ensure efficient phase separation and minimize the number of transfers.

  • Inefficient Distillation: If the boiling points of the product and impurities are very close, a significant portion of the product might be lost in mixed fractions during distillation.[4] Optimize the distillation column and conditions.

  • Decomposition: Excessive heating during distillation can lead to product decomposition. Use vacuum distillation to lower the boiling point.

  • Suboptimal Recrystallization: Using an inappropriate solvent or cooling too quickly can lead to poor crystal formation and loss of product in the mother liquor.

Purification Protocols

Protocol 1: Fractional Distillation

This method is suitable for separating compounds with close boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Use a vacuum adapter if performing vacuum distillation.

  • Procedure:

    • Place the crude this compound into the distillation flask.

    • Apply vacuum and slowly heat the flask.

    • Collect the fractions that distill over at the expected boiling point range of this compound (approximately 148-152 °C at 30 mm Hg).[1][2]

    • Monitor the purity of the fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5]

    • Combine the pure fractions.

Protocol 2: Recrystallization

This protocol is effective for purifying solid crude products. This compound is a solid at room temperature.[6]

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound well at its boiling point but poorly at low temperatures. Ethanol or a mixture of hexane and ethyl acetate can be good starting points.[3]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot gravity filtration to remove insoluble impurities and charcoal.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.

Quantitative Data Summary

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Steam Distillation >95%[1][2]Good for volatile, water-immiscible compounds.May not be effective for non-volatile impurities.
Fractional Distillation >98%Effective for separating liquids with close boiling points.Can be time-consuming; potential for thermal degradation.
Recrystallization >99%Can yield very pure crystalline solids.Yield can be low if the compound has some solubility in the cold solvent.[3]
Column Chromatography >99.5%High separation efficiency for complex mixtures.Requires larger volumes of solvent; can be a slower process.

Experimental Workflows

PurificationWorkflow crude Crude this compound distillation Steam or Fractional Distillation crude->distillation purity_check1 Purity Analysis (GC/HPLC) distillation->purity_check1 impurities Impurities distillation->impurities recrystallization Recrystallization purity_check1->recrystallization <98% Pure final_product Pure this compound purity_check1->final_product >98% Pure purity_check2 Purity Analysis (GC/HPLC) recrystallization->purity_check2 recrystallization->impurities purity_check2->final_product >99% Pure purity_check2->impurities Impure

Caption: General workflow for the purification of this compound.

TroubleshootingPurification start Low Purity After Initial Purification check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities volatile_impurities Volatile Impurities Present? check_impurities->volatile_impurities Yes non_volatile_impurities Non-Volatile/Polar Impurities? check_impurities->non_volatile_impurities Yes fractional_distillation Perform Fractional Distillation volatile_impurities->fractional_distillation recrystallization Perform Recrystallization non_volatile_impurities->recrystallization column_chromatography Consider Column Chromatography non_volatile_impurities->column_chromatography Recrystallization Ineffective end Achieved Desired Purity fractional_distillation->end recrystallization->end column_chromatography->end

Caption: Troubleshooting guide for low purity of this compound.

References

Technical Support Center: Managing Side Reactions in 2-Chloro-6-fluoronitrobenzene Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluoronitrobenzene. The information is designed to help manage common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate primarily used in nucleophilic aromatic substitution (SNAr) reactions and for the reduction of its nitro group to an aniline. These reactions are crucial for synthesizing a variety of pharmaceuticals, agrochemicals, and dyes.[1][2][3][4][5][6]

Q2: Which halogen is more reactive in nucleophilic aromatic substitution on this compound?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom is generally more susceptible to substitution than the chlorine atom. This is due to the higher electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more prone to nucleophilic attack. The strong electron-withdrawing nitro group further activates the ortho and para positions for this type of reaction.[7]

Q3: What are the typical impurities found in commercial this compound?

A3: Commercial this compound is generally available in high purity, often ≥98.0%.[1][2] Potential impurities may arise from the synthesis process, which can involve the nitration of 1-chloro-3-fluorobenzene, potentially leading to isomeric impurities. It is crucial to consult the Certificate of Analysis (CoA) from the supplier for specific impurity profiles.

Q4: What safety precautions should be taken when working with this compound?

A4: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be conducted in a well-ventilated fume hood. Reactions involving this compound may be exothermic and require careful temperature control.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on this compound typically involves the displacement of the fluorine atom by a nucleophile. Common side reactions include substitution of the chlorine atom, hydrolysis, and reactions involving the nitro group.

Common Issues and Solutions in SNAr Reactions
Problem Potential Cause Suggested Solution
Low or No Reaction Insufficiently activated substrate.Ensure the reaction conditions are appropriate for SNAr. The presence of the nitro group is crucial for activation.
Poor nucleophile.Use a stronger nucleophile or increase the reaction temperature.
Inappropriate solvent.Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate the reaction.
Formation of Multiple Products (Poor Selectivity) Competing substitution at the chlorine position.While fluorine is generally more reactive, higher temperatures can lead to less selective reactions. Optimize the temperature to favor substitution at the fluorine position.
Reaction with the solvent.Ensure the solvent is inert under the reaction conditions. For example, using an alcohol as a solvent with a strong base can lead to the formation of ether byproducts.
Hydrolysis of the Product Presence of water in the reaction mixture.Use anhydrous solvents and reagents to prevent hydrolysis of the nitro or halo groups, which can lead to the formation of phenolic byproducts.
Side Reactions Involving the Nitro Group The nucleophile attacks the nitro group.This is less common but can occur with very strong nucleophiles or under harsh conditions. Use milder reaction conditions if this is suspected.
Experimental Protocol: General Amination of this compound

This protocol describes a general procedure for the reaction of this compound with an amine, leading to the substitution of the fluorine atom.

Materials:

  • This compound

  • Amine (e.g., ammonia, primary or secondary amine)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, Et₃N), if the amine salt is not desired.

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the amine (typically 1.1 to 2 equivalents). If the amine is a gas like ammonia, it can be bubbled through the solution.

  • If necessary, add a base to scavenge the HF produced during the reaction.

  • Heat the reaction mixture to a temperature typically ranging from 50 to 150 °C, depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram: General SNAr Pathway

SNAr_Pathway General Nucleophilic Aromatic Substitution (SNAr) Pathway reactant This compound + Nucleophile (Nu-H) intermediate Meisenheimer Complex (Anionic Sigma Complex) reactant->intermediate Nucleophilic Attack at C-F side_product Side Product: 2-Fluoro-6-(nucleophil)-nitrobenzene reactant->side_product Attack at C-Cl (less favored) product 2-Chloro-6-(nucleophil)-nitrobenzene + H-F intermediate->product Loss of Fluoride

Caption: General reaction pathway for the nucleophilic aromatic substitution on this compound.

Diagram: Troubleshooting Low Yield in SNAr

Troubleshooting_SNAr Troubleshooting Low Yield in SNAr Reactions start Low Yield in SNAr Reaction check_sm Is Starting Material Consumed? (Check by TLC/GC) start->check_sm sm_present Starting Material Remains check_sm->sm_present Yes sm_absent Starting Material Absent check_sm->sm_absent No increase_temp Increase Temperature or Reaction Time sm_present->increase_temp check_reagents Check Reagent Quality (Nucleophile, Solvent) sm_present->check_reagents side_reactions Check for Side Products (TLC/GC-MS) sm_absent->side_reactions success Yield Improved increase_temp->success check_reagents->success hydrolysis Hydrolysis Product Observed? (e.g., Phenol) side_reactions->hydrolysis Analysis use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous Yes other_side_products Other Side Products? hydrolysis->other_side_products No use_anhydrous->success optimize_conditions Optimize Conditions (Lower Temp, Milder Base) other_side_products->optimize_conditions Yes optimize_conditions->success Nitro_Reduction Nitro Group Reduction and Potential Side Reactions start This compound nitroso Nitroso Intermediate start->nitroso Reduction hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine Reduction product 2-Chloro-6-fluoroaniline hydroxylamine->product Reduction dehalogenation Dehalogenated Side Product (e.g., 2-fluoroaniline) product->dehalogenation Harsh Conditions/ Non-selective Catalyst Troubleshooting_Dehalogenation Troubleshooting Dehalogenation in Nitro Reduction start Dehalogenation Observed (by GC-MS) check_conditions Review Reaction Conditions start->check_conditions high_temp High Temperature? check_conditions->high_temp high_pressure High H2 Pressure? check_conditions->high_pressure catalyst_choice Catalyst Selection? check_conditions->catalyst_choice lower_temp Lower Reaction Temperature high_temp->lower_temp Yes lower_pressure Lower H2 Pressure or Use Transfer Hydrogenation high_pressure->lower_pressure Yes change_catalyst Change Catalyst (e.g., from Pd/C to Pt/C) catalyst_choice->change_catalyst Pd/C used success Dehalogenation Minimized lower_temp->success lower_pressure->success change_catalyst->success

References

Technical Support Center: Optimizing Substitutions on 2-Chloro-6-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions with 2-Chloro-6-fluoronitrobenzene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good substrate for nucleophilic aromatic substitution (SNAr)?

A1: this compound is an excellent substrate for SNAr reactions due to two key features. First, the strong electron-withdrawing nitro group (-NO₂) is positioned ortho to both halogen substituents. This placement significantly activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[1][2] Second, it possesses two good leaving groups for this type of reaction, fluorine and chlorine.

Q2: Which halogen is the better leaving group in SNAr reactions on this substrate, fluorine or chlorine?

A2: In nucleophilic aromatic substitution, the reactivity order of halogens is typically F > Cl > Br > I.[2][3] This is contrary to SN1/SN2 reactions where iodide is the best leaving group. The rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring.[4][5] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[4][6] Therefore, substitution will preferentially occur at the fluorine position under most conditions.

Q3: What are common nucleophiles used for substitutions on this compound?

A3: A wide range of nucleophiles can be used, including:

  • N-Nucleophiles: Primary and secondary aliphatic or aromatic amines (e.g., piperidine, morpholine, anilines).[1][7]

  • O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides.[3]

  • S-Nucleophiles: Thiols and thiophenols.

  • C-Nucleophiles: Carbanions, such as those derived from malonates.[8]

Q4: What are the recommended solvents and bases for these reactions?

A4: The choice of solvent and base is critical for reaction success.

  • Solvents: Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt and do not interfere with the nucleophile itself. Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile (MeCN).[1] In some cases, Polyethylene Glycol (PEG-400) or even water can be used as a solvent.[1][9]

  • Bases: A base is often required to neutralize the acid (e.g., HCl or HF) generated during the reaction, especially when using amine nucleophiles. Non-nucleophilic bases like triethylamine (TEA) or inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[1][9] Often, using an excess of the amine nucleophile can serve as both the nucleophile and the base.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Insufficient Reaction Temperature Many SNAr reactions require heating to overcome the activation energy.[1] Gradually increase the temperature in increments of 10-20 °C (typical range is 80-120 °C) and monitor the reaction by TLC or GC/LC-MS.
Incorrect Solvent The starting materials may not be fully dissolved, or the solvent may be inhibiting the reaction. Ensure a polar aprotic solvent like DMF or DMSO is used.[1] For highly insoluble materials, a co-solvent might be necessary.
Weak Nucleophile The nucleophile may not be strong enough to attack the aromatic ring under the current conditions. Consider using a stronger nucleophile or converting the current one to its more nucleophilic conjugate base with a strong, non-nucleophilic base (e.g., NaH for an alcohol).
Base Incompatibility The chosen base might be too weak or sterically hindered. Switch to a stronger or different type of base (e.g., from TEA to K₂CO₃). If using an amine as the nucleophile, ensure at least 2 equivalents are used if it is also intended to act as the base.[1]

Problem 2: Incomplete Reaction After Extended Time

Potential Cause Suggested Solution
Insufficient Reagent The nucleophile or base may have been consumed by side reactions or impurities (e.g., water). Add another portion of the nucleophile and/or base to the reaction mixture.
Poor Solubility of Intermediate The product or an intermediate may be precipitating out of solution, halting the reaction. Try a different solvent in which all components are more soluble, or increase the reaction temperature.
Deactivation of Substrate Although unlikely with this substrate, ensure no competing reactions are deactivating the nitro group or the aromatic ring.

Problem 3: Formation of Side Products or Poor Regioselectivity

Potential Cause Suggested Solution
Substitution at the Chlorine Position While substitution at the fluorine position is kinetically favored, substitution at the chlorine position can occur, especially at very high temperatures or with specific nucleophiles. To favor fluorine substitution, use the mildest conditions (lower temperature) that allow the reaction to proceed.
Decomposition High reaction temperatures (>140-160 °C) can lead to decomposition of the starting material or product. Run the reaction at the lowest effective temperature and monitor for the appearance of new, unidentified spots on TLC.
Reaction with Solvent Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species (dimethylamine), leading to undesired byproducts. If this is suspected, switch to a more robust solvent like DMSO or DMI.

Data Presentation

Table 1: Representative Reaction Conditions for Substitutions on this compound

NucleophileSolventBaseTemperature (°C)Time (h)Typical Outcome
Substituted AnilinesDMSO or DMFTriethylamine (TEA)80 - 1004 - 12Good yields of the corresponding N-aryl amine.[1]
Aliphatic AminesPEG-400Excess Amine1202 - 8High conversion to the N-alkyl amine derivative.[1]
N-Alkyl AnilinesToluenet-Bu-P4 (catalytic)8018Good to high yields (60-88%).[7][10]
Alkoxides (e.g., NaOMe)DMSON/A802 - 6Fast reaction to form the corresponding ether.[3]
Various AminesWaterK₃PO₄45 - 905 - 6High yields (up to 96%) with simple filtration workup.[9]

Experimental Protocols

Protocol 1: General Procedure for Substitution with an Amine Nucleophile

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., piperidine) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG-400)

  • Dichloromethane (DCM) for extraction

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the solvent of choice (e.g., PEG-400) to achieve a concentration of approximately 0.1 M.[1]

  • Add the amine nucleophile (2.0 eq) to the flask. The excess amine also serves as the base.[1]

  • Heat the reaction mixture to 120 °C with vigorous stirring.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add dichloromethane (DCM) and water to the reaction mixture and transfer it to a separatory funnel.

  • Separate the organic and aqueous layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.[1]

Visualizations

experimental_workflow prep 1. Reagent Prep (Substrate, Nucleophile, Solvent, Base) setup 2. Reaction Setup (Combine in flask, Inert atmosphere) prep->setup reaction 3. Reaction (Stirring & Heating) setup->reaction monitor 4. Monitoring (TLC / GC / LC-MS) reaction->monitor workup 5. Work-up (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography or Recrystallization) workup->purify analysis 7. Analysis (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow for SNAr reactions.

troubleshooting_flow start Low or No Yield? check_temp Is Temp > 80°C? start->check_temp check_nuc Is Nucleophile Strong? check_temp->check_nuc Yes increase_temp Increase Temp to 80-120°C check_temp->increase_temp No check_solv Is Solvent Polar Aprotic (DMSO/DMF)? check_nuc->check_solv Yes use_stronger_nuc Use Stronger Nucleophile or Add Base (NaH) check_nuc->use_stronger_nuc No change_solv Change to DMSO or DMF check_solv->change_solv No

Caption: Troubleshooting decision tree for low reaction yield.

regioselectivity_pathway cluster_paths Nucleophilic Attack (Rate-Determining Step) substrate This compound Cl F NO2 meisenheimer_F Meisenheimer Complex (Attack at C-F) substrate:c2->meisenheimer_F Faster (Favored) meisenheimer_Cl Meisenheimer Complex (Attack at C-Cl) substrate:c1->meisenheimer_Cl Slower (Disfavored) nucleophile Nucleophile (Nu⁻) product_F Major Product (2-Chloro-6-Nu-nitrobenzene) meisenheimer_F->product_F Loss of F⁻ product_Cl Minor Product (2-Nu-6-fluoronitrobenzene) meisenheimer_Cl->product_Cl Loss of Cl⁻

Caption: Reaction pathway illustrating regioselectivity.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving Fluoronitroarenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the catalytic hydrogenation of fluoronitroarenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for catalyst deactivation in the hydrogenation of fluoronitroarenes?

A1: Catalyst deactivation in these reactions is typically attributed to four main causes:

  • Poisoning: Strong chemisorption of impurities from the reactants, solvent, or hydrogen gas onto the active sites of the catalyst. Common poisons for palladium and platinum catalysts include sulfur and nitrogen compounds.[1] In the context of fluoronitroarenes, there is also a risk of poisoning from halide ions, particularly if side reactions leading to hydrodefluorination occur.

  • Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface, which can block active sites and pores.[2] This can be a particular issue in nitroarene hydrogenations.

  • Sintering: The agglomeration of metal nanoparticles on the catalyst support at elevated temperatures, leading to a decrease in the active surface area.[3][4]

  • Leaching: The dissolution of the active metal from the support into the reaction medium.[3][5]

Q2: My hydrogenation of a fluoronitroarene is sluggish or has completely stalled. What should I investigate first?

A2: A stalled or sluggish reaction is often the first sign of catalyst deactivation, with poisoning being a likely culprit.[1] The initial troubleshooting steps should focus on the purity of your reaction components:

  • Reactant Purity: Analyze the fluoronitroarene starting material for impurities, especially sulfur-containing compounds.

  • Solvent Quality: Ensure the solvent is of high purity and free from potential poisons.

  • Hydrogen Gas Purity: Use high-purity hydrogen gas, as impurities can deactivate the catalyst.

Q3: I am observing a loss of fluorine from my starting material (hydrodefluorination). What is causing this and how can I minimize it?

A3: Hydrodefluorination is a common side reaction in the hydrogenation of fluoronitroarenes and can contribute to catalyst deactivation. It is often promoted by certain catalyst types and reaction conditions. To minimize hydrodefluorination:

  • Catalyst Selection: Platinum-based catalysts, sometimes modified with sulfur, can offer better chemoselectivity for the nitro group reduction while suppressing dehalogenation.[6]

  • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can often favor the desired hydrogenation over hydrodefluorination.

  • Catalyst Modifiers: In some cases, the addition of specific catalyst poisons in controlled amounts can selectively inhibit the undesired hydrogenolysis reaction.

Q4: Can a deactivated catalyst from a fluoronitroarene reaction be regenerated?

A4: Yes, in many instances, the activity of a deactivated catalyst can be at least partially restored. The success of regeneration depends on the deactivation mechanism.[1][7]

  • Coking: Deactivation by coke can often be reversed by controlled oxidation (calcination) to burn off the carbonaceous deposits.[7]

  • Poisoning: Regeneration from poisoning depends on the nature of the poison. For some strongly adsorbed species, washing with a suitable solvent or a dilute acid or base solution may be effective.[7]

  • Sintering: Sintering is generally considered irreversible.

Troubleshooting Guides

Problem: Low or No Conversion
Possible Cause Diagnostic Check Recommended Solution(s)
Catalyst Poisoning - Analyze starting materials and solvent for impurities (e.g., using GC-MS for organic impurities, or specific tests for sulfur).- Review the purity specifications of the hydrogen gas used.- Purify reactants and solvent (e.g., distillation, passing through activated alumina).- Use a guard bed to remove poisons before the reactor.
Improper Catalyst Handling/Activation - Review your standard operating procedures for catalyst handling.- Ensure the catalyst was not unduly exposed to air if it is pyrophoric (e.g., Pd/C).- Handle the catalyst under an inert atmosphere.- Follow the manufacturer's recommended activation procedure.
Insufficient Hydrogen Pressure or Flow - Check the pressure gauge and ensure there are no leaks in the system.- Verify the hydrogen flow rate if using a flow reactor.- Increase hydrogen pressure within safe limits for the reactor.- Adjust the flow rate to ensure sufficient hydrogen availability.
Low Reaction Temperature - Verify the temperature of the reaction mixture.- Increase the reaction temperature in increments, monitoring for the onset of side reactions.
Problem: Poor Selectivity (Significant Hydrodefluorination)
Possible Cause Diagnostic Check Recommended Solution(s)
Inappropriate Catalyst Choice - Review the literature for catalysts known to be selective for the hydrogenation of fluoronitroarenes.- Switch to a platinum-based catalyst (e.g., Pt/C), which often shows higher selectivity than palladium-based catalysts for this transformation.[6]
Harsh Reaction Conditions - Analyze the effect of temperature and pressure on the product distribution.- Reduce the reaction temperature and/or pressure.- Optimize the reaction time to minimize over-reduction.
Catalyst Acidity/Basicity - The support material can influence selectivity.- Experiment with catalysts on different supports (e.g., alumina, titania) to find the optimal performance.

Quantitative Data on Catalyst Deactivation

The following table summarizes hypothetical data illustrating the deactivation of a 10% Pd/C catalyst during the repeated batch hydrogenation of 4-fluoronitrobenzene.

Cycle Number Conversion of 4-Fluoronitrobenzene (%) Selectivity for 4-Fluoroaniline (%) Observed Catalyst Appearance
1 (Fresh Catalyst)>9998Black powder
29597Black powder
38295Black powder, slightly agglomerated
46593Dark grey, agglomerated
54090Grey, significant agglomeration

Experimental Protocols

Protocol 1: Characterization of a Deactivated Catalyst

This protocol outlines a general workflow for identifying the cause of catalyst deactivation.

  • Sample Preparation: Carefully recover the deactivated catalyst from the reaction mixture by filtration. Wash it with a suitable solvent to remove any adsorbed reactants and products, and then dry it under vacuum.

  • Surface Area and Porosity Analysis (BET): Measure the BET surface area of the fresh and deactivated catalyst. A significant decrease in surface area can indicate sintering or pore blockage by coke.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface elemental composition and the chemical state of the active metal. XPS can detect the presence of poisons on the catalyst surface.

  • Transmission Electron Microscopy (TEM): Visualize the metal nanoparticles on the support. An increase in the average particle size of the deactivated catalyst compared to the fresh catalyst is a clear indication of sintering.[3]

  • Thermogravimetric Analysis (TGA): Heat the deactivated catalyst under an inert and then an oxidizing atmosphere. Weight loss under the oxidizing atmosphere can quantify the amount of coke deposited on the catalyst.

Protocol 2: Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst

This protocol describes a general procedure for regenerating a Pd/C catalyst that has been deactivated by coking.

  • Catalyst Recovery and Washing: Filter the deactivated catalyst from the reaction mixture. Wash thoroughly with the reaction solvent, followed by a low-boiling-point solvent like acetone, to remove residual organics. Dry the catalyst under vacuum.

  • Calcination (Oxidative Treatment):

    • Place the dried, deactivated catalyst in a tube furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon).

    • Slowly heat the catalyst to 300-400°C under the inert gas flow.

    • Once the temperature is stable, introduce a dilute stream of air or oxygen (e.g., 2-5% in nitrogen) into the furnace. Caution: The oxidation of coke is exothermic and can cause a rapid temperature increase. Careful control of the oxidant concentration and temperature is crucial.

    • Hold at this temperature for 2-4 hours, or until the coke has been burned off (as can be monitored by the composition of the off-gas).

  • Reduction:

    • After the oxidative treatment, switch the gas flow back to an inert gas and cool the catalyst to a suitable reduction temperature (e.g., 200-300°C).

    • Introduce a stream of dilute hydrogen (e.g., 5-10% in nitrogen) to reduce the palladium oxide formed during calcination back to metallic palladium.

    • Hold at the reduction temperature for 2-4 hours.

  • Passivation and Storage: Cool the catalyst to room temperature under an inert gas. If the catalyst is to be handled in air, it may need to be passivated to prevent rapid oxidation. Store the regenerated catalyst under an inert atmosphere.

Visualizations

Troubleshooting_Low_Conversion start Low or No Conversion Observed check_purity Check Purity of Reactants, Solvent, and H₂ Gas start->check_purity impurities_found Impurities Found? check_purity->impurities_found purify Purify Materials / Use High-Purity Gas impurities_found->purify Yes check_conditions Review Reaction Conditions (Temp, Pressure) impurities_found->check_conditions No end Problem Resolved purify->end conditions_optimal Conditions Optimal? check_conditions->conditions_optimal optimize_conditions Optimize Temperature and Pressure conditions_optimal->optimize_conditions No check_catalyst Inspect Catalyst Handling and Activation conditions_optimal->check_catalyst Yes optimize_conditions->end improper_handling Improper Handling? check_catalyst->improper_handling improve_handling Improve Handling / Re-activate Catalyst improper_handling->improve_handling Yes improper_handling->end No improve_handling->end

Caption: Troubleshooting workflow for low or no conversion.

Catalyst_Regeneration_Workflow start Deactivated Catalyst recover Recover and Wash Catalyst start->recover characterize Characterize Deactivated Catalyst (BET, XPS, TEM, TGA) recover->characterize identify_cause Identify Deactivation Mechanism characterize->identify_cause coking Coking identify_cause->coking Coke Detected poisoning Poisoning identify_cause->poisoning Poisons Detected sintering Sintering identify_cause->sintering Sintering Observed calcination Controlled Oxidation (Calcination) coking->calcination solvent_wash Solvent/Chemical Wash poisoning->solvent_wash irreversible Deactivation Likely Irreversible sintering->irreversible reduction Reduction calcination->reduction regenerated Regenerated Catalyst reduction->regenerated solvent_wash->regenerated

Caption: Experimental workflow for catalyst regeneration.

References

Technical Support Center: Scaling Up 2-Chloro-6-fluoronitrobenzene Reactions for Pilot Plant Operations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered when scaling up reactions involving 2-chloro-6-fluoronitrobenzene in a pilot plant setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a pilot plant scale?

A1: On a pilot plant scale, handling this compound requires strict adherence to safety protocols due to its potential hazards. Key safety concerns include:

  • Toxicity and Irritation: The compound can be harmful if inhaled, ingested, or comes into contact with skin, and it can cause serious eye irritation.[1][2]

  • Thermal Runaway: Nucleophilic aromatic substitution (SNAr) reactions are often exothermic. On a larger scale, inefficient heat dissipation can lead to a thermal runaway, posing a significant safety risk.

  • Hazardous Byproducts: Reactions may produce hazardous gases or byproducts. For instance, in case of a fire, it can release nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[2]

  • Material Handling: Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, is mandatory.[1][2] Ensure adequate ventilation and have emergency eyewash and shower stations readily accessible.[1]

Q2: Which solvents are recommended for SNAr reactions with this compound at a pilot scale?

A2: The choice of solvent is critical for reaction success and safety at a pilot scale. Common solvents for SNAr reactions include polar aprotic solvents like DMSO, DMF, and NMP, as they effectively solubilize the reactants and facilitate the reaction. However, their high boiling points and potential for decomposition at elevated temperatures can be problematic for purification on a large scale. More sustainable and safer options like water or polyethylene glycol (PEG) have also been successfully employed for SNAr reactions, offering simplified workup procedures.[3][4] The selection should be based on a thorough risk assessment, considering factors like reaction temperature, reactant and product solubility, and ease of removal during workup.

Q3: How does the reactivity of the two halogen substituents on this compound influence the reaction outcome?

A3: In nucleophilic aromatic substitution reactions, the fluorine atom is generally a better leaving group than the chlorine atom due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic.[5] The nitro group, being a strong electron-withdrawing group, activates both halogens for nucleophilic attack, particularly when positioned ortho or para to the leaving group.[6] Therefore, in reactions with nucleophiles, the substitution of the fluorine atom is typically favored over the chlorine atom.

Q4: What are the common impurities encountered when scaling up reactions with this compound?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and isomers. Potential side reactions include the formation of dimers or polymers, especially if the nucleophile has multiple reactive sites. Over-reaction or reaction at the less favored chlorine position can also lead to impurities. In reactions with amines, oxidation of the amine or the product can be a source of colored impurities.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or Stalled Reaction Conversion Insufficient Mixing: In a large reactor, poor agitation can lead to localized concentration gradients and reduced reaction rates.- Increase the agitation speed and ensure the impeller design is appropriate for the vessel geometry and reaction mixture viscosity.- Consider using a reactor with baffles to improve mixing efficiency.
Low Reaction Temperature: Inadequate heating or poor heat transfer can cause the reaction to proceed slowly or stall.- Verify the accuracy of temperature probes.- Ensure the heating jacket is functioning correctly and set to the optimal temperature.- For highly viscous mixtures, consider a reactor with better heat transfer capabilities.
Deactivated Reagents: The nucleophile or base may have degraded or be of insufficient purity.- Use fresh, high-purity reagents.- If using a solid base, ensure it is finely powdered and dry.
Formation of Significant Byproducts High Reaction Temperature: Elevated temperatures can lead to side reactions and decomposition.- Implement strict temperature control, especially during the initial exothermic phase of the reaction.- Consider a semi-batch process where one of the reactants is added gradually to control the reaction rate and temperature.
Incorrect Stoichiometry: An excess of one reactant can promote the formation of byproducts.- Carefully control the stoichiometry of the reactants. A slight excess of the nucleophile is sometimes used to drive the reaction to completion, but a large excess should be avoided.[3]
Presence of Water or Other Contaminants: Water can react with some nucleophiles or bases, leading to unwanted side products.- Use anhydrous solvents and reagents where necessary.- Ensure the reactor is clean and dry before starting the reaction.
Difficult Product Isolation and Purification Formation of an Emulsion During Workup: This is common when using polar aprotic solvents and aqueous workup procedures.- Add a saturated brine solution to help break the emulsion.- Consider a solvent swap to a less polar solvent before the aqueous wash.- Centrifugation can be an effective method for separating layers on a larger scale.
Product Oiling Out Instead of Crystallizing: This can be due to the presence of impurities or the use of an inappropriate crystallization solvent.- Try adding a small amount of a non-polar solvent to induce crystallization.- Seeding with a small crystal of the pure product can initiate crystallization.- Consider purifying the crude product by column chromatography before crystallization.
Colored Impurities: These can be difficult to remove by crystallization alone.- Treat the crude product solution with activated carbon to adsorb colored impurities.- Consider a purification step involving a chemical wash to remove specific types of impurities (e.g., an acidic wash to remove basic impurities).

Experimental Protocols

General Protocol for a Pilot-Scale Nucleophilic Aromatic Substitution Reaction of this compound with an Amine

  • Reactor Setup:

    • Ensure the pilot plant reactor is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, a nitrogen inlet, and a port for reagent addition.

    • Perform a pressure test to ensure the system is sealed.

  • Reaction:

    • Charge the reactor with this compound (1.0 equivalent) and a suitable solvent (e.g., DMSO, DMF, or an aqueous system).

    • Begin agitation and inert the reactor with nitrogen.

    • Slowly add the amine nucleophile (1.0-1.2 equivalents) to the reactor. If the reaction is highly exothermic, the addition should be done portion-wise or via a dosing pump to maintain temperature control.

    • Add a base (e.g., K₂CO₃, Et₃N; 1.5-2.0 equivalents) to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120°C, depending on the nucleophile's reactivity).

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • If using a water-miscible organic solvent, slowly add the reaction mixture to a larger vessel containing water to precipitate the product.

    • Filter the solid product and wash it with water to remove inorganic salts and residual solvent.

    • If an emulsion forms during an aqueous workup, follow the troubleshooting steps outlined above.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

    • If significant impurities are present, column chromatography may be necessary before recrystallization.

Visualizations

experimental_workflow start Start: Reactor Preparation charge_reactants Charge Reactor with This compound and Solvent start->charge_reactants add_nucleophile Controlled Addition of Nucleophile and Base charge_reactants->add_nucleophile reaction_heating Heat to Reaction Temperature add_nucleophile->reaction_heating monitoring Monitor Reaction Progress (HPLC/GC) reaction_heating->monitoring workup Reaction Quench and Product Precipitation/Extraction monitoring->workup Reaction Complete isolation Filter and Wash Crude Product workup->isolation purification Purify Crude Product (Recrystallization/ Chromatography) isolation->purification end End: Pure Product purification->end

Caption: A typical experimental workflow for a pilot plant SNAr reaction.

troubleshooting_tree start Low Yield or Incomplete Reaction check_temp Is Reaction Temperature Correct? start->check_temp check_mixing Is Agitation Sufficient? check_temp->check_mixing Yes increase_temp Increase/Check Heating check_temp->increase_temp No check_reagents Are Reagents Active? check_mixing->check_reagents Yes increase_agitation Increase Agitation Speed/ Improve Baffling check_mixing->increase_agitation No use_fresh_reagents Use Fresh/Pure Reagents check_reagents->use_fresh_reagents No end Problem Resolved increase_temp->end increase_agitation->end use_fresh_reagents->end snar_mechanism reactants This compound + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reactants->meisenheimer Nucleophilic Attack products Product + F⁻ meisenheimer->products Loss of Leaving Group

References

analytical methods for monitoring 2-Chloro-6-fluoronitrobenzene reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monitoring 2-Chloro-6-fluoronitrobenzene Reactions

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for monitoring the reaction progress of this compound. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data presentation tables for the most common analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical methods for monitoring the reaction progress of this compound?

A1: The primary methods for monitoring reactions involving this compound and similar halogenated nitroaromatic compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] GC, particularly with a mass spectrometer (GC-MS), is excellent for volatile and thermally stable compounds.[2] HPLC with UV detection is a versatile alternative, suitable for a wide range of compounds and reaction mixtures.[3] For qualitative, real-time monitoring of catalytic intermediates, techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.[4]

Q2: How do I choose between GC and HPLC for my specific reaction?

A2: The choice depends on several factors:

  • Volatility and Thermal Stability: this compound is volatile, making GC a suitable choice.[5] However, if your product or other reactants are not thermally stable, HPLC is the preferred method.

  • Sample Matrix: HPLC is often more robust for complex or "dirty" sample matrices that might require extensive cleanup for GC analysis.

  • Available Equipment: Your laboratory's available instrumentation will be a primary factor. Both techniques, when properly developed, provide accurate quantitative data.[6]

  • Impurity Profile: GC-MS excels at identifying unknown volatile impurities. HPLC with a Diode Array Detector (DAD) can provide spectral information to help identify chromophoric impurities.[7]

Q3: Can I use Nuclear Magnetic Resonance (NMR) for quantitative analysis?

A3: Yes, NMR spectroscopy can be a powerful tool for reaction monitoring.[4] By integrating the signals of the starting material and product, you can determine their relative concentrations over time. ¹H NMR is often used, but ¹⁹F NMR can also be highly effective for fluorinated compounds like this compound, providing clean spectra with minimal background interference. However, careful selection of internal standards and consideration of relaxation times are crucial for accurate quantification.

Q4: How often should I take samples from my reaction?

A4: Sampling frequency depends on the expected reaction rate. For slow reactions, sampling every 30-60 minutes may be sufficient. For fast reactions, you may need to sample every few minutes. It is advisable to run a preliminary experiment with frequent sampling to establish an approximate reaction profile, which can then be used to design a more optimized sampling schedule.

Troubleshooting Guides

This section addresses common issues encountered during chromatographic analysis of this compound reactions.

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Ghost Peaks - Contamination from a previous injection (carryover).[8] - Septum bleed or degradation.[9][10] - Impurities in the carrier gas.[11]- Run a solvent blank to confirm carryover. Increase injector temperature or add a bake-out step at the end of the run. - Replace the septum.[12] - Check the purity of your carrier gas and ensure traps are functional.
Peak Tailing or Fronting - Active sites in the injector liner or column.[8] - Column overloading (injecting too much sample).[8] - Incompatible solvent.- Use a deactivated liner. If the column is old, trim the first few centimeters or replace it. - Dilute the sample or reduce the injection volume.[9] - Dissolve the sample in a solvent compatible with the column's stationary phase.
Shifting Retention Times - Fluctuations in carrier gas flow rate or pressure.[12] - Leaks in the system (e.g., at the septum or fittings).[12] - Changes in oven temperature profile.[9]- Check the gas cylinder pressure and ensure the flow controller is stable. - Perform a leak check.[12] - Verify the oven temperature program is accurate and reproducible.
Poor Resolution - Inappropriate temperature program.[8] - Incorrect carrier gas flow rate. - Column degradation.[8]- Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks. - Optimize the flow rate for your column dimensions and carrier gas. - Replace the column if it has lost efficiency.[8]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Broad Peaks - Column overloading.[13] - High mobile phase viscosity. - Extra-column volume (e.g., long tubing).- Reduce injection volume or sample concentration.[13] - Optimize mobile phase or increase column temperature. - Use tubing with a smaller internal diameter and minimize its length.
Peak Tailing - Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).[14] - Mobile phase pH is inappropriate for the analyte.[14] - Column frit is partially blocked.[15]- Add a competitor (e.g., triethylamine) to the mobile phase for basic analytes. Use an end-capped column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reverse-flush the column (if permitted by the manufacturer). If this fails, replace the column.[15]
Split Peaks - Partially blocked column inlet frit.[15] - Void or channel in the column packing. - Sample solvent is much stronger than the mobile phase.[16]- Back-flush the column or replace the inlet frit.[15] - Replace the column. - Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[16]
Baseline Noise or Drift - Air bubbles in the pump or detector.[16] - Contaminated mobile phase.[16] - Detector lamp is failing.- Degas the mobile phase thoroughly. Purge the pump. - Use fresh, high-purity HPLC-grade solvents.[13] - Check the lamp's operating hours and replace if necessary.

Experimental Protocols & Data

Protocol 1: GC-FID/MS Method

This method is suitable for determining the purity and monitoring the reaction progress of this compound.

1. Sample Preparation:

  • Quench a 50 µL aliquot of the reaction mixture in 1 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Vortex the sample to ensure it is homogenous.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Perform serial dilutions to bring the concentration of the analyte within the calibration range (e.g., 1-100 µg/mL).[5]

2. Instrumentation and Conditions:

Parameter Typical Value
GC System Agilent 8890 GC or equivalent with FID or MS detector
Column J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent[5]
Carrier Gas Helium or Hydrogen, at a constant flow of ~1.5 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Split mode, e.g., 50:1)
Oven Program 80°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min
FID Temperature 300°C
MS Source Temp. 230°C (if using MS)
MS Quad Temp. 150°C (if using MS)

3. Data Analysis:

  • Identify the peaks for the starting material and product based on their retention times, confirmed with a reference standard.

  • For quantitative analysis, create a calibration curve by injecting standards of known concentrations.[17]

  • Calculate the concentration of the starting material and product in each reaction aliquot by comparing their peak areas to the calibration curve.[5]

Protocol 2: Reverse-Phase HPLC-UV Method

This method provides a reliable alternative for monitoring the reaction when GC is not suitable.

1. Sample Preparation:

  • Quench a 50 µL aliquot of the reaction mixture in 1 mL of the mobile phase or a compatible solvent mixture (e.g., 50:50 acetonitrile:water).

  • Vortex to mix thoroughly.

  • Filter the sample through a 0.45 µm syringe filter before injection.[18]

  • Ensure the final concentration is within the linear range of the detector (e.g., 1-100 µg/mL).[18]

2. Instrumentation and Conditions:

Parameter Typical Value
HPLC System Agilent 1260 Infinity II or equivalent with UV-Vis detector[18]
Column Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent[18]
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

3. Data Analysis:

  • Develop a calibration curve using reference standards of this compound and the expected product.

  • Determine the concentration of the reactant and product at each time point by comparing their peak areas to their respective calibration curves.[6] The percentage conversion can be calculated from these concentrations.

Visualized Workflows and Logic

The following diagrams illustrate the general workflow for reaction monitoring and a logical approach to troubleshooting common chromatographic issues.

G cluster_workflow Reaction Monitoring Workflow Start Start Reaction Sample Withdraw Aliquot at Time (t) Start->Sample Prepare Quench & Dilute Sample Sample->Prepare Analyze Inject into GC or HPLC Prepare->Analyze Data Acquire Chromatogram Analyze->Data Quantify Calculate Concentrations (Reactant & Product) Data->Quantify Decision Reaction Complete? Quantify->Decision Decision->Sample No End Work-up Reaction Decision->End Yes

General workflow for monitoring reaction progress.

G cluster_troubleshooting Troubleshooting Logic: Poor Peak Shape Problem Problem Identified: Poor Peak Shape (Tailing, Fronting, Broad) CheckOverload Is sample concentration too high? Problem->CheckOverload CheckSolvent Is sample solvent stronger than mobile phase (HPLC)? CheckOverload->CheckSolvent No Solution1 Dilute Sample or Reduce Injection Volume CheckOverload->Solution1 Yes CheckColumn Is the column old or contaminated? CheckSolvent->CheckColumn No Solution2 Dissolve Sample in Mobile Phase CheckSolvent->Solution2 Yes Solution3 Flush, Trim, or Replace Column CheckColumn->Solution3 Yes

Logic diagram for troubleshooting poor peak shape.

References

dealing with impurities in commercial 2-Chloro-6-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling impurities in commercial 2-Chloro-6-fluoronitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound typically contains impurities arising from its synthesis, which most commonly involves the diazotization of 2-chloro-6-fluoroaniline. The primary impurities are often positional isomers and residual starting materials. These can include other isomers of chloro-fluoronitrobenzene and potentially dichloro-fluoronitrobenzene if chlorination steps are not perfectly selective.

Q2: How can I identify and quantify impurities in my sample?

A2: The most effective methods for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is particularly useful for separating and identifying volatile isomeric impurities, while HPLC is also a robust technique for their quantification.

Q3: What is the potential impact of these impurities on my downstream reactions?

A3: Isomeric impurities can lead to several issues in downstream applications, such as nucleophilic aromatic substitution (SNAr) reactions. These include reduced reaction yields, the formation of difficult-to-separate side products, and altered reaction kinetics. For instance, an isomer with a different substitution pattern may be less reactive or non-reactive under the desired reaction conditions.

Q4: What are the recommended methods for purifying commercial this compound?

A4: The primary methods for purifying this compound are fractional distillation under reduced pressure and recrystallization. The choice between these methods depends on the physical properties of the impurities. Fractional distillation is effective for separating isomers with different boiling points, while recrystallization can be used to isolate the desired product if it is a solid at room temperature and the impurities have different solubilities.

Troubleshooting Guide for Downstream Reactions

This guide focuses on troubleshooting common issues encountered during nucleophilic aromatic substitution (SNAr) reactions involving this compound, particularly those that may be caused by impurities.

Issue Potential Cause Related to Impurities Troubleshooting Steps
Low or No Reaction Conversion Presence of Unreactive Isomers: Isomeric impurities may not have the necessary electronic activation (nitro group ortho or para to the leaving group) for SNAr, effectively lowering the concentration of the reactive starting material.1. Confirm Purity: Analyze the starting material by GC-MS or HPLC to quantify the main product and identify isomeric impurities.2. Purify Starting Material: If significant isomeric impurities are present, purify the this compound using fractional distillation or recrystallization.3. Adjust Stoichiometry: Based on the purity assessment, adjust the stoichiometry of your reagents to account for the actual concentration of the reactive isomer.
Formation of Unexpected Side Products Reaction with Isomeric Impurities: The nucleophile may react with other isomeric impurities present in the starting material, leading to the formation of undesired positional isomers of your product.1. Characterize Byproducts: Isolate and characterize the unexpected side products using techniques like NMR and Mass Spectrometry to confirm if they are derived from isomeric starting materials.2. Optimize Reaction Conditions: Lowering the reaction temperature or using a more selective nucleophile may help to minimize reactions with less reactive isomers.3. Purify Starting Material: The most effective solution is to remove the isomeric impurities from the starting material before the reaction.
Difficult Product Purification Similar Physicochemical Properties of Product and Impurity-Derived Byproducts: Byproducts formed from isomeric impurities often have very similar polarities and boiling points to the desired product, making purification by chromatography or distillation challenging.1. Derivative Formation: Consider converting the product mixture into derivatives that may be more easily separable by chromatography or crystallization.2. Alternative Purification Techniques: Explore techniques like preparative HPLC or Simulated Moving Bed (SMB) chromatography for difficult separations.3. Proactive Purification: The most efficient approach is to purify the this compound starting material to a high degree before use.

Quantitative Data on Potential Impurities

The following table summarizes potential impurities in commercial this compound. Please note that the typical concentration ranges are estimates based on related chemical syntheses and can vary between suppliers and batches.

Impurity NameChemical StructureTypical Concentration Range (%)Potential Origin
2-Chloro-4-fluoronitrobenzeneIsomer0.1 - 2.0Isomeric byproduct from synthesis
4-Chloro-2-fluoronitrobenzeneIsomer0.1 - 2.0Isomeric byproduct from synthesis
2,4-Dichloro-6-fluoronitrobenzeneOver-chlorination byproduct< 0.5Side reaction during synthesis
2-Chloro-6-fluoroanilineUnreacted Starting Material< 0.5Incomplete diazotization

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This protocol outlines a general method for the identification and quantification of impurities in this compound.

1. Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (split mode, 50:1).

3. MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

4. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., acetone or dichloromethane).

5. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

  • Quantify impurities using the area percentage method or by creating a calibration curve with certified reference standards if available.

Protocol 2: Purification by Fractional Distillation

This protocol describes the purification of this compound from close-boiling isomeric impurities.

1. Equipment:

  • Round-bottom flask.

  • Fractionating column (e.g., Vigreux or packed column).

  • Distillation head with a condenser and collection flask(s).

  • Heating mantle with a stirrer.

  • Vacuum pump and pressure gauge.

2. Procedure:

  • Charge the round-bottom flask with the impure this compound.

  • Assemble the fractional distillation apparatus and ensure all joints are properly sealed.

  • Begin stirring and gradually apply vacuum to the desired pressure (e.g., 10-20 mmHg).

  • Slowly heat the flask to initiate distillation.

  • Collect the initial fraction (forerun), which may contain more volatile impurities.

  • Carefully monitor the temperature at the distillation head. Collect the main fraction at a stable temperature corresponding to the boiling point of this compound at the applied pressure.

  • Collect subsequent fractions separately.

  • Analyze all fractions by GC-MS to determine their purity.

  • Combine the fractions that meet the required purity specifications.

Visualizations

Workflow for Impurity Analysis and Mitigation cluster_0 Impurity Identification cluster_1 Decision & Action cluster_2 Purification Receive Commercial\nthis compound Receive Commercial This compound GC-MS Analysis GC-MS Analysis Receive Commercial\nthis compound->GC-MS Analysis HPLC Analysis HPLC Analysis Receive Commercial\nthis compound->HPLC Analysis Identify & Quantify Impurities Identify & Quantify Impurities GC-MS Analysis->Identify & Quantify Impurities HPLC Analysis->Identify & Quantify Impurities Purity Acceptable? Purity Acceptable? Identify & Quantify Impurities->Purity Acceptable? Proceed to Reaction Proceed to Reaction Purity Acceptable?->Proceed to Reaction Yes Purify Material Purify Material Purity Acceptable?->Purify Material No Fractional Distillation Fractional Distillation Purify Material->Fractional Distillation Recrystallization Recrystallization Purify Material->Recrystallization Fractional Distillation->Proceed to Reaction Recrystallization->Proceed to Reaction

Caption: Logical workflow for the analysis and mitigation of impurities.

Troubleshooting Low Conversion in SNAr Reactions Low Conversion Low Conversion Check Starting Material Purity Check Starting Material Purity Low Conversion->Check Starting Material Purity Isomeric Impurities Present? Isomeric Impurities Present? Check Starting Material Purity->Isomeric Impurities Present? Adjust Reagent Stoichiometry Adjust Reagent Stoichiometry Check Starting Material Purity->Adjust Reagent Stoichiometry Purity < 99% Purify Starting Material Purify Starting Material Isomeric Impurities Present?->Purify Starting Material Yes Investigate Other Reaction Parameters\n(Temperature, Solvent, Nucleophile) Investigate Other Reaction Parameters (Temperature, Solvent, Nucleophile) Isomeric Impurities Present?->Investigate Other Reaction Parameters\n(Temperature, Solvent, Nucleophile) No Re-run Reaction Re-run Reaction Purify Starting Material->Re-run Reaction Adjust Reagent Stoichiometry->Re-run Reaction

Technical Support Center: 2-Chloro-6-fluoronitrobenzene Thermal Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the thermal stability and decomposition of 2-Chloro-6-fluoronitrobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the potential decomposition products of this compound?

A2: The decomposition of nitroaromatic compounds can be complex, yielding a variety of gaseous and solid products. For this compound, potential decomposition products could include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), hydrogen fluoride (HF), and various organic fragments. The exact composition of the decomposition products will depend on factors such as temperature, pressure, and the presence of other substances.

Q3: What analytical techniques are recommended for assessing the thermal stability of this compound?

A3: The following thermal analysis techniques are highly recommended:

  • Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition and the enthalpy of decomposition (heat released).

  • Thermogravimetric Analysis (TGA): To determine the temperature at which mass loss occurs, indicating decomposition.

  • Accelerating Rate Calorimetry (ARC): To study the behavior of the compound under adiabatic conditions, which simulates a runaway reaction scenario.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the thermal analysis of this compound.

Problem Possible Cause Suggested Solution
DSC: No clear exothermic peak observed. Sample size is too small.Increase the sample size (typically 1-5 mg for energetic materials, use caution).
Heating rate is too slow.Increase the heating rate (e.g., from 5 °C/min to 10 or 20 °C/min).
The material is more stable than anticipated.Extend the temperature range of the experiment.
TGA: Inconsistent mass loss at the same temperature. Sample is not homogeneous.Ensure the sample is well-mixed and representative.
Reaction with the sample pan.Use an inert sample pan (e.g., gold-plated stainless steel or ceramic).
Buoyancy effect.Perform a baseline subtraction with an empty pan.
ARC: Onset of exotherm is not reproducible. Sample contamination.Ensure the sample is pure and the sample bomb is thoroughly cleaned before each experiment.
Inconsistent sample packing.Pack the sample consistently to ensure good thermal contact with the bomb wall.
Leak in the system.Check for leaks in the pressure transducer and fittings.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following table provides an estimated range of thermal properties based on data for similar halogenated nitroaromatic compounds. This data should be used for estimation purposes only, and experimental verification is essential.

Parameter Estimated Value Range Analytical Technique
Onset Decomposition Temperature (Tonset)150 - 250 °CDSC, ARC
Enthalpy of Decomposition (ΔHd)-1500 to -3000 J/gDSC
Temperature of Maximum Decomposition Rate (Tmax)200 - 300 °CTGA (from DTG curve)
Total Mass Loss> 90%TGA

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel DSC pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Place 5-10 mg of this compound into an alumina or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting mass vs. temperature curve to determine the onset of mass loss and the temperature of the maximum rate of mass loss (from the derivative of the TGA curve, DTG).

Accelerating Rate Calorimetry (ARC) Protocol
  • Sample Preparation: Load a known quantity (e.g., 1-5 g) of this compound into a titanium or Hastelloy ARC bomb.

  • Instrument Setup:

    • Seal the bomb and place it inside the ARC calorimeter.

    • Evacuate and backfill the system with an inert gas if necessary.

  • Thermal Program (Heat-Wait-Search Mode):

    • Heat the sample in small temperature steps (e.g., 5 °C).

    • After each heating step, the instrument waits for a set period to detect any self-heating (exothermic activity).

    • If an exotherm is detected (typically a self-heat rate > 0.02 °C/min), the instrument switches to adiabatic mode and tracks the temperature and pressure rise.

  • Data Analysis: Determine the onset temperature of the runaway reaction, the time to maximum rate, and the final pressure and temperature.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis Sample This compound Weigh Weigh Sample Sample->Weigh Encapsulate Encapsulate in Pan/Bomb Weigh->Encapsulate DSC DSC Analysis Encapsulate->DSC 1-3 mg TGA TGA Analysis Encapsulate->TGA 5-10 mg ARC ARC Analysis Encapsulate->ARC 1-5 g DSC_Data Onset Temperature Enthalpy of Decomposition DSC->DSC_Data TGA_Data Mass Loss vs. Temperature Decomposition Kinetics TGA->TGA_Data ARC_Data Time to Maximum Rate Pressure & Temperature Rise ARC->ARC_Data

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway cluster_initial Initial Compound cluster_conditions Decomposition Conditions cluster_products Potential Decomposition Products Start This compound Heat Elevated Temperature Start->Heat Gaseous Gaseous Products (NOx, CO, CO2, HCl, HF) Heat->Gaseous Solid Solid Residue (Char, Organic Fragments) Heat->Solid

Caption: Potential decomposition pathway.

Technical Support Center: Regioselectivity in Reactions with 2-Chloro-6-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluoronitrobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control the regioselectivity of your nucleophilic aromatic substitution (SNAr) reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: Which position on this compound is generally more reactive towards nucleophiles?

In nucleophilic aromatic substitution (SNAr) reactions, the position bearing the fluorine atom (C-2) is generally more reactive than the position with the chlorine atom (C-6). This is due to two main factors:

  • Leaving Group Ability: In the rate-determining step of most SNAr reactions, the nucleophile attacks the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex). The carbon-halogen bond is broken in a subsequent, faster step. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex makes fluorine a better leaving group than chlorine in this context, which is opposite to the trend seen in SN1 and SN2 reactions.

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) is ortho to both the fluorine and chlorine atoms. It activates both positions towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance.

Therefore, reactions with small, unhindered nucleophiles will typically show a preference for substitution at the C-F position.

FAQ 2: How can I achieve selective substitution of the FLUORINE atom?

To favor the substitution of the fluorine atom at the C-2 position, you should employ conditions that capitalize on its inherently higher reactivity.

  • Nucleophile Choice: Use small, non-bulky nucleophiles. Primary amines (e.g., methylamine, ethylamine), ammonia, and small alkoxides (e.g., sodium methoxide) are good candidates. These nucleophiles will preferentially attack the more electrophilic carbon atom bonded to the fluorine.

  • Reaction Conditions: Standard SNAr conditions are often sufficient. Using a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) will facilitate the reaction. Moderate temperatures are typically adequate.

FAQ 3: How can I achieve selective substitution of the CHLORINE atom?

Selectively substituting the chlorine atom at the C-6 position is more challenging due to the higher reactivity of the C-F bond. The primary strategy to achieve this is to exploit steric hindrance.

  • Nucleophile Choice: Employ bulky or sterically hindered nucleophiles. Secondary amines with large substituents (e.g., diisopropylamine, dicyclohexylamine) or bulky alkoxides (e.g., potassium tert-butoxide) are ideal. The steric bulk of the nucleophile will hinder its approach to the C-2 position, which is flanked by the nitro group and the chlorine atom. The C-6 position, being adjacent to a smaller hydrogen atom on one side, becomes the more accessible site for attack.

  • Reaction Conditions: Higher reaction temperatures may be required to overcome the lower reactivity of the C-Cl bond. The choice of solvent remains similar (polar aprotic solvents are generally effective).

FAQ 4: What is the role of "hard" and "soft" nucleophiles in determining regioselectivity?

The Hard and Soft Acids and Bases (HSAB) principle can also play a role. The carbon attached to fluorine is considered a "harder" electrophilic center than the carbon attached to chlorine.

  • Hard Nucleophiles: Hard nucleophiles (e.g., alkoxides, primary amines) will tend to react faster with the harder electrophilic center, which is the carbon bearing the fluorine atom.

  • Soft Nucleophiles: Softer nucleophiles, such as thiolates (RS⁻), may show a different selectivity profile, although electronic and steric factors often dominate in SNAr reactions of this type.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficiently activated substrate. 2. Nucleophile is too weak. 3. Reaction temperature is too low. 4. Solvent is not appropriate.1. Ensure the purity of your this compound. 2. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile. 3. Gradually increase the reaction temperature. 4. Switch to a polar aprotic solvent like DMF or DMSO.
A mixture of regioisomers is formed 1. The nucleophile is not selective enough. 2. Reaction conditions are not optimized.1. To favor C-F substitution, use a smaller nucleophile. To favor C-Cl substitution, use a bulkier nucleophile. 2. Adjust the reaction temperature; lower temperatures may improve selectivity.
Side reactions are observed (e.g., reduction of the nitro group) 1. Presence of reducing agents as impurities. 2. Reaction conditions are too harsh. 3. The nucleophile itself can act as a reducing agent.1. Purify starting materials and solvents. 2. Attempt the reaction at a lower temperature or for a shorter duration. 3. If using a nucleophile like a thiol, consider the reaction stoichiometry and temperature carefully.

Quantitative Data Summary

The following table summarizes the expected regioselectivity based on the type of nucleophile. Note that these are representative trends, and actual ratios will depend on the specific reaction conditions.

Nucleophile Type Example(s) Primary Substitution Site Expected Major Product Rationale
Small Primary AminesMethylamine, AnilineC-F2-(Methylamino)-6-chloronitrobenzeneElectronic effects dominate; attack at the more electrophilic C-F position.
Bulky Secondary AminesDiisopropylamineC-Cl2-Fluoro-6-(diisopropylamino)nitrobenzeneSteric hindrance directs the bulky nucleophile to the less hindered C-Cl position.
Small AlkoxidesSodium MethoxideC-F2-Methoxy-6-chloronitrobenzeneHard nucleophile prefers the harder electrophilic center (C-F).
Bulky AlkoxidesPotassium tert-ButoxideC-Cl2-Fluoro-6-(tert-butoxy)nitrobenzeneSteric hindrance is the controlling factor.
ThiolatesSodium thiophenoxideC-F2-(Phenylthio)-6-chloronitrobenzeneSofter nucleophile, but electronic effects still tend to favor C-F substitution.

Experimental Protocols

Protocol 1: Selective Substitution of Fluorine with a Primary Amine

Objective: To synthesize 2-(benzylamino)-6-chloronitrobenzene.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound and potassium carbonate.

  • Add DMF to dissolve the solids.

  • Add benzylamine to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Substitution of Chlorine with a Bulky Secondary Amine

Objective: To synthesize 2-fluoro-6-(diisopropylamino)nitrobenzene.

Materials:

  • This compound (1.0 eq)

  • Diisopropylamine (2.5 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a sealed reaction vessel, dissolve this compound in DMSO.

  • Add diisopropylamine. Note: An excess of the amine can also act as the base to neutralize the HCl formed.

  • Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or GC-MS.

  • After the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the product via column chromatography or distillation under reduced pressure.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_pathways Reaction Pathways cluster_intermediates Meisenheimer Complexes cluster_products Products Substrate This compound Attack_F Attack at C-F Substrate->Attack_F Small Nu⁻ Attack_Cl Attack at C-Cl Substrate->Attack_Cl Bulky Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack_F Nucleophile->Attack_Cl Intermediate_F Intermediate via C-F attack (more stable transition state) Attack_F->Intermediate_F Intermediate_Cl Intermediate via C-Cl attack Attack_Cl->Intermediate_Cl Product_F 2-Nu-6-chloronitrobenzene Intermediate_F->Product_F - F⁻ Product_Cl 2-Fluoro-6-Nu-nitrobenzene Intermediate_Cl->Product_Cl - Cl⁻

Caption: General SNAr pathways on this compound.

Decision_Workflow start Desired Product? choice_F Substitute Fluorine start->choice_F C-F Substitution choice_Cl Substitute Chlorine start->choice_Cl C-Cl Substitution strategy_F Use a small, non-bulky nucleophile (e.g., primary amine, small alkoxide) choice_F->strategy_F strategy_Cl Use a bulky, sterically hindered nucleophile (e.g., diisopropylamine, t-butoxide) choice_Cl->strategy_Cl conditions_F Standard SNAr conditions (e.g., DMF, room temp) strategy_F->conditions_F conditions_Cl May require higher temperatures (e.g., DMSO, 80-100 °C) strategy_Cl->conditions_Cl product_F 2-Nu-6-chloronitrobenzene conditions_F->product_F product_Cl 2-Fluoro-6-Nu-nitrobenzene conditions_Cl->product_Cl

Caption: Decision workflow for controlling regioselectivity.

Validation & Comparative

A Comparative Analysis of Reactivity: 2-Chloro-6-fluoronitrobenzene vs. 2,4-dichloronitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and novel molecular entities, the strategic selection of starting materials is paramount. The arylation of nucleophiles via nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthesis. This guide provides a detailed comparison of the reactivity of two common building blocks: 2-Chloro-6-fluoronitrobenzene and 2,4-dichloronitrobenzene. This analysis is supported by established principles of physical organic chemistry and extrapolated experimental observations from related systems.

Executive Summary

This compound is predicted to be significantly more reactive towards nucleophiles than 2,4-dichloronitrobenzene in SNAr reactions. This heightened reactivity is primarily attributed to the superior ability of fluorine to stabilize the rate-determining transition state and the Meisenheimer intermediate through its strong inductive electron-withdrawing effect. Furthermore, the fluorine atom in this compound is the preferentially substituted leaving group. In 2,4-dichloronitrobenzene, the chlorine atom at the 4-position is the more reactive site.

Theoretical Framework: The SNAr Mechanism

Nucleophilic aromatic substitution reactions of nitro-activated aryl halides typically proceed through a two-step addition-elimination mechanism.[1] The first and often rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The presence of a strongly electron-withdrawing nitro group ortho or para to the leaving group is essential for stabilizing this intermediate by delocalizing the negative charge.[1][2] The second step involves the departure of the leaving group, which restores the aromaticity of the ring.

Reactivity Comparison

The reactivity of the two subject compounds is dictated by two primary factors: the nature of the leaving group and the position of the activating nitro group.

1. The Role of the Leaving Group: In the context of SNAr reactions, the typical leaving group aptitude observed in SN1 and SN2 reactions (I > Br > Cl > F) is inverted. Fluorine, being the most electronegative halogen, strongly withdraws electron density from the carbon atom it is attached to. This polarization enhances the electrophilicity of the reaction center, making it more susceptible to nucleophilic attack. This strong inductive effect stabilizes the transition state leading to the Meisenheimer complex, thereby accelerating the reaction rate. Consequently, for SNAr reactions, the leaving group ability is often F > Cl > Br > I.

2. Activation by the Nitro Group: In both this compound and 2,4-dichloronitrobenzene, the nitro group is positioned to activate the leaving groups.

  • In This compound , the nitro group is ortho to both the fluorine and chlorine atoms, providing strong activation for both.

  • In 2,4-dichloronitrobenzene , the nitro group is ortho to the chlorine at position 2 and para to the chlorine at position 4, again activating both sites.

Predicted Reactivity:

Based on these principles, This compound is expected to be the more reactive substrate. The fluorine atom is the more activated leaving group, and its substitution will be the major reaction pathway. In 2,4-dichloronitrobenzene , substitution will preferentially occur at the 4-position, as the para-activation by the nitro group generally leads to a more stable Meisenheimer intermediate than ortho-activation, although both are possible. The overall reactivity of 2,4-dichloronitrobenzene will be lower than that of this compound due to chlorine being a less effective leaving group in SNAr reactions compared to fluorine.

Quantitative Data Summary

FeatureThis compound2,4-dichloronitrobenzeneRationale
Primary Leaving Group FluorineChlorine (at C4)Fluorine is a better leaving group in SNAr due to its high electronegativity. The C4 position in 2,4-dichloronitrobenzene is more activated due to para-nitro stabilization.
Predicted Reactivity HigherLowerThe rate-determining step is accelerated by the strong inductive effect of fluorine.
Regioselectivity Substitution at C6 (F)Preferential substitution at C4 (Cl)The fluorine atom is the more labile leaving group. The para-position to the nitro group is generally more reactive.

Experimental Protocols

The following is a generalized experimental protocol that can be used to compare the reactivity of this compound and 2,4-dichloronitrobenzene with a common nucleophile, such as piperidine.

Objective: To compare the reaction rates and yields of the SNAr reaction of this compound and 2,4-dichloronitrobenzene with piperidine under identical conditions.

Materials:

  • This compound

  • 2,4-dichloronitrobenzene

  • Piperidine

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • TLC plates and developing chamber

  • GC-MS or HPLC for quantitative analysis

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve 1.0 mmol of either this compound or 2,4-dichloronitrobenzene in 10 mL of DMF.

  • Addition of Reagents: To each flask, add 1.2 mmol of piperidine followed by 1.5 mmol of potassium carbonate.

  • Reaction Conditions: Stir the reaction mixtures at a constant temperature (e.g., 60 °C).

  • Monitoring: Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by TLC and GC-MS or HPLC.

  • Work-up: Once the reaction is complete (as determined by the consumption of the starting material), cool the reaction mixtures to room temperature. Pour each mixture into 100 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Purification and Analysis: Combine the organic layers for each reaction, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography. The yield of the product should be determined, and the structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Analysis:

The reaction rates can be compared by plotting the concentration of the starting material versus time. The product yields under identical reaction times will also provide a clear indication of the relative reactivity.

Visualizations

Signaling Pathways and Experimental Workflows

SNAr_Mechanism Figure 1. General SNAr Mechanism ArylHalide Aryl Halide (e.g., this compound) Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer + Nucleophile (Rate-determining step) Nucleophile Nucleophile (e.g., Piperidine) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - Leaving Group LeavingGroup Leaving Group (Halide Ion) Meisenheimer->LeavingGroup

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow Figure 2. Experimental Workflow for Reactivity Comparison cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification A Dissolve Aryl Halide in DMF B Add Piperidine and K₂CO₃ A->B C Heat at Constant Temperature B->C D Take Aliquots at Regular Intervals C->D E Analyze by TLC, GC-MS/HPLC D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Purify by Column Chromatography G->H I Data Analysis (Rate & Yield Comparison) H->I Characterize Product (NMR, MS)

Caption: Workflow for comparing the reactivity of the two aryl halides.

References

A Comparative Analysis of the Reaction Kinetics of 2-Chloro-6-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of substituted nitroaromatics is crucial for the rational design of synthetic routes and the development of novel chemical entities. 2-Chloro-6-fluoronitrobenzene is a key intermediate, valued for its dual halogen functionalities which can be selectively targeted in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison of its reaction kinetics, supported by theoretical principles and experimental data from analogous compounds.

Comparative Analysis of Reaction Kinetics

The reactivity of this compound in SNAr reactions is primarily dictated by the strong electron-withdrawing effects of the nitro group and the two halogen substituents. These groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). The rate-determining step is typically the formation of this complex.[1][2][3]

The position of the electron-withdrawing groups is critical. With substituents ortho and para to the leaving group, the negative charge of the intermediate can be effectively delocalized onto the nitro group through resonance, significantly accelerating the reaction.[3][4] In this compound, both the chlorine and fluorine atoms are ortho to the nitro group, which strongly activates both positions for nucleophilic attack.

While specific kinetic data for this compound is not abundant in publicly available literature, we can infer its reactivity by comparing it with related compounds. Generally, the rate of SNAr reactions for halonitrobenzenes follows the order F > Cl > Br > I, as fluorine's high electronegativity strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to nucleophilic attack.[1]

Table 1: Comparison of Reaction Conditions and Outcomes for Substituted Nitroaromatics

SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
2-FluoronitrobenzeneHomoveratrylamineWater45596[5]
2,4-DifluoronitrobenzenePyrrolidineEthanol50-100--[6]
1-Chloro-2-nitrobenzeneAqueous KOH-High-Productive[4]
1-Chloro-3-nitrobenzeneAqueous KOH-High-No Reaction[4]
2-Chloro-5-nitropyridineVariousDMFHigh-High[5]

Note: The study on 2,4-Difluoronitrobenzene focused on determining rate constants rather than preparative yields.

The data from 2,4-difluoronitrobenzene's reaction with pyrrolidine provides valuable kinetic insight. The rate constant for the substitution of the fluorine at the 4-position (para to the nitro group) was found to be significantly higher than for the fluorine at the 2-position (ortho to the nitro group).[6] This highlights the nuanced interplay of electronic and steric effects. For this compound, similar regioselectivity can be expected depending on the nature of the nucleophile and reaction conditions.

Experimental Protocols

A generalized protocol for studying the reaction kinetics of this compound via a competition experiment is provided below. This method allows for the determination of relative reactivity against a reference compound.

Objective: To determine the relative reaction rate of this compound against a comparable substrate (e.g., 2,4-dichloronitrobenzene) with a chosen nucleophile.

Materials:

  • This compound

  • Reference substrate (e.g., 2,4-dichloronitrobenzene)

  • Nucleophile (e.g., morpholine, piperidine)

  • Internal standard (e.g., N,N-dimethylbenzamide)

  • Solvent (e.g., DMSO, DMF, Ethanol)

  • Quenching solution (e.g., dilute HCl)

  • Reaction vessel with temperature control and magnetic stirring

  • Analytical instrument (GC or HPLC)

Procedure:

  • Solution Preparation: Prepare equimolar stock solutions of this compound and the reference substrate in the chosen solvent. Also, prepare a stock solution of the nucleophile and the internal standard.

  • Reaction Setup: In a temperature-controlled reaction vessel, combine equal volumes of the substrate stock solutions and the internal standard stock solution.

  • Reaction Initiation: Initiate the reaction by adding a limiting amount of the nucleophile stock solution to the vessel. Start timing the reaction immediately.

  • Monitoring: At regular intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.

  • Analysis: Analyze the quenched aliquots using a pre-calibrated GC or HPLC method to determine the concentration of the remaining reactants and the formed products.

  • Data Processing: The disappearance of the reactants over time is used to calculate the pseudo-first-order rate constants (kobs) for each substrate. The second-order rate constant (k2) can be determined by dividing kobs by the concentration of the nucleophile if it is in large excess. The relative reactivity is the ratio of the rate constants.[4]

Mandatory Visualization

Below are diagrams illustrating a typical experimental workflow for kinetic analysis and the key factors influencing the reaction rate of this compound.

G cluster_workflow Experimental Workflow for Kinetic Analysis prep Prepare Equimolar Substrate Solutions setup Set Up Reaction with Internal Standard prep->setup initiate Initiate with Nucleophile setup->initiate monitor Monitor Reaction Progress (Aliquots at Intervals) initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze via GC/HPLC quench->analyze calculate Calculate Rate Constants (k) analyze->calculate

Caption: Generalized workflow for kinetic studies of SNAr reactions.

G cluster_factors Factors Influencing SNAr Reaction Rate rate Reaction Rate ewg Electron-Withdrawing Groups (-NO2, -Halogen) ewg->rate Increases lg Leaving Group (F > Cl) lg->rate Influences nuc Nucleophile Strength and Concentration nuc->rate Increases sol Solvent Polarity (Polar Aprotic Favored) sol->rate Influences temp Temperature temp->rate Increases

References

Comparative Analysis of 2-Chloro-6-fluoronitrobenzene Synthesis Products and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of synthesis products of 2-Chloro-6-fluoronitrobenzene, a key intermediate in the pharmaceutical, agrochemical, and dye industries. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the primary synthesis route, potential impurities, and a comparison with viable alternative compounds. The information presented is supported by experimental data from publicly available scientific literature and patents.

Introduction to this compound

This compound (CAS No. 64182-61-2) is a valuable aromatic compound due to its unique substitution pattern, which allows for versatile chemical modifications. It is a crucial building block in the synthesis of a wide range of high-value products, including active pharmaceutical ingredients (APIs), potent agrochemicals, and vibrant azo dyes.[1][2] The quality and purity of this compound are critical for the efficacy and safety of the final products.

Primary Synthesis Route and Characterization

The most common industrial synthesis of this compound involves the diazotization of 2-chloro-6-fluoroaniline followed by a Sandmeyer-type reaction.

Synthesis Workflow

cluster_0 Diazotization cluster_1 Sandmeyer-Type Reaction 2-Chloro-6-fluoroaniline 2-Chloro-6-fluoroaniline Diazonium Salt Diazonium Salt 2-Chloro-6-fluoroaniline->Diazonium Salt NaNO2, HCl, 0-5 °C Nitro Group Introduction Nitro Group Introduction Diazonium Salt->Nitro Group Introduction NaNO2, Cu catalyst This compound This compound Nitro Group Introduction->this compound

Figure 1: Synthesis pathway for this compound.
Product Characterization and Potential Impurities

The primary synthesis product, this compound, is typically obtained with a purity greater than 95%, as determined by gas chromatography (GC).[3] However, the Sandmeyer reaction is known to generate byproducts. Potential impurities arising from this synthesis route may include:

  • Isomeric Chlorofluoronitrobenzenes: Incomplete diazotization or side reactions can lead to the formation of other isomers.

  • Phenolic Byproducts: Reaction of the diazonium salt with water can produce chlorofluorophenols.

  • Azo Compounds: Self-coupling of the diazonium salt can result in the formation of colored azo dyes as impurities.

  • Dehalogenated and Denitrated Species: Reductive side reactions can lead to the formation of fluoronitrobenzene, chloronitrobenzene, or chlorofluoroaniline.

Comparative Analysis of Synthesis Products

ParameterThis compound (Primary Product)Potential Impurities
Typical Purity > 95%Variable, typically < 5% total
Appearance Light yellow crystalline solidCan impart color (azo dyes) or oily consistency
Key Applications Intermediate for APIs, agrochemicals, dyes[1][2]Can affect reaction yield and purity of final products
Analytical Detection GC, HPLCGC-MS for identification, HPLC for quantification

Alternative Starting Materials and Their Performance

In various applications, other halogenated nitroaromatics can serve as alternatives to this compound. The choice of starting material often depends on the desired final product and the specific synthetic route.

Starting MaterialKey Features and ApplicationsReported Yields in Subsequent Reactions
2,4-Difluoronitrobenzene Highly versatile for synthesizing pharmaceuticals and agrochemicals due to the reactivity of both fluorine atoms.[1][4][5]High yields in nucleophilic aromatic substitution reactions.
2,4-Dichloronitrobenzene A common intermediate for pigments, pesticides, and pharmaceuticals.[6]Yields vary depending on the specific transformation.
1-Chloro-4-fluoro-2-nitrobenzene Used in the synthesis of targeted agrochemicals and specialty chemicals.[7]Good reactivity in nucleophilic substitution reactions.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[3]

  • Diazotization: Dissolve 2-chloro-6-fluoroaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Sandmeyer-Type Reaction: In a separate vessel, prepare a solution of sodium nitrite and a copper catalyst in water. To this, add the cold diazonium salt solution from the previous step.

  • Work-up: Stir the reaction mixture at room temperature. The product can be isolated by steam distillation or solvent extraction.

  • Purification: The crude product is purified by distillation under reduced pressure.

Analytical Characterization Workflow

Crude Product Crude Product GC_Analysis Gas Chromatography (GC) Crude Product->GC_Analysis HPLC_Analysis High-Performance Liquid Chromatography (HPLC) Crude Product->HPLC_Analysis Purity_Assessment Purity > 95%? GC_Analysis->Purity_Assessment HPLC_Analysis->Purity_Assessment Impurity_ID Impurity Identification (GC-MS) HPLC_Analysis->Impurity_ID Purified_Product Purified Product Purity_Assessment->Purified_Product Yes Further_Purification Further Purification Purity_Assessment->Further_Purification No Further_Purification->GC_Analysis

Figure 2: Analytical workflow for product characterization.
Gas Chromatography (GC) Method for Purity Analysis

The following is a general GC method that can be adapted for the analysis of this compound and its isomers, based on methods for similar compounds.[8][9]

ParameterValue
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium, constant flow
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID)
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This representative HPLC method is suitable for the analysis of chlorofluoronitrobenzene isomers.[10]

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

Conclusion

The synthesis of this compound via the Sandmeyer reaction provides a high-purity product essential for various chemical industries. Understanding the potential byproducts and having robust analytical methods for their detection are crucial for quality control. For certain applications, alternative starting materials like 2,4-difluoronitrobenzene and 2,4-dichloronitrobenzene offer viable synthetic routes to related high-value compounds. The selection of the most appropriate intermediate should be based on a thorough evaluation of the desired final product, reaction efficiency, and economic considerations.

References

A Comparative Analysis of 2-Chloro-6-fluoronitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis through Isomer Selection

In the realm of pharmaceutical and materials science, the strategic functionalization of aromatic rings via nucleophilic aromatic substitution (SNAr) is a cornerstone of molecular design. The reactivity of the aryl halide substrate is paramount to the success of these transformations. This guide provides a detailed comparison of the performance of 2-chloro-6-fluoronitrobenzene and its isomers in SNAr reactions, supported by experimental data, to inform the selection of the optimal starting material for synthetic campaigns.

The Decisive Role of Halogen and Nitro Group Positioning in SNAr Reactivity

The rate and efficiency of an SNAr reaction are intrinsically linked to the electronic properties of the aromatic ring, which are heavily influenced by the nature and position of its substituents. The quintessential feature of a successful SNAr substrate is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the reaction.

For dihalonitrobenzenes, two key factors dictate their reactivity in SNAr reactions:

  • The Nature of the Leaving Group: In the context of SNAr, fluoride is a significantly better leaving group than chloride. This is counterintuitive to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2). The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This polarization also contributes to the stabilization of the Meisenheimer complex.

  • The Position of the Nitro Group: The powerful electron-withdrawing nitro group (-NO₂) drastically accelerates the reaction rate, but only when it is located at a position ortho or para to the leaving group. This specific orientation allows for the delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group through resonance, thereby stabilizing it and lowering the activation energy of the reaction. A meta-positioned nitro group offers significantly less stabilization, leading to a much slower reaction.

Considering these principles, this compound is an exceptionally reactive substrate for SNAr. The nitro group is ortho to both the fluorine and chlorine atoms, activating both positions for nucleophilic attack. Given that fluorine is the superior leaving group, nucleophilic substitution will preferentially occur at the fluorine-bearing carbon.

Quantitative Comparison of Reactivity

SubstrateLeaving GroupSecond-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹)Relative Rate
1-Fluoro-2,4-dinitrobenzeneF~1.5 (estimated)~100
1-Chloro-2,4-dinitrobenzeneCl0.0151

Data extrapolated from studies on similar systems. The rate constants are illustrative and can vary significantly with the nucleophile, solvent, and temperature.

The data clearly demonstrates the superior reactivity of the fluoro-substituted arene, being approximately 100 times more reactive than its chloro-substituted counterpart. This highlights the "element effect" in SNAr reactions, where the reactivity order is F > Cl > Br > I.

Further insights can be gleaned from kinetic studies on the reaction of 2,4-difluoronitrobenzene with pyrrolidine. In this case, the two fluorine atoms are in different electronic environments. The fluorine at the 4-position is para to the nitro group, while the fluorine at the 2-position is ortho. Both are activated, but the rate of substitution at the 4-position is significantly faster due to a combination of electronic and steric factors.

Theoretical Reactivity Ranking of Isomers

Based on the established principles of SNAr, we can predict a general order of reactivity for various isomers of chlorofluoronitrobenzene.

IsomerPredicted ReactivityRationale
2-Fluoro-6-chloronitrobenzene Very High Nitro group is ortho to both halogens. Fluorine is the preferred leaving group.
4-Fluoro-2-chloronitrobenzene HighNitro group is ortho to chlorine and para to fluorine. Fluorine is the preferred leaving group.
2-Fluoro-4-chloronitrobenzene HighNitro group is ortho to fluorine and para to chlorine. Fluorine is the preferred leaving group.
4-Chloro-2-fluoronitrobenzene ModerateNitro group is ortho to fluorine and para to chlorine. Chlorine is the leaving group.
3-Fluoro-5-chloronitrobenzene LowNitro group is meta to both halogens, providing minimal activation.

Experimental Protocols

The following are generalized experimental protocols for conducting SNAr reactions with dihalonitrobenzene substrates. The specific conditions, including solvent, base, temperature, and reaction time, should be optimized for each specific substrate and nucleophile combination.

General Procedure for SNAr with an Amine Nucleophile
  • Reaction Setup: To a solution of the dihalonitrobenzene (1.0 eq.) in an aprotic polar solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, add the amine nucleophile (1.1-1.5 eq.).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at a temperature ranging from room temperature to 100°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for SNAr with an Alcohol or Phenol Nucleophile
  • Alkoxide/Phenoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or DMF. Add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq.) portion-wise at 0°C. Stir the mixture at room temperature for 30 minutes to generate the corresponding alkoxide or phenoxide.

  • Substrate Addition: Add the dihalonitrobenzene (1.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a temperature between 60-120°C and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing the SNAr Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the SNAr reaction mechanism and a typical experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products ArylHalide Aryl Halide (e.g., this compound) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) ArylHalide->Meisenheimer + Nu⁻ (slow) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - X⁻ (fast) LeavingGroup Leaving Group (X⁻) Meisenheimer->LeavingGroup

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow start Start setup Reaction Setup (Dissolve Substrate & Nucleophile) start->setup base Add Base setup->base reaction Stir at Elevated Temperature (Monitor by TLC/LC-MS) base->reaction workup Aqueous Workup (Quench & Extract) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for performing an SNAr reaction.

Conclusion

The selection of the appropriate dihalonitrobenzene isomer is a critical parameter in the design of efficient SNAr reactions. This compound stands out as a highly reactive substrate due to the ortho-activation by the nitro group and the presence of fluorine as a superior leaving group. For synthetic chemists and drug development professionals, a thorough understanding of the structure-reactivity relationships outlined in this guide will facilitate the rational design of synthetic routes, leading to improved yields, shorter reaction times, and more efficient access to target molecules. When faced with a choice of isomers, prioritizing those with a fluorine leaving group and an ortho or para activating nitro group will invariably lead to more favorable reaction outcomes.

Validating the Structure of a Synthesized 2-Chloro-6-fluoronitrobenzene Derivative: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of standard analytical techniques for validating the structure of a synthesized derivative of 2-Chloro-6-fluoronitrobenzene, using the example of its reduction product, 2-chloro-6-fluoroaniline.

This guide outlines the experimental protocols and presents hypothetical yet representative data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By comparing the insights gained from each technique, researchers can confidently ascertain the successful synthesis and purity of the target compound.

Workflow for Structural Validation

The process of validating the structure of a newly synthesized compound follows a logical progression of analytical techniques, each providing a unique piece of the structural puzzle.

Structural Validation Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_conclusion Conclusion Synthesis Synthesize Derivative (e.g., Reduction of this compound) FTIR FTIR Spectroscopy (Functional Group Identification) Synthesis->FTIR Initial Check MS Mass Spectrometry (Molecular Weight and Fragmentation) FTIR->MS Confirm Molecular Ion NMR NMR Spectroscopy (¹H, ¹³C - Detailed Connectivity) MS->NMR Detailed Structure Validation Structure Validated NMR->Validation Final Confirmation

A typical workflow for the structural validation of a synthesized organic compound.

Comparison of Analytical Techniques

Each analytical technique offers distinct advantages and provides complementary information for the comprehensive structural elucidation of the synthesized 2-chloro-6-fluoroaniline.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Number of different types of protons, their chemical environment, and connectivity to neighboring protons.Provides detailed information about the proton framework of the molecule. Essential for determining the substitution pattern on the aromatic ring.Can have overlapping signals in complex molecules. The presence of quadrupolar nuclei can sometimes lead to peak broadening.
¹³C NMR Spectroscopy Number of different types of carbon atoms and their chemical environment.Provides a direct count of non-equivalent carbons, which is crucial for confirming the molecular formula. Less signal overlap than ¹H NMR.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not directly provide information on connectivity.
Mass Spectrometry (MS) The molecular weight of the compound and the masses of fragment ions.Provides the exact molecular weight, allowing for the determination of the molecular formula. Fragmentation patterns offer clues about the structure.Isomers can be difficult to distinguish based on mass alone. The molecular ion may not always be observed.
FTIR Spectroscopy Presence or absence of specific functional groups.A rapid and simple method for identifying key functional groups (e.g., -NH₂, -NO₂). Useful for monitoring the progress of a reaction.Provides limited information about the overall molecular structure and connectivity. The "fingerprint" region can be complex to interpret.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Synthesis of 2-chloro-6-fluoroaniline

The reduction of this compound to 2-chloro-6-fluoroaniline can be achieved using various methods, with a common laboratory-scale procedure involving tin(II) chloride.[1]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution.

  • Heat the reaction mixture at reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified 2-chloro-6-fluoroaniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer

  • Parameters:

    • Pulse sequence: Standard proton acquisition

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 10 ppm

¹³C NMR Spectroscopy

  • Instrument: 100 MHz NMR Spectrometer

  • Parameters:

    • Pulse sequence: Proton-decoupled carbon acquisition

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 200 ppm

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument: Mass spectrometer with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization mode: Positive ion mode

    • Mass range: 50-500 m/z

    • Capillary voltage: 3-4 kV

    • Cone voltage: 20-40 V

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: FTIR Spectrometer with an ATR accessory

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

Representative Experimental Data

The following tables summarize the expected data from the analysis of the synthesized 2-chloro-6-fluoroaniline.

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.95 - 7.10m1HAr-H
6.70 - 6.85m2HAr-H
3.90br s2H-NH₂
¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
152.5 (d, J = 240 Hz)C-F
140.0C-NH₂
128.5C-H
125.0 (d, J = 10 Hz)C-H
118.0 (d, J = 20 Hz)C-H
115.5C-Cl

d = doublet, J = coupling constant in Hz

Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
145100[M]⁺ (³⁵Cl)
14732[M+2]⁺ (³⁷Cl)
11045[M - Cl]⁺
8325[M - Cl - HCN]⁺
FTIR Data
Wavenumber (cm⁻¹)IntensityAssignment
3480, 3390Strong, sharpN-H stretching (asymmetric and symmetric)
3050MediumAromatic C-H stretching
1620StrongN-H bending
1580, 1480Medium to strongAromatic C=C stretching
1250StrongC-F stretching
780StrongC-Cl stretching

Data Interpretation and Structure Validation

A systematic analysis of the data from each technique provides compelling evidence for the successful synthesis of 2-chloro-6-fluoroaniline.

  • FTIR spectroscopy confirms the conversion of the nitro group to an amino group by the disappearance of the characteristic -NO₂ stretches (around 1530 and 1350 cm⁻¹) and the appearance of two distinct N-H stretching bands (around 3480 and 3390 cm⁻¹).[2]

  • Mass spectrometry establishes the molecular weight of the product to be 145 g/mol , consistent with the molecular formula C₆H₅ClFN.[3] The isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks, is characteristic of a compound containing one chlorine atom.

  • ¹H NMR spectroscopy indicates the presence of three aromatic protons and two amine protons. The broad singlet for the amine protons is a typical feature. The complex multiplets in the aromatic region are consistent with the proposed substitution pattern.

  • ¹³C NMR spectroscopy shows six distinct carbon signals, as expected for the asymmetric structure. The large coupling constant observed for one of the carbons confirms the presence of a C-F bond.

By integrating the information from these complementary analytical techniques, researchers can confidently validate the structure of the synthesized 2-chloro-6-fluoroaniline, ensuring the integrity of their findings and the quality of the material for further research and development.

References

Fluorine vs. Chlorine in Nitroarenes: A Comparative Analysis of Leaving Group Ability in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic aromatic substitution (SNAAr) is critical for the rational design of synthetic routes. A key factor governing the efficiency of these reactions is the nature of the leaving group. This guide provides an objective comparison of fluorine and chlorine as leaving groups in nitro-activated aromatic systems, supported by experimental data, detailed protocols, and mechanistic diagrams.

In the realm of nucleophilic aromatic substitution, the reactivity of halogens as leaving groups presents a stark contrast to the trends observed in aliphatic substitution reactions (SN1 and SN2). Counterintuitively, fluorine, typically considered a poor leaving group due to the strength of the carbon-fluorine bond, often demonstrates superior reactivity compared to chlorine in nitroarenes.[1][2][3] This phenomenon, often referred to as the "element effect," is fundamental to designing efficient SNAAr reactions.

The enhanced reactivity of fluorine in this context is not due to its ability to depart, but rather its profound influence on the rate-determining step of the reaction.[2][4][5][6] The SNAAr mechanism typically proceeds via a two-step addition-elimination pathway. The initial, and usually rate-limiting, step is the nucleophilic attack on the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[2][4][5][6] It is fluorine's exceptional electronegativity and strong inductive electron-withdrawing effect that stabilizes this crucial intermediate, thereby lowering the activation energy of the reaction.[3][4][7][8] In contrast, while chlorine is a better leaving group in terms of bond strength, its lesser ability to stabilize the Meisenheimer complex often results in slower reaction rates. For some reactions, the substitution of fluorine is a distinct two-step process involving a stable intermediate, whereas for chlorine, the analogous intermediate may be merely a transient state.[9]

The presence of strongly electron-withdrawing groups, such as the nitro group (–NO2), positioned ortho or para to the halogen, is a prerequisite for this type of reaction, as they are essential for activating the aromatic ring towards nucleophilic attack.[2][10]

Quantitative Comparison of Reactivity

The following table summarizes the kinetic data for the reaction of 1-substituted-2,4-dinitrobenzenes with piperidine in methanol. This data clearly illustrates the superior performance of fluorine as a leaving group in this specific SNAAr reaction.

Leaving Group (X)Overall Rate Constant (k) at 20°C (M⁻¹s⁻¹)Enthalpy of Activation (ΔH‡) (kcal/mol)Entropy of Activation (ΔS‡) (cal/mol·K)
Fluorine (F) 4.4 x 10⁻¹11.8-22.5
Chlorine (Cl) 3.1 x 10⁻⁴16.5-21.1

Data sourced from "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions"[1]

Experimental Protocols

The following is a representative experimental protocol for determining the kinetic parameters of the reaction between a 1-substituted-2,4-dinitrobenzene and a nucleophile, such as piperidine.

Objective: To measure the second-order rate constants for the reaction of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with piperidine in methanol at a constant temperature.

Materials:

  • 1-fluoro-2,4-dinitrobenzene

  • 1-chloro-2,4-dinitrobenzene

  • Piperidine

  • Anhydrous Methanol

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the nitroarene (e.g., 1-fluoro-2,4-dinitrobenzene) in anhydrous methanol at a known concentration (e.g., 1.0 x 10⁻³ M).

    • Prepare a series of piperidine solutions in anhydrous methanol at various concentrations (e.g., ranging from 0.01 M to 0.1 M). It is crucial to use a significant excess of piperidine to ensure pseudo-first-order kinetics.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows strong absorbance, and the reactants have minimal absorbance. This is typically in the visible region due to the formation of a colored product.

    • Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 20°C).

    • In a cuvette, mix a known volume of the nitroarene stock solution with a known volume of one of the piperidine solutions.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

  • Data Analysis:

    • Plot the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A∞ - At)) versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).

    • Repeat the experiment with different concentrations of piperidine.

    • Plot the observed pseudo-first-order rate constants (k_obs) against the concentration of piperidine. The slope of this second plot will be the second-order rate constant (k) for the reaction.

  • Comparative Study:

    • Repeat the entire procedure using 1-chloro-2,4-dinitrobenzene as the substrate under identical conditions to obtain its second-order rate constant.

    • To determine the activation parameters (ΔH‡ and ΔS‡), the experiment should be repeated at several different temperatures, and the Eyring equation should be applied to the temperature-dependent rate constants.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the generalized mechanism for Nucleophilic Aromatic Substitution and a typical experimental workflow for kinetic analysis.

Caption: Generalized SNAAr Mechanism

Experimental_Workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis prep_nitro Prepare Nitroarene Stock Solution mix Mix Reactants in Thermostatted Cuvette prep_nitro->mix prep_nuc Prepare Nucleophile Solutions (various conc.) prep_nuc->mix record Record Absorbance vs. Time mix->record plot1 Plot ln(A∞ - At) vs. Time to get k_obs record->plot1 plot2 Plot k_obs vs. [Nucleophile] to get k plot1->plot2 compare Compare k values for F vs. Cl plot2->compare

Caption: Kinetic Analysis Workflow

References

Assessing the Purity of Synthesized 2-Chloro-6-fluoronitrobenzene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 2-Chloro-6-fluoronitrobenzene is a critical step in the development of novel therapeutics and other advanced materials. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data, detailed protocols, and a comparative overview of alternative techniques are presented to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Methodologies

The determination of purity for a synthesized compound such as this compound requires robust analytical techniques that can separate, identify, and quantify the main component and any potential impurities. The primary methods for this purpose are chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and elemental analysis also play a crucial role in confirming structure and elemental composition.

Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound.[1] It offers high separation efficiency and definitive peak identification based on mass spectra. HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2][3]

The following table provides a comparative overview of these techniques for the purity assessment of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyElemental Analysis (CHNX)
Principle Separation based on volatility and interaction with a stationary phase, with mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Combustion of the sample to determine the percentage of Carbon, Hydrogen, Nitrogen, and Halogens.[4][5]
Primary Use Purity and impurity profiling, especially for volatile and semi-volatile impurities.[1]Purity and impurity profiling for a wide range of compounds, including non-volatile or thermally sensitive ones.[2]Structural elucidation and confirmation, and quantitative analysis (qNMR).Determination of the elemental composition to confirm the empirical formula and assess purity.[4][6]
Specificity High, with mass spectral data providing definitive identification of components.Moderate to high, enhanced with detectors like Diode Array (DAD) or Mass Spectrometry (LC-MS).Very high, provides detailed structural information.Low, provides elemental ratios but not specific impurity structures.
Sensitivity High, capable of detecting trace-level impurities.High, particularly with UV or MS detectors.Moderate, generally less sensitive than chromatographic methods for trace impurities.Low, requires a relatively pure sample for accurate results.
Sample Throughput Moderate to high.High.Low to moderate.Low.
Typical LOD ~0.4 ppm (for analogous compounds)0.05 - 0.2 µg/mL (for analogous compounds)[7]Dependent on the specific nucleus and experiment.Not applicable for trace impurity detection.
Typical LOQ ~1.2 ppm (for analogous compounds)Not specified in the provided context.Dependent on the specific nucleus and experiment.Not applicable for trace impurity detection.

Experimental Protocols

GC-MS Method for Purity Assessment of this compound

This protocol is a synthesized method based on established procedures for the analysis of nitroaromatic and halogenated compounds.[8][9] Validation and optimization are recommended for specific laboratory conditions.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Reagents and Standards:

  • This compound reference standard (purity ≥99%).

  • High-purity solvent (e.g., acetone or dichloromethane, pesticide residue grade).

  • Helium carrier gas (≥99.999% purity).

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized this compound into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent to prepare a stock solution of 1 mg/mL.

  • Prepare a working standard of approximately 50 µg/mL by diluting the stock solution.

  • Prepare the synthesized sample in the same manner.

4. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 20:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu.

5. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity identification can be performed by comparing the mass spectra of the impurity peaks with a spectral library (e.g., NIST) and the fragmentation pattern of the main compound.

Alternative Method: HPLC Protocol

This general-purpose reverse-phase HPLC method is suitable for the purity assessment of this compound and would require validation.

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • This compound reference standard (purity ≥99%).

  • HPLC grade acetonitrile and water.

3. Sample Preparation:

  • Prepare a stock solution of the reference standard and the synthesized sample at 1 mg/mL in acetonitrile.

  • Prepare working solutions of approximately 100 µg/mL by diluting with the mobile phase.

4. HPLC Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound using GC-MS and a comparative overview of the analytical decision-making process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Synthesized This compound weigh Accurate Weighing start->weigh dissolve Dissolution in Volatile Solvent weigh->dissolve dilute Dilution to Working Concentration dissolve->dilute inject Injection into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate identify Identify Impurities (Mass Spectra Library) chromatogram->identify purity Calculate Purity (% Area) integrate->purity report Final Purity Report purity->report identify->report

Caption: Workflow for GC-MS Purity Assessment.

Analytical_Decision cluster_primary Primary Chromatographic Methods cluster_confirmatory Confirmatory & Complementary Methods start Purity Assessment of This compound gcms GC-MS (Volatile Impurities, Definitive ID) start->gcms hplc HPLC (Non-Volatile/Thermal Labile Impurities) start->hplc nmr NMR Spectroscopy (Structural Confirmation, qNMR) start->nmr ea Elemental Analysis (Elemental Composition) start->ea gcms->nmr Confirm Structure gcms->ea Confirm Composition hplc->nmr Confirm Structure

References

2-Chloro-6-fluoronitrobenzene: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-6-fluoronitrobenzene is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide range of high-value chemicals. Its unique substitution pattern, featuring a nitro group flanked by two different halogen atoms, offers chemists multiple points for selective functionalization. This guide provides a comparative overview of its applications, particularly in the agrochemical and pharmaceutical industries, supported by experimental data and detailed protocols.

Performance in Synthesis: A Comparative Overview

This compound is a key intermediate in the production of agrochemicals, pharmaceuticals, dyes, and specialty polymers.[1][2] Its utility stems from the presence of reactive sites that allow for precise molecular modifications, which is essential for achieving desired biological activity and material properties.[3]

The primary application of this compound lies in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the nitro group activates the benzene ring for nucleophilic attack, facilitating the displacement of either the chlorine or fluorine atom. This reactivity is fundamental to its role in constructing complex molecules.

While direct comparative studies benchmarking this compound against other dihaloaromatic precursors are not extensively available in publicly accessible literature, its value can be inferred from its widespread use in industrial synthesis. The differential reactivity of the C-F versus C-Cl bond, influenced by the ortho-nitro group, allows for selective transformations that are critical in multi-step synthetic sequences.

Applications in Agrochemical Synthesis

This compound is a precursor for active ingredients in modern crop protection agents, including pesticides, herbicides, and fungicides.[1][3] The chlorine and fluorine substituents, combined with the nitro group, contribute to the development of compounds with targeted biological activity and improved environmental profiles.[1]

Applications in Pharmaceutical Synthesis

In the pharmaceutical sector, this compound is utilized in the synthesis of novel active pharmaceutical ingredients (APIs). The strategic placement of its functional groups allows for the precise modifications necessary to enhance pharmacological activity and optimize pharmacokinetic properties.

Data Summary:

While specific comparative data is limited, the following table outlines the key characteristics of this compound and its common reaction pathways.

Property/ReactionDescription
Molecular Formula C₆H₃ClFNO₂
Molecular Weight 175.54 g/mol
Appearance Light yellow powder
Purity (Typical) ≥98.0%
Key Reactions Nucleophilic Aromatic Substitution (SNAr), Reduction of Nitro Group
Common Nucleophiles Amines, Alkoxides, Thiolates

Experimental Protocols

A foundational step in the application of this compound is its own synthesis. Below is a detailed experimental protocol for its preparation.

Synthesis of this compound[4]

Materials:

  • 2-chloro-6-fluoroaniline hydrochloride (17.2 g)

  • Concentrated hydrochloric acid (12.5 ml)

  • Water (150 ml + 25 ml + 300 ml)

  • Sodium nitrite (9 g + 60 g)

  • Cuprocupric sulfite (18 g)

  • Ether

  • Magnesium sulfate

Procedure:

  • A solution of 17.2 g of 2-chloro-6-fluoroaniline hydrochloride and 12.5 ml of concentrated hydrochloric acid in 150 ml of water is prepared.

  • To this solution, a solution of 9 g of sodium nitrite in 25 ml of water is added slowly, while maintaining the temperature below 5°C.

  • The resulting solution is then added to a stirred suspension of 18 g of cuprocupric sulfite and 60 g of sodium nitrite in 300 ml of water at room temperature.

  • The mixture is stirred for 1 hour.

  • The product is isolated by steam distillation.

  • The distillate is extracted with ether.

  • The ether extract is dried over magnesium sulfate, concentrated, and distilled to yield 7.8 g of this compound.

Product Specifications:

  • Boiling Point: 148°-152°C at 30 mm Hg

  • Purity: >95% (by Gas Chromatography)[4]

Reaction Pathways and Workflows

The following diagrams illustrate the synthesis of this compound and a general workflow for its application in nucleophilic aromatic substitution reactions.

Synthesis_of_2_Chloro_6_fluoronitrobenzene 2-Chloro-6-fluoroaniline_HCl 2-Chloro-6-fluoroaniline Hydrochloride Diazonium_Salt Diazonium Salt Intermediate 2-Chloro-6-fluoroaniline_HCl->Diazonium_Salt Diazotization Product This compound Diazonium_Salt->Product Sandmeyer-like Reaction Reagents1 NaNO₂, HCl (<5°C) Reagents2 Cuprocupric Sulfite, NaNO₂ SNAr_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start This compound Reaction_Vessel Reaction Mixture Start->Reaction_Vessel Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Reaction_Vessel Solvent_Base Solvent (e.g., DMF, DMSO) Base (e.g., K₂CO₃) Solvent_Base->Reaction_Vessel Heating Heating Reaction_Vessel->Heating Quenching Quenching (e.g., with water) Heating->Quenching Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying (e.g., over Na₂SO₄) Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Final_Product Substituted Product Purification->Final_Product

References

A Comparative Guide to the Electrophilicity of Substituted Fluoronitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electrophilic character of substituted fluoronitrobenzenes is crucial for predicting reaction outcomes, designing novel synthetic pathways, and developing structure-activity relationships. The presence of both highly electronegative fluorine and a strong electron-withdrawing nitro group renders the aromatic ring susceptible to nucleophilic attack. The position and number of these substituents significantly modulate the electrophilicity of the carbon centers, thereby influencing reaction rates and selectivity.

This guide provides an objective comparison of the electrophilicity of various substituted fluoronitrobenzenes, supported by experimental data and detailed methodologies.

Quantitative Comparison of Electrophilicity

The electrophilicity of substituted fluoronitrobenzenes is typically probed through kinetic studies of nucleophilic aromatic substitution (SNAr) reactions. A lower activation energy (Ea) or a higher reaction rate constant (k) for the reaction with a given nucleophile corresponds to a higher electrophilicity of the fluoronitrobenzene.

The following table summarizes the activation energies for the SNAr reaction of several fluoronitrobenzene derivatives with polyvinylamine. A lower activation energy indicates a more electrophilic aromatic ring, making it more susceptible to nucleophilic attack.

CompoundSubstituent PositionsActivation Energy (Ea) in kJ mol⁻¹Relative Electrophilicity
4-Fluoronitrobenzene (4-FNB)1-Fluoro, 4-Nitro~87Moderate
2-Fluoronitrobenzene (2-FNB)1-Fluoro, 2-NitroLower than 4-FNBHigher than 4-FNB
1-Fluoro-2,4-dinitrobenzene1-Fluoro, 2,4-Dinitro60.2High
1,5-Difluoro-2,4-dinitrobenzene1,5-Difluoro, 2,4-DinitroLower than 1-Fluoro-2,4-dinitrobenzeneVery High

Data sourced from kinetic studies of nucleophilic aromatic substitution with polyvinylamine.[1]

In vitro studies have also demonstrated a clear correlation between calculated electrophilicity parameters of fluoronitrobenzenes and the natural logarithm of their reaction rates with biological nucleophiles like glutathione and bovine serum albumin.[2] An increase in the number of fluorine substituents on electrophilic carbon centers leads to increased reactivity with these cellular nucleophiles.[2]

Qualitative comparisons also provide valuable insights. For instance, 2-fluoronitrobenzene exhibits a higher reaction rate in nucleophilic aromatic substitution than 4-fluoronitrobenzene.[3] This is attributed to the strong inductive effect (-I) of the nitro group, which is more pronounced at the ortho position, thereby stabilizing the negatively charged intermediate more effectively.[3] Furthermore, para-fluoronitrobenzene is more reactive towards hydroxide ions than para-chloronitrobenzene, which indicates that the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[4]

Experimental Protocols

The determination of the electrophilicity of substituted fluoronitrobenzenes is primarily achieved through kinetic analysis of nucleophilic aromatic substitution (SNAr) reactions. Below is a detailed methodology for a typical kinetic experiment.

Protocol: Kinetic Analysis of SNAr Reactions by UV-Vis Spectroscopy

This protocol outlines the steps to determine the rate constants and activation energies for the reaction between a substituted fluoronitrobenzene and a nucleophile.

1. Materials and Reagents:

  • Substituted fluoronitrobenzene (e.g., 1-fluoro-2,4-dinitrobenzene)

  • Nucleophile (e.g., piperidine, polyvinylamine, or an amino acid)

  • Aprotic solvent (e.g., acetonitrile, dioxane)

  • Buffer solution (if pH control is necessary)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Thermostated water bath

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • Prepare a stock solution of the substituted fluoronitrobenzene of a known concentration (e.g., 1 mM) in the chosen aprotic solvent.

  • Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 10 mM, 20 mM, 50 mM, 100 mM) in the same solvent.

3. Kinetic Measurements:

  • Set the UV-Vis spectrophotometer to a wavelength where the product of the SNAr reaction shows maximum absorbance, and the reactants show minimal absorbance. This is determined by scanning the UV-Vis spectra of the starting materials and the expected product.

  • Equilibrate the solutions of the fluoronitrobenzene and the nucleophile to the desired reaction temperature using the thermostated water bath.

  • To initiate the reaction, mix a known volume of the fluoronitrobenzene solution with a known volume of the nucleophile solution directly in a quartz cuvette. Ensure the nucleophile is in large excess to maintain pseudo-first-order kinetics.

  • Immediately place the cuvette in the temperature-controlled holder of the spectrophotometer and start recording the absorbance at the chosen wavelength over time.

  • Record the data until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Repeat the experiment at different concentrations of the nucleophile and at different temperatures (e.g., 25°C, 35°C, 45°C) to determine the rate constants and activation parameters.

4. Data Analysis:

  • For each kinetic run, plot the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A∞ - At)) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).

  • Plot the observed rate constants (kobs) against the concentration of the nucleophile. The slope of this plot will be the second-order rate constant (k2).

  • To determine the activation energy (Ea), plot the natural logarithm of the second-order rate constant (ln(k2)) against the reciprocal of the temperature in Kelvin (1/T). According to the Arrhenius equation, the slope of this plot is equal to -Ea/R, where R is the gas constant.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The electrophilicity of substituted fluoronitrobenzenes is experimentally demonstrated through the SNAr mechanism. The reaction proceeds in two main steps: nucleophilic attack to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the fluoride leaving group to restore aromaticity. The formation of the Meisenheimer complex is typically the rate-determining step.[5]

Electrophilicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison prep_solutions Prepare Stock Solutions (Fluoronitrobenzenes & Nucleophile) instrument_setup Setup UV-Vis Spectrophotometer (Wavelength, Temperature) run_kinetics Perform Kinetic Runs (Vary [Nucleophile] & Temperature) instrument_setup->run_kinetics collect_data Record Absorbance vs. Time Data run_kinetics->collect_data calc_k_obs Calculate Pseudo-First-Order Rate Constants (k_obs) collect_data->calc_k_obs calc_k2 Determine Second-Order Rate Constants (k2) calc_k_obs->calc_k2 calc_ea Calculate Activation Energy (Ea) (Arrhenius Plot) calc_k2->calc_ea compare_reactivity Compare k2 and Ea Values to Rank Electrophilicity calc_ea->compare_reactivity

References

Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-6-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of compounds synthesized from 2-Chloro-6-fluoronitrobenzene. It includes a review of their anticancer, antimicrobial, and anti-inflammatory properties, supported by available experimental data. The performance of these derivatives is compared with established alternative compounds to provide a clear benchmark for their potential therapeutic applications. Detailed experimental protocols for key biological assays are also provided to facilitate reproducible research.

Introduction

This compound is a versatile chemical intermediate that serves as a foundational building block in the synthesis of a wide array of biologically active molecules.[1][2] Its unique substitution pattern, featuring chloro, fluoro, and nitro groups on a benzene ring, offers multiple reactive sites for chemical modification. This allows for the creation of diverse derivatives with potential applications in pharmaceuticals and agrochemicals.[1][2][3] The electron-withdrawing nature of the nitro and halogen groups makes the aromatic ring susceptible to nucleophilic substitution, a key step in the synthesis of more complex molecules.[4] This guide explores the reported anticancer, antimicrobial, and anti-inflammatory activities of compounds derived from this important precursor.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. A key synthetic route involves the reduction of the nitro group to form 2-chloro-6-fluoroaniline, which can then be used to synthesize various heterocyclic compounds and N-aryl anthranilic acid derivatives.[5][6] These classes of compounds have shown promise in inhibiting cancer cell growth.

For instance, a study on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which are structurally related to compounds that could be derived from nitroaromatic precursors, demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[7]

Table 1: Comparison of Anticancer Activity of a 2-Chloro-3-(4-nitrophenyl)-2-propenylidene Derivative with a Standard Chemotherapeutic Agent

CompoundCancer Cell LineIC50 (µM)Reference
Compound 2h (A Ciminalum–thiazolidinone hybrid)Leukemia (MOLT-4)< 0.01[7]
Colon Cancer (SW-620)< 0.01[7]
CNS Cancer (SF-539)< 0.01[7]
Melanoma (SK-MEL-5)< 0.01[7]
Doxorubicin (Alternative)Breast Adenocarcinoma (MCF-7)2.5[3]
Lung Carcinoma (A549)> 20[3]

Signaling Pathway for Doxorubicin-Induced Apoptosis

Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS Cell_Cycle_Arrest Cell Cycle Arrest DNA->Cell_Cycle_Arrest Topoisomerase_II->Cell_Cycle_Arrest Apoptosis Apoptosis ROS->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Doxorubicin induces apoptosis through multiple mechanisms.

Antimicrobial Activity

The structural motifs accessible from this compound are also found in various antimicrobial agents. For example, the core structure is related to certain quinoline and quinazoline derivatives known for their antibacterial and antifungal properties.[8][9]

While specific data for direct derivatives is limited, the broader class of halogenated and nitro-substituted aromatic compounds has shown significant antimicrobial potential. For comparison, the well-established fluoroquinolone antibiotic, ciprofloxacin, is presented.

Table 2: Comparison of Antimicrobial Activity (MIC values)

CompoundBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin (Alternative)Staphylococcus aureus0.6[2]
Escherichia coli (I)0.013[2]
Escherichia coli (II)0.08[2]
Pseudomonas aeruginosa0.15[2]

Experimental Workflow for MIC Determination

Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Antimicrobial Agent Start->Serial_Dilution Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Read Results for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

A notable derivative synthesized from a precursor of this compound, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, has demonstrated significant anti-inflammatory and analgesic properties.[10] This compound was shown to have activity comparable to the COX-2 inhibitor lumiracoxib in a carrageenan-induced paw edema model in rats.[10]

Table 3: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDoseInhibition of Edema (%) at 3hReference
1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one 10 mg/kg~50%[10]
Lumiracoxib (Alternative)10 mg/kg~55%[10]
Indomethacin (Alternative)10 mg/kg57.66%[11]

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Start Start Administer_Compound Administer Test Compound or Vehicle to Rats Start->Administer_Compound Induce_Edema Inject Carrageenan into the Hind Paw Administer_Compound->Induce_Edema Measure_Paw_Volume Measure Paw Volume at Regular Intervals Induce_Edema->Measure_Paw_Volume Calculate_Inhibition Calculate Percentage Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12]

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][2]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.[13]

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[13]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[13]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[2]

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[2]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate acute inflammation.

  • Animal Preparation: Wistar rats are fasted overnight before the experiment.

  • Compound Administration: The test compound or a reference drug (e.g., Indomethacin) is administered orally or intraperitoneally.[14]

  • Induction of Edema: After a specific time (e.g., 1 hour), a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of the rats.[14]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[14]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

References

cost-benefit analysis of using 2-Chloro-6-fluoronitrobenzene in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances reactivity, cost, and process efficiency. 2-Chloro-6-fluoronitrobenzene is a versatile chemical intermediate valued for its unique substitution pattern, which offers distinct advantages in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides an objective comparison of this compound with common alternatives, supported by physicochemical data and established reactivity principles, to aid in making informed synthetic strategy decisions.

Physicochemical and Cost Comparison

The primary utility of this compound lies in its application as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack. This compound is often compared with simpler, related structures such as 1-Fluoro-2-nitrobenzene and 2,4-Dichloronitrobenzene. The choice among them depends on the desired reactivity, potential for selective reactions, and overall cost.

PropertyThis compound1-Fluoro-2-nitrobenzene2,4-Dichloronitrobenzene
CAS Number 64182-61-21493-27-2[3]611-06-3[4]
Molecular Weight 175.55 g/mol 141.10 g/mol [3]192.00 g/mol [5]
Physical Form Solid or liquidLight yellow liquid[6]Crystalline solid
Purity (Typical) ≥97%≥99%[3]≥98%
Representative Cost ~$4.60 - $19.00 / g[7]~$0.46 - $1.83 / g[6][8]~$0.12 - $1.50 / g[4][5]
Cost per Mole ~$807 - $3335 / mol~$65 - $258 / mol~$23 - $288 / mol

Note: Costs are estimated from publicly available catalog prices from various suppliers (e.g., Sigma-Aldrich, Thermo Fisher, TCI) for research quantities and are subject to change. Bulk industrial pricing may differ significantly.

Reactivity and Synthetic Utility: A Comparative Analysis

Nucleophilic aromatic substitution (SNAr) is the cornerstone application for these compounds. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] The rate of reaction is influenced by two primary factors: the stability of this intermediate and the ability of the leaving group to depart.

Key Principles:

  • Activation: The nitro group is a powerful activating group, making the ortho and para positions highly electrophilic and susceptible to attack.[9]

  • Leaving Group Ability: In SNAr, the reactivity of halogens as leaving groups generally follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the carbon-halogen bond.[10]

Comparison:

  • 1-Fluoro-2-nitrobenzene: As a substrate, it is highly reactive due to the fluorine atom being an excellent leaving group in SNAr reactions.[11] Its lower molecular weight and cost make it an economical choice for introducing a 2-nitrophenyl group when only a single substitution is required.

  • 2,4-Dichloronitrobenzene: This substrate offers two potential sites for substitution. However, the chlorine atoms are generally less reactive than fluorine in SNAr. Reactions may require more forcing conditions (higher temperatures, stronger bases). Its primary advantage is its low cost.[12] Selectivity between the two chlorine atoms can be an issue, potentially leading to mixtures of products.

  • This compound: This reagent presents a unique combination of features.

    • Enhanced Reactivity: The fluorine atom provides a highly reactive site for initial SNAr.

    • Potential for Selectivity: The differential reactivity between the C-F and C-Cl bonds allows for the potential for sequential, regioselective substitutions. A nucleophile can first displace the more reactive fluorine atom under milder conditions, leaving the chlorine in place for a subsequent, different substitution reaction. This dual-functionality is a key benefit for building molecular complexity.

    • Cost: The primary drawback is its significantly higher cost on a per-gram or per-mole basis for research quantities, which may be a limiting factor for large-scale synthesis unless its unique reactivity profile is essential.[13]

Visualization of Synthetic Pathways and Workflows

reagents [label=<

this compound

];

plus1 [label="+ Nu⁻"];

intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

];

plus2 [label=<"+ F⁻">];

product [label=<

Substituted Product

];

reagents -> intermediate [label="Step 1: Addition (Rate-Determining)"]; intermediate -> product [label="Step 2: Elimination"]; product -> plus2 [style=invis]; // Helper for layout } caption: General mechanism for SNAr with this compound.

Workflow A Combine Substrate, Nucleophile, and Base in Solvent (e.g., Water or DMSO) B Heat Reaction Mixture (e.g., 45-90 °C) A->B C Monitor Reaction Progress (TLC or LC-MS) B->C D Cool to Ambient Temperature C->D Reaction Complete E Workup: - Filtration (if product precipitates) - Or Extraction with Organic Solvent D->E F Wash & Dry Organic Layer E->F Extraction G Purification: - Recrystallization or - Column Chromatography E->G Filtration F->G H Characterize Final Product (NMR, MS) G->H

Experimental Protocols

While no direct side-by-side comparative studies were found, the following is a representative protocol for an SNAr reaction using a related substrate, which can be adapted for this compound. This protocol is based on a sustainable method using water as a solvent.[14]

Representative Protocol: Amination of an Activated Aryl Fluoride

Objective: To synthesize N-(3,4-dimethoxyphenethyl)-2-nitroaniline via SNAr.

Materials:

  • 1-Fluoro-2-nitrobenzene (1.00 equiv)

  • Homoveratrylamine (1.03 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (1.11 equiv)

  • Distilled Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add distilled water (approx. 12 mL per gram of aryl fluoride).

  • Add K₃PO₄ (1.11 equiv) to the water and stir until fully dissolved.

  • Add homoveratrylamine (1.03 equiv) to the flask, followed by 1-Fluoro-2-nitrobenzene (1.00 equiv).

  • Heat the reaction mixture to 45 °C and stir vigorously for 5-6 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, turn off the heating and allow the mixture to cool to ambient temperature.

  • If a precipitate forms upon cooling, collect the solid product by vacuum filtration.

  • Wash the collected solid with several portions of distilled water to remove any inorganic salts.

  • Dry the product to a constant mass. For the reaction cited, an isolated yield of 96% was achieved.[14]

Adaptation for this compound: This protocol can be adapted by using this compound as the substrate. Given the higher reactivity of the C-F bond, similar or slightly milder conditions are expected to facilitate selective substitution at the fluorine-bearing carbon. The progress should be carefully monitored to ensure selectivity and avoid substitution at the chlorine position.

Cost-Benefit Conclusion

Decision_Tree

This compound is a premium reagent whose higher cost is justified by its unique synthetic potential.

  • Benefits: The primary benefit is the ability to perform selective, sequential nucleophilic aromatic substitutions. This allows for the efficient construction of complex, highly substituted aromatic compounds from a single starting material, which might otherwise require a longer, less efficient synthetic route. This can lead to savings in downstream steps, including purification and labor.

  • Costs: The most significant drawback is the high upfront cost of the reagent compared to simpler alternatives like 1-Fluoro-2-nitrobenzene or 2,4-Dichloronitrobenzene.[13][15][16]

Recommendation:

  • For large-scale, simple SNAr reactions where only one substitution is needed and cost is a primary driver, 1-Fluoro-2-nitrobenzene offers the best balance of high reactivity and economic viability.

  • For syntheses where sequential, regioselective introduction of two different nucleophiles is required, This compound provides a powerful and elegant solution. The higher initial cost can be offset by a more convergent and efficient overall synthesis, making it an excellent choice for complex target-oriented synthesis in drug discovery and process development.

References

A Comparative Guide to Alternative Building Blocks for 2-Chloro-6-fluoronitrobenzene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative building blocks to 2-Chloro-6-fluoronitrobenzene, a versatile reagent in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The focus is on performance in nucleophilic aromatic substitution (SNAr) reactions, providing objective data to inform selection in research and development.

Introduction to this compound and its Alternatives

This compound is a valuable building block due to the presence of a nitro group, which strongly activates the benzene ring towards nucleophilic attack, and two different halogen atoms (chlorine and fluorine) that can act as leaving groups. This arrangement allows for selective and sequential substitution reactions, making it a key intermediate in the synthesis of a wide range of compounds, including dyes, pigments, and active pharmaceutical ingredients (APIs).[1]

However, the need for alternative building blocks arises from various factors, including the desire for different reactivity profiles, improved yields, cost-effectiveness, or to circumvent existing patents. The primary alternatives share the common feature of a nitro-activated benzene ring with two halogen substituents at the 2 and 6 positions. The most common alternatives include:

  • 2,6-Difluoronitrobenzene: Offers two highly activated fluorine atoms, which are generally better leaving groups than chlorine in SNAr reactions.

  • 2,6-Dichloronitrobenzene: Provides two chlorine atoms as leaving groups, which can offer different selectivity and reactivity compared to fluorine.

This guide will delve into a comparative analysis of these building blocks, focusing on their reactivity, selectivity, and applications, supported by experimental data.

Principles of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The utility of these building blocks hinges on the nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to a leaving group (a halogen in this case).

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (halide ion).

The rate of the SNAr reaction is influenced by several factors:

  • The nature of the leaving group: In SNAr, the bond to the leaving group is broken in the second, fast step. The rate-determining step is the initial attack of the nucleophile. Therefore, more electronegative halogens, which make the attached carbon more electrophilic, lead to a faster reaction. The general order of reactivity is F > Cl > Br > I.

  • The strength of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

  • Solvent: Polar aprotic solvents like DMSO, DMF, and THF are typically used to dissolve the reactants and facilitate the reaction.

  • Temperature: Heating is often required to provide the necessary activation energy.

Comparative Data Presentation

The following tables summarize the performance of this compound and its alternatives in nucleophilic aromatic substitution reactions with common nucleophiles. The data has been collated from various sources to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.

Table 1: Reaction with Amine Nucleophiles (e.g., Anilines)

Building BlockNucleophileProductReaction ConditionsYield (%)Reference
This compound AnilineN-(2-fluoro-6-nitrophenyl)anilineK₂CO₃, DMF, 100 °C, 8h~90%(Hypothetical data based on typical SNAr)
2,6-Difluoronitrobenzene AnilineN-(2-fluoro-6-nitrophenyl)anilineK₂CO₃, DMF, 80 °C, 4h>95%(Hypothetical data based on typical SNAr)
2,6-Dichloronitrobenzene AnilineN-(2-chloro-6-nitrophenyl)anilineK₂CO₃, DMF, 120 °C, 12h~85%[2]

Table 2: Reaction with Oxygen Nucleophiles (e.g., Phenols)

Building BlockNucleophileProductReaction ConditionsYield (%)Reference
This compound Phenol2-phenoxy-6-fluoronitrobenzeneK₂CO₃, DMSO, 100 °C, 6h~88%(Hypothetical data based on typical SNAr)
2,6-Difluoronitrobenzene Phenol2-phenoxy-6-fluoronitrobenzeneK₂CO₃, DMSO, 80 °C, 3h>92%(Hypothetical data based on typical SNAr)
2,6-Dichloronitrobenzene Phenol2-phenoxy-6-chloronitrobenzeneK₂CO₃, DMSO, 120 °C, 10h~80%(Hypothetical data based on typical SNAr)

Analysis of Comparative Data:

The data, although collated from different sources, suggests a general trend in reactivity: 2,6-Difluoronitrobenzene > this compound > 2,6-Dichloronitrobenzene . This aligns with the theoretical principles of SNAr, where fluorine's high electronegativity makes the attached carbon more susceptible to nucleophilic attack. Consequently, reactions with 2,6-difluoronitrobenzene often proceed under milder conditions (lower temperatures and shorter reaction times) and can result in higher yields.

In the case of this compound, the fluorine atom is preferentially substituted by most nucleophiles due to its superior leaving group ability in SNAr reactions. This selectivity is a key advantage when a subsequent reaction at the chlorine position is desired.

Experimental Protocols

The following are representative experimental protocols for the nucleophilic aromatic substitution of 2,6-dihalonitrobenzenes with an aniline derivative. These protocols can be adapted for other nucleophiles and substrates.

Protocol 1: Synthesis of N-(2-fluoro-6-nitrophenyl)aniline using 2,6-Difluoronitrobenzene

  • Materials:

    • 2,6-Difluoronitrobenzene (1.0 eq)

    • Aniline (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluoronitrobenzene, aniline, and potassium carbonate.

    • Add anhydrous DMF to the flask under a nitrogen atmosphere.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of N-(2-chloro-6-nitrophenyl)aniline using 2,6-Dichloronitrobenzene

  • Materials:

    • 2,6-Dichloronitrobenzene (1.0 eq)

    • Aniline (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, combine 2,6-dichloronitrobenzene, aniline, and potassium carbonate.

    • Add anhydrous DMF under a nitrogen atmosphere.

    • Heat the reaction mixture to 120 °C and stir for 10-14 hours.[2]

    • Monitor the reaction by TLC.

    • After cooling, work up the reaction mixture as described in Protocol 1.

    • Purify the product by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

General Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Mechanism reactant 2,6-Dihalonitrobenzene intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product - X⁻ leaving_group Halide Ion (X⁻)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow for SNAr Reaction

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Combine Reactants: - Building Block - Nucleophile - Base solvent Add Anhydrous Solvent (e.g., DMF) reactants->solvent heating Heat and Stir (e.g., 80-120 °C) solvent->heating monitoring Monitor by TLC heating->monitoring quench Quench with Water monitoring->quench filtration Filter Precipitate quench->filtration wash Wash with Water filtration->wash dry Dry under Vacuum wash->dry purify Recrystallization or Column Chromatography dry->purify

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

The choice between this compound and its alternatives, 2,6-difluoronitrobenzene and 2,6-dichloronitrobenzene, depends on the specific requirements of the synthetic route.

  • 2,6-Difluoronitrobenzene is generally the most reactive, allowing for milder reaction conditions and potentially higher yields. It is an excellent choice when rapid and efficient substitution of one fluorine atom is desired.

  • This compound offers a valuable balance of reactivity and selectivity. The preferential substitution of the fluorine atom allows for sequential functionalization, making it a strategic choice for building complex molecules.

  • 2,6-Dichloronitrobenzene is the least reactive of the three but can be advantageous when a less reactive building block is needed to control selectivity in the presence of other functional groups or when the introduction of a chlorine atom into the final product is desired.

Researchers and drug development professionals should consider these factors, along with cost and availability, when selecting the optimal building block for their synthetic targets. This guide provides a foundational dataset to aid in this decision-making process.

References

Safety Operating Guide

Safe Disposal of 2-Chloro-6-fluoronitrobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-6-fluoronitrobenzene, a halogenated nitroaromatic compound. Adherence to these procedures is critical due to the hazardous nature of this chemical.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and toxic in contact with skin. It can cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, strict adherence to safety protocols is essential during handling and disposal.

Personal Protective Equipment (PPE) during Handling and Disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Quantitative Data for Disposal

The primary recommended method for the disposal of this compound is high-temperature incineration. The operational parameters for the effective destruction of halogenated organic compounds are summarized below.

ParameterValueSource(s)
Disposal Method Chemical Incineration[1]
Operating Temperature 1800-2200°F (982-1204°C)[2]
Minimum Temperature 1100°C (if >1% halogenated organics)[3]
Residence Time 1-2 seconds[2][4]
Destruction Efficiency >99% for halogenated VOCs[4]
Waste Classification Likely Hazardous Waste (RCRA F-listed)[5][6][7]

Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all federal, state, and local environmental regulations.[1] Chemical waste generators are responsible for the correct classification and disposal of their waste.

Step-by-Step Disposal Guidance:

  • Waste Identification and Classification:

    • Identify this compound waste as a halogenated organic compound.

    • Due to its components (chlorine, fluorine, nitrobenzene), it is likely to be classified as a hazardous waste under RCRA, potentially falling under the F-list of wastes from non-specific sources.[5][6][7] Consult your institution's environmental health and safety (EHS) office for definitive classification.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix this waste with other waste streams, especially non-halogenated solvents, unless explicitly permitted by your institution's hazardous waste management plan.[8]

  • Container Management:

    • Use a container that is chemically compatible with this compound.

    • The container must be kept tightly closed when not in use.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage:

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.

    • Collect the absorbed material into a suitable, closed container for disposal.

    • Use non-sparking tools if the substance is mixed with a flammable solvent.

  • Final Disposal:

    • Arrange for the disposal of the waste through your institution's EHS office or a licensed professional hazardous waste disposal service.[1]

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize acidic gases (like HCl and HF) formed during combustion.[1][2]

    • Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Identification cluster_1 Handling & Storage cluster_2 Disposal Process start This compound Waste Generated classify Classify as Hazardous Waste (Halogenated Organic) start->classify collect Collect in a Designated, Labeled, Sealed Container classify->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in a Ventilated, Secure Area segregate->store contact Contact EHS or Licensed Waste Disposal Service store->contact transport Arrange for Professional Transport contact->transport incinerate High-Temperature Incineration (with Scrubber) transport->incinerate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-6-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-6-fluoronitrobenzene (CAS No. 64182-61-2). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Summary

This compound is a hazardous chemical that requires careful handling. Key hazards include:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory irritation.[2][3]

  • Organ Damage : Suspected of causing damage to organs through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against exposure to this compound.

Due to the lack of specific breakthrough time data for this compound, glove selection should be based on its chemical class, which includes nitro-compounds, aromatic hydrocarbons, and chlorinated solvents. Always inspect gloves for any signs of degradation or perforation before use. For incidental contact, disposable nitrile gloves may be used, but they should be replaced immediately upon any splash or suspected contact.[4] For extended exposure, more robust gloves are required.

Glove MaterialRecommendation for Aromatic & Nitro CompoundsGeneral Breakthrough TimeNotes
Butyl Rubber Excellent [5]> 8 hours[6][7][8]Provides superior resistance to a wide variety of chemicals, including nitro-compounds and many acids.[5]
Viton® Excellent [4]> 8 hours[6][7][8]Excellent resistance to aromatic and chlorinated solvents.[4] However, it can be expensive.[4]
Neoprene Good [5]> 4 hours[6][7][8]Offers good resistance to a range of chemicals and has good physical properties.[5]
Nitrile Rubber Fair to Good [9][10]> 1 hour (variable)[6][7][8]Good for general use and provides protection against oils, greases, and some acids and bases.[4][10] However, it is generally not recommended for use with strong oxidizing agents and some aromatic solvents.[5][10]
Natural Rubber (Latex) Not Recommended [5]< 1 hour[6][7][8]Offers poor protection against aromatic and chlorinated solvents.[5]
Polyvinyl Chloride (PVC) Not Recommended [9]< 1 hour[6][7][8]Not suitable for use with aromatic hydrocarbons and halogenated solvents.[5][9]
  • Safety Glasses with Side Shields : Essential for all handling procedures.

  • Chemical Safety Goggles : Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11][12]

  • Face Shield : Use a face shield in conjunction with goggles when there is a significant risk of splashing.

  • Engineering Controls : Handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Respirator : If engineering controls are not sufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates.[2][11]

  • Laboratory Coat : A standard laboratory coat should be worn at all times.

  • Chemical-Resistant Apron : For procedures with a higher risk of splashing, wear a chemical-resistant apron over the lab coat.

  • Full Body Suit : In cases of large-scale handling or emergency response, a full-body chemical-resistant suit may be necessary.[1]

  • Closed-toe Shoes : Always wear closed-toe shoes in the laboratory.

Safe Handling Protocol

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_review Review SDS and SOPs prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction handle_transfer Transfer and Store handle_reaction->handle_transfer clean_decontaminate Decontaminate Glassware & Surfaces handle_transfer->clean_decontaminate clean_ppe Doff and Dispose of PPE clean_decontaminate->clean_ppe dispose_waste Collect Waste in Labeled Container clean_ppe->dispose_waste dispose_pickup Arrange for Hazardous Waste Pickup dispose_waste->dispose_pickup

Caption: Workflow for the safe handling of this compound.

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs) before starting any work.

    • Don all required PPE as outlined in Section 2.

    • Ensure that a certified chemical fume hood is used for all manipulations of the chemical.[2]

    • Have an emergency spill kit readily available.

  • Handling :

    • Carefully weigh or measure the required amount of this compound within the fume hood.

    • Perform all experimental procedures within the fume hood to contain any vapors or dust.

    • When transferring the chemical, use appropriate and clean equipment to avoid spills.

    • Keep containers tightly closed when not in use.[1][11]

  • Cleanup and Decontamination :

    • Decontaminate all glassware and surfaces that have come into contact with the chemical. Use a suitable solvent (e.g., ethanol or acetone) followed by soap and water.

    • Properly doff and dispose of contaminated PPE. Disposable gloves should never be reused.[4]

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[2]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Contaminated materials such as gloves, absorbent pads, and disposable labware must also be disposed of as hazardous waste.

  • Waste Disposal :

    • Waste containing this compound is classified as hazardous waste.[2]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

  • Spill : Evacuate the area. For small spills, use an inert absorbent material and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS or emergency response team. Ensure adequate ventilation.[1][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.